Thalidomide-4-piperidineacetaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H21N3O5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]acetaldehyde |
InChI |
InChI=1S/C20H21N3O5/c24-10-7-12-5-8-22(9-6-12)13-1-2-14-15(11-13)20(28)23(19(14)27)16-3-4-17(25)21-18(16)26/h1-2,10-12,16H,3-9H2,(H,21,25,26) |
Clave InChI |
WSCOSLQVODKJSZ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of Thalidomide-4-piperidineacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive, multi-step protocol for the synthesis of thalidomide-4-piperidineacetaldehyde. The synthesis is based on established and reliable chemical transformations, beginning with the preparation of a key 4-aminothalidomide intermediate, followed by the synthesis of a protected piperidineacetaldehyde moiety, a crucial coupling step via reductive amination, and a final deprotection to yield the target compound. This document provides detailed experimental procedures, tabulated data for key intermediates and the final product, and visual representations of the synthetic pathway and experimental workflow to aid in reproducibility and understanding.
I. Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed via a convergent approach, as illustrated in the workflow below. The core thalidomide (B1683933) structure is first functionalized with an amino group at the 4-position of the phthalimide (B116566) ring. In a separate pathway, a protected form of 4-piperidineacetaldehyde (B13478834) is prepared. These two key intermediates are then coupled through a reductive amination reaction, a robust method for forming carbon-nitrogen bonds. The final step involves the removal of the protecting group to yield the desired product.
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Part 1: Synthesis of 4-Aminothalidomide (Pomalidomide)
This procedure outlines the synthesis of the key intermediate, 4-aminothalidomide, also known as pomalidomide.
Step 1a: Synthesis of 4-Nitrothalidomide
A Technical Guide to Thalidomide-4-piperidineacetaldehyde: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract: "Thalidomide-4-piperidineacetaldehyde" represents a specialized chemical intermediate crucial for the synthesis of advanced bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). While not a widely characterized standalone agent, its constituent parts—the thalidomide (B1683933) core and the reactive acetaldehyde-functionalized piperidine (B6355638) linker—are central to the design of novel therapeutics. This guide provides an in-depth analysis of the core chemical properties of the thalidomide moiety, a representative synthesis protocol for a functionally analogous compound, and the fundamental biological signaling pathway in which these molecules operate.
Introduction: The Role in Targeted Protein Degradation
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are foundational components in the field of targeted protein degradation.[1] These immunomodulatory drugs (IMiDs) function as molecular glues or as the E3 ligase-recruiting component of PROTACs.[2][3] They exert their effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4][5]
The molecule "this compound" is designed as a synthetic building block. The thalidomide portion serves as the CRBN ligand, while the "4-piperidineacetaldehyde" functions as a linker with a reactive aldehyde group. This aldehyde can be readily conjugated to a ligand for a protein of interest (POI), completing the synthesis of a heterobifunctional PROTAC.[] The resulting PROTAC molecule can then simultaneously bind to both the POI and CRBN, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
Chemical Properties and Data
Quantitative physicochemical data for the specific conjugate "this compound" is not available in public literature. However, the properties of the parent thalidomide molecule are well-documented and provide a baseline for understanding the behavior of its derivatives.
Table 1: Physicochemical Properties of Thalidomide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ | [7] |
| Molecular Weight | 258.23 g/mol | [7] |
| Melting Point | 269-271 °C | [8] |
| Appearance | White powder or needles | [9] |
| logP (Octanol/Water) | 0.33 | [7] |
| Water Solubility | ~50 µg/mL | [10] |
| pKa | Strongly acidic hydrogen at the stereogenic center |[11] |
Note: The addition of the 4-piperidineacetaldehyde (B13478834) linker would significantly increase the molecular weight and alter the solubility and lipophilicity (logP) of the parent thalidomide molecule.
Experimental Protocols
A direct, published synthesis for "this compound" is not available. However, the synthesis of functionally similar intermediates is a common practice in PROTAC development. Below is a representative, multi-step protocol for the synthesis of an aldehyde-functionalized thalidomide derivative, which illustrates the key chemical transformations involved.
3.1. Representative Synthesis of an Aldehyde-Functionalized Thalidomide Linker
This protocol outlines the synthesis of a Boc-protected amino-piperidine intermediate followed by its attachment to the thalidomide core and subsequent conversion to a terminal aldehyde.
Step 1: Synthesis of N-Boc-4-aminopiperidine
-
To a solution of 4-aminopiperidine (B84694) (1.0 eq) in dichloromethane (B109758) (DCM), add triethylamine (B128534) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Alkylation of Thalidomide
-
Dissolve thalidomide (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add a suitable alkylating agent with a leaving group and a protected alcohol, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours until TLC indicates the consumption of thalidomide.
-
Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the protected alcohol derivative of thalidomide.
Step 3: Deprotection and Oxidation to Aldehyde
-
Dissolve the product from Step 2 in a mixture of methanol (B129727) and HCl.
-
Stir at room temperature for 1-2 hours to remove the THP protecting group, yielding the primary alcohol.
-
Isolate and dry the alcohol intermediate.
-
Dissolve the alcohol in DCM and add Dess-Martin periodinane (1.5 eq).
-
Stir at room temperature for 1-2 hours until the oxidation is complete.
-
Quench the reaction with a saturated solution of Na₂S₂O₃.
-
Extract the product with DCM, wash with NaHCO₃ and brine, dry, and concentrate to yield the final Thalidomide-linker-acetaldehyde product.
Characterization: Purity and identity of synthesized compounds are typically confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
Visualization of Pathways and Workflows
4.1. PROTAC Mechanism of Action
Proteolysis Targeting Chimeras leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins.[3] The thalidomide-based PROTAC brings the target protein into proximity with the CRL4^CRBN^ E3 ligase complex.[1][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4]
Caption: General mechanism of action for a thalidomide-based PROTAC.
4.2. Synthetic Workflow
The synthesis of a PROTAC using an intermediate like this compound involves a convergent strategy. The E3 ligase ligand (thalidomide) is functionalized with a linker, and separately, a ligand for the protein of interest is prepared. These two components are then conjugated in a final step.
Caption: Convergent synthetic workflow for a thalidomide-based PROTAC.
Conclusion
This compound is a key chemical tool for the construction of PROTACs, a revolutionary class of therapeutics. While detailed properties of this specific intermediate must be characterized on a case-by-case basis, the well-understood chemistry of the thalidomide core and the principles of linker synthesis provide a robust framework for its application. The ability to recruit the CRBN E3 ligase makes this and similar molecules invaluable for the development of drugs that can target and eliminate disease-causing proteins, offering a powerful strategy for researchers in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thalidomide | 50-35-1 [chemicalbook.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Stability of Thalidomide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide, are a class of immunomodulatory drugs (IMiDs) with significant therapeutic applications, ranging from the treatment of multiple myeloma to inflammatory diseases. The clinical efficacy and safety of these compounds are intrinsically linked to their stability. This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro stability of thalidomide and its derivatives. While specific data for "Thalidomide-4-piperidineacetaldehyde" is not publicly available, the principles and protocols detailed herein are directly applicable to the stability assessment of novel thalidomide analogs.
Degradation Pathways of Thalidomide
The thalidomide molecule possesses a glutarimide (B196013) ring and a phthaloyl ring, both of which are susceptible to hydrolysis. The primary degradation pathway for thalidomide under physiological conditions is non-enzymatic hydrolysis of the amide bonds in these rings. This can lead to a variety of degradation products. The rate of hydrolysis is influenced by pH, temperature, and the specific structural modifications of the analog.
Understanding these degradation pathways is crucial for designing stable formulations and for identifying potential metabolites or degradants that may have their own biological activities or toxicities.
Caption: General hydrolytic degradation pathways of the thalidomide core structure.
Experimental Protocols for In Vitro Stability Assessment
A robust assessment of in vitro stability is a critical component of the drug development process. The following protocols outline standard methodologies for evaluating the stability of thalidomide and its analogs.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies also help in developing and validating stability-indicating analytical methods.
Objective: To evaluate the stability of the test compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the thalidomide analog in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the drug solution with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified period.
-
Alkaline Hydrolysis: Incubate the drug solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for conducting forced degradation studies.
Stability in Biological Matrices
Assessing stability in biological matrices like plasma is crucial to understand the compound's behavior in vivo.
Objective: To determine the stability of the thalidomide analog in human plasma.
Methodology:
-
Sample Preparation: Spike the thalidomide analog into fresh human plasma at a known concentration.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated bioanalytical method, such as LC-MS/MS. A study on thalidomide analogs showed that while thalidomide had a half-life of less than 2 hours in human plasma, some analogs exhibited improved stability with longer half-lives.[1]
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is the cornerstone of any stability study. This method should be able to separate the parent drug from its degradation products.
Typical HPLC Parameters for Thalidomide Analogs:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer can be adjusted to achieve optimal separation.
-
Detection: UV detection is often employed, with the wavelength selected based on the chromophore of the thalidomide analog.
-
Flow Rate: A flow rate of around 1 mL/min is standard.
-
Temperature: The column temperature is usually maintained at a constant value (e.g., 30°C) to ensure reproducibility.
One study highlighted the significant impact of the stationary phase on the on-column stability of thalidomide at high temperatures.[2] For instance, a polystyrene divinylbenzene (B73037) column showed minimal degradation, whereas a carbon-clad zirconium dioxide column led to complete degradation at 180°C.[2]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation of a Hypothetical Thalidomide Analog
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 8 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 2 hours | 60°C | 45.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Thermal | 48 hours | 80°C | 5.1% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 12.3% | 2 |
Table 2: Plasma Stability of a Hypothetical Thalidomide Analog at 37°C
| Time (hours) | Mean Concentration (ng/mL) | % Remaining |
| 0 | 1000 | 100% |
| 1 | 850 | 85% |
| 2 | 720 | 72% |
| 4 | 510 | 51% |
| 8 | 260 | 26% |
| 24 | < 50 | < 5% |
Conclusion
The in vitro stability of thalidomide and its analogs is a critical determinant of their therapeutic potential. A thorough understanding of their degradation pathways and the application of rigorous experimental protocols are essential for the development of safe and effective drugs. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and scientists to assess the stability of novel thalidomide derivatives. While direct data on "this compound" is not available, the principles of hydrolytic degradation and the established analytical techniques for thalidomide serve as a solid foundation for its evaluation.
References
Technical Guide: Determining the Aqueous and Organic Solubility of Novel Thalidomide Analogs
Audience: Researchers, Scientists, and Drug Development Professionals Topic: A Methodological Approach to Characterizing the Solubility of Novel Thalidomide (B1683933) Analogs, such as Thalidomide-4-piperidineacetaldehyde.
Disclaimer: No public data exists for the specific compound "this compound." This guide provides a comprehensive framework and methodology for solubility determination of novel thalidomide analogs, using established data from thalidomide and its well-documented derivatives as a reference.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For derivatives of thalidomide, a compound known for its immunomodulatory effects and challenging solubility, a thorough understanding of this parameter is essential for formulation development and clinical success.[1][2] Thalidomide itself is sparingly soluble in aqueous buffers but shows higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Chemical modifications to the thalidomide structure, such as N-alkylation, have been shown to significantly alter solubility profiles.[4][5][6]
This technical guide outlines a standard experimental protocol for determining the equilibrium solubility of novel thalidomide analogs in various common laboratory solvents. It further presents reference data for thalidomide and its N-alkyl analogs to provide a comparative baseline for new chemical entities.
Reference Solubility Data: Thalidomide and N-Alkyl Analogs
Quantitative solubility data for new compounds must be contextualized against parent structures. The following tables summarize the experimentally determined solubility of thalidomide and several of its N-alkyl analogs, demonstrating how structural modifications impact solubility in both aqueous and organic media.
Table 1: Aqueous Solubility of Thalidomide and Analogs at 25°C
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Molar Solubility (µM) |
|---|---|---|---|
| Thalidomide | 258.23 | 52 | 201.4 |
| N-Methyl Thalidomide | 272.26 | 276 | 1013.7 |
| N-Ethyl Thalidomide | 286.28 | 101 | 352.8 |
| N-Pentyl Thalidomide | 328.37 | 10 | 30.5 |
Data sourced from physicochemical characterization studies of thalidomide analogs.[4]
Table 2: Solubility of Thalidomide and Analogs in n-Alkanols at 25°C
| Compound | Methanol (mg/mL) | Ethanol (mg/mL) | Propanol (mg/mL) | Butanol (mg/mL) |
|---|---|---|---|---|
| Thalidomide | 1.82 | 0.83 | 0.44 | 0.30 |
| N-Methyl Thalidomide | 64.9 | 32.1 | 20.3 | 16.2 |
| N-Ethyl Thalidomide | 114.3 | 70.8 | 49.3 | 42.1 |
| N-Pentyl Thalidomide | 134.1 | 110.1 | 91.9 | 82.5 |
Data reflects the trend that increasing the alkyl chain length on the thalidomide molecule decreases aqueous solubility while increasing solubility in nonpolar organic solvents.[4][5][6]
Table 3: Qualitative Solubility of Thalidomide in Common Lab Solvents
| Solvent | Solubility | Approximate Concentration |
|---|---|---|
| DMSO | Soluble | ~12 mg/mL |
| Dimethylformamide (DMF) | Soluble | ~12 mg/mL |
| Dioxane | Soluble | Not specified |
| Tetrahydrofuran (THF) | Soluble | Not specified |
| Acetone | Sparingly Soluble | Not specified |
| Ethanol (boiling) | Sparingly Soluble | Not specified |
| Water / Aqueous Buffers | Sparingly Soluble | ~0.11 mg/mL (in 1:8 DMSO:PBS) |
Data compiled from supplier technical datasheets and synthetic procedure notes.[3][7]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold standard" for determining thermodynamic equilibrium solubility.[8] The protocol involves creating a saturated solution of the compound, separating the undissolved solid, and quantifying the concentration of the dissolved analyte in the supernatant, typically via High-Performance Liquid Chromatography (HPLC).[9]
Materials and Equipment
-
Compound: Novel Thalidomide Analog (e.g., this compound)
-
Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, Ethanol, Methanol, Acetonitrile (B52724)
-
Equipment:
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a UV detector
-
Autosampler vials
-
Volumetric flasks and pipettes
-
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a highly soluble organic solvent (e.g., 10 mg/mL in DMSO) for creating HPLC calibration standards.
-
Sample Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 2-5 mg).
-
Solvent Addition: Add a precise volume of the desired test solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.[9]
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step removes any remaining particulate matter.
-
Quantification (HPLC Analysis):
-
Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of acetonitrile and water).
-
Generate a calibration curve using serial dilutions of the stock solution.
-
Analyze the filtered supernatant samples.
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.
-
Visualized Workflows and Relationships
Diagrams are essential for visualizing experimental processes and conceptual relationships in drug development. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Caption: Experimental workflow for the shake-flask solubility assay.
Caption: Logical relationship between solubility and bioavailability.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Phoenix Saga of Thalidomide: A Technical Guide to its Discovery, Fall, and Rebirth as a Therapeutic Powerhouse
For Immediate Release
A comprehensive technical guide detailing the tumultuous history and scientific evolution of thalidomide (B1683933) and its analogs. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of the drug's journey from a notorious teratogen to a cornerstone of modern therapeutics, complete with quantitative clinical data, detailed experimental protocols, and visualizations of its core mechanisms of action.
This in-depth guide explores the pivotal moments in the history of thalidomide, from its initial synthesis and marketing as a seemingly safe sedative to the tragic discovery of its devastating teratogenic effects. It then chronicles the remarkable scientific investigation that led to its renaissance as a potent immunomodulatory and anti-cancer agent, culminating in the development of more powerful and safer analogs like lenalidomide (B1683929) and pomalidomide (B1683931).
A Pill of Two Tales: The Rise and Fall of Thalidomide
Initially synthesized by the Swiss pharmaceutical company CIBA in 1953 and later marketed by the German company Chemie Grünenthal in 1956, thalidomide was introduced as a non-barbiturate sedative.[1] It was widely prescribed for anxiety, insomnia, and notably, for morning sickness in pregnant women.[2][3][4] This widespread use, without prior testing in pregnant women, led to a global medical catastrophe in the late 1950s and early 1960s, with over 10,000 children born with severe congenital malformations, most notably phocomelia (the malformation of limbs).[5] The crisis prompted a revolution in drug regulation and safety testing worldwide.[6]
The drug exists as a racemic mixture of two enantiomers: (R)-thalidomide, which possesses the desired sedative effects, and (S)-thalidomide, which is responsible for the teratogenic effects. However, the enantiomers interconvert in vivo, meaning the administration of the "safe" (R)-enantiomer alone does not mitigate the teratogenic risk.
A Second Act: The Re-emergence of a Pariah Drug
Decades after its withdrawal, thalidomide's therapeutic potential was rediscovered. In 1964, Dr. Jacob Sheskin observed a dramatic improvement in a patient with erythema nodosum leprosum (ENL), a painful complication of leprosy, after administering thalidomide as a sedative.[1] This serendipitous finding led to further investigation and its eventual FDA approval in 1998 for the treatment of ENL.[7]
Subsequent research uncovered thalidomide's potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, paving the way for its use in a range of conditions, including multiple myeloma and other hematologic malignancies.[1][7]
Unlocking the Mechanism: The Discovery of Cereblon
For decades, the precise molecular mechanism of thalidomide's action remained elusive. A breakthrough came in 2010 when researchers led by Dr. Hiroshi Handa identified cereblon (CRBN) as the primary direct target of thalidomide.[6][7][8] This discovery was a landmark in understanding both the therapeutic and teratogenic effects of the drug.
Experimental Protocol: Identification of Cereblon as the Thalidomide-Binding Protein
The identification of CRBN was achieved through a pivotal affinity purification technique coupled with mass spectrometry. Below is a detailed description of the experimental methodology.
Objective: To identify the direct binding protein(s) of thalidomide in human cells.
Methodology:
-
Preparation of Thalidomide-Immobilized Affinity Beads:
-
A carboxyl derivative of thalidomide was synthesized to provide a reactive group for immobilization.
-
This derivative was covalently attached to the amino groups of ferrite (B1171679) glycidyl (B131873) (FG) methacrylate (B99206) beads. The phthalimide (B116566) moiety of thalidomide was oriented outwards, allowing it to interact with potential binding partners.
-
-
Cell Lysate Preparation:
-
Various human cell lines (e.g., HeLa, 293T) were cultured and harvested.
-
The cells were lysed in a buffer containing a non-ionic detergent (e.g., 0.5% NP-40) and protease inhibitors to release cellular proteins while maintaining their native conformation.
-
-
Affinity Purification:
-
The cell lysate was incubated with the thalidomide-immobilized FG beads. During this incubation, proteins with an affinity for thalidomide would bind to the beads.
-
The beads were then washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
The proteins specifically bound to the thalidomide on the beads were eluted. This can be achieved through competitive elution, where a high concentration of free thalidomide is added to the buffer to displace the bound proteins.
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The protein bands were excised from the gel, digested with trypsin to generate smaller peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting peptide fragmentation patterns were used to search protein databases to identify the bound proteins.
-
Results: This protocol consistently identified two primary proteins that bound to the thalidomide affinity matrix: cereblon (CRBN) and DNA damage-binding protein 1 (DDB1).
The CRL4-CRBN E3 Ubiquitin Ligase Pathway: A New Paradigm in Drug Action
Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[7] This complex, which also includes DDB1 and Cullin 4A (CUL4A), is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome.
The binding of thalidomide and its analogs to CRBN alters the substrate specificity of the CRL4-CRBN complex. Instead of binding to its normal substrates, the drug-bound CRBN recruits a new set of proteins, known as "neosubstrates," leading to their ubiquitination and subsequent degradation.
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by thalidomide analogs.
Key neosubstrates responsible for the therapeutic effects in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation leads to the death of myeloma cells and stimulates an anti-tumor immune response. Conversely, the degradation of the transcription factor SALL4 is believed to be a primary cause of the teratogenic effects of thalidomide.[9]
The Next Generation: Lenalidomide and Pomalidomide
The understanding of thalidomide's mechanism of action spurred the development of analogs with improved efficacy and more favorable side-effect profiles. Lenalidomide and pomalidomide are two such analogs that have become critical treatments for multiple myeloma and other hematological disorders.
Caption: Workflow of thalidomide analog discovery and development.
Comparative Efficacy in Multiple Myeloma
The following table summarizes the efficacy of thalidomide, lenalidomide, and pomalidomide in combination with dexamethasone (B1670325) for the treatment of relapsed/refractory multiple myeloma (RRMM).
| Drug Combination | Overall Response Rate (ORR) | Reference |
| Thalidomide + Dexamethasone | 40-50% | [3] |
| Lenalidomide + Dexamethasone | 55-60% | [3] |
| Pomalidomide + Dexamethasone | ~30-63% (in lenalidomide-refractory patients) | [3] |
| Pomalidomide + Bortezomib + Dexamethasone | ~78% (in lenalidomide-treated patients) | [10] |
Note: Efficacy rates can vary based on patient population, prior lines of therapy, and specific clinical trial design.
Comparative Efficacy in Myelodysplastic Syndromes (MDS)
Lenalidomide is particularly effective in a subset of MDS patients with a deletion of the long arm of chromosome 5 (del(5q)).
| Drug | Indication | Efficacy | Reference |
| Lenalidomide | Low or Intermediate-1 risk MDS with del(5q) | ~56% achieve red blood cell transfusion independence for ≥26 weeks. |
Comparative Side Effect Profiles
While the analogs offer improved efficacy, they are not without significant side effects. The table below compares the incidence of common adverse events.
| Adverse Event | Thalidomide | Lenalidomide | Pomalidomide |
| Peripheral Neuropathy | High incidence, often dose-limiting | Lower incidence than thalidomide | Lower incidence than thalidomide |
| Venous Thromboembolism (VTE) | Increased risk, especially with dexamethasone | Increased risk, especially with dexamethasone | Increased risk, especially with dexamethasone |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Moderate | Significant | Significant |
| Fatigue | Common | Common | Common |
| Constipation | Common | Less common | Less common |
Note: The incidence and severity of side effects can vary. Prophylactic measures, such as anticoagulation for VTE, are often employed.
Conclusion and Future Directions
The story of thalidomide is a powerful lesson in the complexities of drug action and the importance of rigorous scientific investigation. The discovery of cereblon and the subsequent elucidation of the CRL4-CRBN pathway have not only explained the dual therapeutic and teratogenic nature of thalidomide but have also opened up a new field of drug discovery: targeted protein degradation.
The development of "molecular glues" that can modulate the substrate specificity of E3 ubiquitin ligases is a rapidly advancing area of research. This approach holds the promise of creating highly specific drugs that can target previously "undruggable" proteins involved in a wide range of diseases, from cancer to neurodegenerative disorders. The legacy of thalidomide, therefore, is not just one of tragedy and caution, but also one of scientific triumph and the dawn of a new era in therapeutic innovation.
References
- 1. Real-world outcomes of pomalidomide therapy after lenalidomide induction in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pomalidomide and its clinical potential for relapsed or refractory multiple myeloma: an update for the hematologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Identification of a Primary Target of Thalidomide Teratogenicity | Semantic Scholar [semanticscholar.org]
- 5. drugs.com [drugs.com]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a primary target of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
Technical Guide: Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Thalidomide-4-piperidineacetaldehyde, a novel derivative of thalidomide (B1683933). While a specific CAS number for this compound is not publicly registered, indicating it is not a commercially available reagent, this document outlines a plausible synthetic route for its preparation. Furthermore, it delves into the well-established biological mechanism of the parent compound, thalidomide, which is crucial for understanding the potential activity of this derivative. This guide includes detailed experimental protocols, data presentation in tabular format, and a mandatory visualization of the key signaling pathway, designed to be a valuable resource for researchers in drug discovery and development.
Compound Identification and Properties
As "this compound" does not have a readily available CAS number, a proposed structure is presented below based on systematic nomenclature. This structure consists of the core thalidomide scaffold linked at the 4-position of the phthalimide (B116566) ring to a piperidineacetaldehyde moiety.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide | 50-35-1 | C₁₃H₁₀N₂O₄ | 258.23 |
| Thalidomide-4'-piperidine-acid | 2467965-75-7 | C₁₉H₁₉N₃O₆ | 385.37 |
| N-Boc-4-piperidineacetaldehyde | 142374-19-4 | C₁₂H₂₁NO₃ | 227.30 |
Proposed Synthesis of this compound
The synthesis of the target compound can be envisioned through a two-step process involving the preparation of a key intermediate, 4-aminothalidomide, followed by a reductive amination reaction.
Synthesis of 4-Aminothalidomide
The synthesis of 4-aminothalidomide can be achieved from 3-nitrophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by reduction of the nitro group.
Experimental Protocol: Synthesis of 4-Nitrophthaloyl-3-aminopiperidine-2,6-dione
-
A mixture of 3-nitrophthalic anhydride (1.93 g, 10 mmol) and 3-aminopiperidine-2,6-dione hydrochloride (1.65 g, 10 mmol) in glacial acetic acid (50 mL) is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol (B145695) and dried under vacuum to yield 4-nitrophthaloyl-3-aminopiperidine-2,6-dione.
Experimental Protocol: Reduction to 4-Aminothalidomide
-
To a solution of 4-nitrophthaloyl-3-aminopiperidine-2,6-dione (3.03 g, 10 mmol) in ethanol (100 mL), add palladium on carbon (10% w/w, 0.3 g).
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield 4-aminothalidomide.
Synthesis of this compound via Reductive Amination
Experimental Protocol: Reductive Amination
-
To a solution of 4-aminothalidomide (2.73 g, 10 mmol) and piperidine-4-acetaldehyde (1.27 g, 10 mmol) in dichloromethane (B109758) (100 mL), add sodium triacetoxyborohydride (B8407120) (3.18 g, 15 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The organic layer is separated, washed with brine (50 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Biological Context: Thalidomide's Mechanism of Action
Thalidomide and its analogs exert their biological effects primarily by binding to the E3 ubiquitin ligase cereblon (CRBN). This interaction modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Signaling Pathway
The binding of thalidomide to CRBN alters its conformation, creating a new binding surface that can recruit neosubstrate proteins. This leads to their polyubiquitination by the E2 ubiquitin-conjugating enzyme and subsequent degradation by the 26S proteasome. This mechanism is central to the immunomodulatory and anti-cancer effects of thalidomide.
Caption: Thalidomide-mediated protein degradation pathway.
Experimental Workflow for Biological Activity Assessment
To evaluate the biological activity of the newly synthesized this compound, a series of in vitro assays can be performed.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This technical guide provides a foundational resource for the synthesis and potential biological evaluation of this compound. The proposed synthetic route and experimental protocols offer a practical starting point for researchers. Understanding the established mechanism of action of thalidomide through the CRBN-mediated protein degradation pathway is essential for designing experiments to characterize this novel derivative. The provided diagrams and structured data are intended to facilitate a clear and comprehensive understanding of this compound and its biological context.
Technical Guide: Physicochemical Properties and Biological Context of Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data
The molecular formula and weight are fundamental parameters for any chemical compound used in research and development. The data for thalidomide (B1683933) and its piperidine-acid derivative are summarized below for direct comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide | C13H10N2O4[1][2][3] | 258.23[2][3][4] |
| Thalidomide-4'-piperidine-acid | C19H19N3O6[5][6] | 385.376[5] |
General Experimental Protocol for the Synthesis of Thalidomide Analogues
The synthesis of thalidomide and its analogues can be achieved through various methods, including solid-phase synthesis and one-pot multicomponent reactions. A generalized approach, adaptable for the creation of various derivatives, is outlined below. This protocol is based on established methodologies for synthesizing thalidomide analogues.[7][8][9][10][11]
Objective: To synthesize a thalidomide analogue by coupling a substituted phthalic anhydride (B1165640) with a derivative of glutamine.
Materials:
-
Substituted phthalic anhydride
-
Appropriate glutamine derivative (e.g., L-glutamine)
-
A suitable solvent (e.g., dimethylformamide (DMF) or pyridine)
-
Coupling agents (e.g., N,N'-diisopropylcarbodiimide (DIC))
-
Additives (e.g., N-hydroxybenzotriazole (HOBt))
-
Base (e.g., triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP))
-
Solid support (for solid-phase synthesis, e.g., hydroxymethyl polystyrene resin)
-
Cleavage agent (for solid-phase synthesis, e.g., trifluoroacetic acid (TFA))
-
Purification reagents and equipment (e.g., silica (B1680970) gel for chromatography, HPLC)
Generalized Procedure (illustrating a solid-phase approach):
-
Resin Functionalization: A hydroxymethyl polystyrene resin is coupled with a substituted phthalic anhydride in the presence of a base like triethylamine and a catalyst such as DMAP in a suitable solvent like DMF. The mixture is agitated at room temperature to form a resin-linked acid.[7][10]
-
Amide Coupling: The resulting resin-bound acid is then reacted with the desired amino-functionalized piperidine (B6355638) derivative (in the case of synthesizing a piperidine-containing analogue) or α-aminoglutarimide. This coupling is typically facilitated by activating the carboxylic acid with reagents like DIC and HOBt.[10]
-
Cyclization and Cleavage: The amide is then treated with an acidic solution, such as 5% trifluoroacetic acid in a solvent like toluene, and heated to induce cyclization of the glutarimide (B196013) ring and cleavage from the solid support.[10]
-
Purification: The crude product is purified using standard techniques such as flash chromatography or preparative HPLC to yield the final thalidomide analogue.
-
Characterization: The structure and purity of the final compound are confirmed using analytical methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Core Signaling Pathway of Thalidomide and its Derivatives
The primary mechanism of action for thalidomide and its analogues is the modulation of the Cullin-RING E3 ubiquitin ligase complex containing Cereblon (CRBN) as the substrate receptor.[12][13][14][15] This interaction leads to the targeted degradation of specific proteins, known as neosubstrates, which are not the natural targets of the CRBN E3 ligase complex.
Mechanism of Action:
-
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to a specific pocket on the CRBN protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex.[12][13]
-
Altered Substrate Specificity: This binding event alters the conformation of the substrate-binding domain of CRBN, creating a new binding surface.[14]
-
Neosubstrate Recruitment: The modified CRBN surface can now recognize and bind to "neosubstrate" proteins that it would not normally interact with. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14]
-
Ubiquitination: The recruited neosubstrate is brought into close proximity to the E3 ligase machinery, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
The degradation of these neosubstrates is responsible for many of the therapeutic effects of thalidomide and its derivatives, including their anti-myeloma and immunomodulatory activities.
Visualization of the Thalidomide Signaling Pathway
The following diagram illustrates the key steps in the signaling pathway of thalidomide and its analogues.
Caption: Thalidomide Analogue Signaling Pathway.
References
- 1. mybiosource.com [mybiosource.com]
- 2. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. PubChemLite - Thalidomide-4'-piperidine-acid (C19H19N3O6) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Solid-phase synthesis of thalidomide and its analogues. | Semantic Scholar [semanticscholar.org]
- 9. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Guide: Structural Analysis and Confirmation of 4-(piperidine-4-yl)acetaldehyde-Thalidomide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the structural analysis and confirmation of the novel thalidomide (B1683933) analog, 4-(piperidine-4-yl)acetaldehyde-thalidomide. Due to the absence of existing literature on this specific compound, this guide presents a prospective methodology, outlining a plausible synthetic route and detailing the essential experimental protocols for its definitive structural elucidation. The protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are described in detail. Expected analytical data are summarized in tabular format to serve as a benchmark for researchers undertaking the synthesis and characterization of this or similar molecules. Furthermore, this guide includes visualizations of key processes, including the established signaling pathway for thalidomide analogs, a proposed experimental workflow, and the logical framework for structural confirmation, all rendered using Graphviz to ensure clarity and adherence to high-contrast visualization standards.
Proposed Structure and Synthesis
The target compound, 4-(piperidine-4-yl)acetaldehyde-thalidomide, is a novel derivative of thalidomide. The proposed structure features a piperidineacetaldehyde moiety attached to the 4-position of the phthalimide (B116566) ring of the thalidomide core.
A plausible synthetic route commences with 4-nitrophthalic anhydride, which undergoes reaction with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the 4-nitro-thalidomide intermediate. Subsequent reduction of the nitro group yields 4-aminothalidomide. This amino derivative can then be subjected to a reductive amination with a suitable piperidine-4-acetaldehyde precursor to yield the final product.
Experimental Protocols for Structural Confirmation
Objective: To determine the proton and carbon framework of the molecule and establish connectivity through 2D NMR experiments.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Collect 16 scans and apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of 250 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
2D NMR Acquisition:
-
Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings.
-
Conduct Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate protons with their directly attached carbons.
-
Run Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the thalidomide core to the piperidineacetaldehyde substituent.
-
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight), with an electrospray ionization (ESI) source.
-
Full Scan MS:
-
Acquire spectra in positive ion mode over a mass-to-charge (m/z) range of 100-1000.
-
Set the capillary voltage to 3.5 kV and the cone voltage to 30 V.
-
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Employ an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform 32 scans with a spectral resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis and ratio it against the sample spectrum.
-
Data Presentation
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Phthalimide CH | 7.8 - 8.0 | 125 - 135 | To Phthalimide C=O |
| Glutarimide CH | 5.1 (dd) | 50 | To Glutarimide C=O |
| Glutarimide CH₂ | 2.0 - 2.9 (m) | 22, 31 | - |
| Acetaldehyde CHO | 9.7 (t) | 202 | To Acetaldehyde CH₂ |
| Acetaldehyde CH₂ | 2.5 (d) | 52 | To Piperidine CH, CHO |
| Piperidine CH | 1.8 - 2.0 (m) | 35 | To Acetaldehyde CH₂ |
| Piperidine CH₂ | 1.2 - 1.8, 2.9 - 3.1 (m) | 30, 45 | - |
| Glutarimide NH | 11.1 (s) | - | - |
| Piperidine NH | 8.5 (br s) | - | - |
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₂₀H₂₂N₃O₅⁺ | 396.1554 | Protonated Molecular Ion |
| Fragment 1 | C₈H₄NO₂⁺ | 146.0237 | Phthalimido group |
| Fragment 2 | C₅H₆NO₂⁺ | 112.0393 | Glutarimide ring fragment |
| Fragment 3 | C₇H₁₄N⁺ | 112.1121 | Piperidineacetaldehyde side chain fragment |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (Glutarimide, Piperidine) |
| 2920 - 2980 | Medium | C-H Stretch (Aliphatic) |
| 2720, 2820 | Weak | C-H Stretch (Aldehyde) |
| 1700 - 1770 | Strong | C=O Stretch (Imide) |
| 1680 | Strong | C=O Stretch (Aldehyde) |
| 1600 | Medium | C=C Stretch (Aromatic) |
| 1390 | Strong | C-N Stretch |
Visualizations
Caption: Signaling pathway of thalidomide analogs via the CRL4-CRBN E3 ligase complex.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Logical framework for the structural confirmation process.
Unveiling the Molecular Targets of Thalidomide-4-piperidineacetaldehyde: A Technical Guide for Drug Development Professionals
Abstract: Thalidomide (B1683933), a molecule with a complex history, and its analogs have emerged as powerful therapeutic agents, particularly in oncology. Their mechanism of action, primarily as "molecular glues," involves the recruitment of target proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their degradation. This technical guide provides an in-depth exploration of the potential biological targets of a novel derivative, Thalidomide-4-piperidineacetaldehyde. While direct experimental data for this specific analog is not yet prevalent in published literature, this document extrapolates from the extensive knowledge of thalidomide and its key derivatives to outline the probable targets and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying biology, detailed experimental protocols for target identification and validation, quantitative data for related compounds, and visual representations of key cellular pathways and experimental workflows.
Introduction: The Legacy and Mechanism of Thalidomide Analogs
Thalidomide and its more potent derivatives, such as lenalidomide (B1683929) and pomalidomide, are cornerstone therapies for multiple myeloma and other hematologic malignancies.[1] Their therapeutic efficacy is primarily attributed to their interaction with Cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[2][3] By binding to CRBN, these molecules act as a "molecular glue," altering the substrate specificity of the E3 ligase.[2] This novel mechanism induces the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," which are not the natural targets of CRBN.[4]
The primary neosubstrates responsible for the anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these proteins leads to the transcriptional repression of key survival factors for myeloma cells, such as MYC and IRF4.[5] In the context of myelodysplastic syndrome with a 5q deletion, the critical target is Casein Kinase 1α (CK1α).[1][5] Conversely, the tragic teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, including SALL4 and TP63.[6][7]
Beyond its role as a protein degrader, thalidomide and its analogs exhibit a range of other biological activities, including anti-angiogenic, anti-inflammatory, and immunomodulatory effects.[8][9] These are often attributed to the inhibition of cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of vascular endothelial growth factor (VEGF) signaling.[10][11]
Given this established mechanism of action for the thalidomide pharmacophore, it is highly probable that this compound will also primarily target CRBN and induce the degradation of a similar profile of neosubstrates. The specific nature of the 4-piperidineacetaldehyde (B13478834) substitution may, however, modulate the binding affinity for CRBN and the specific set of recruited neosubstrates, potentially altering its efficacy and safety profile.
Potential Biological Targets of this compound
Based on the extensive research on thalidomide and its analogs, the following are the primary and secondary potential biological targets for this compound.
Primary Target: Cereblon (CRBN) and the CRL4CRBN E3 Ubiquitin Ligase Complex
The central biological target of thalidomide analogs is Cereblon (CRBN).[2][3] CRBN functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Ring-Box 1 (RBX1).[2] The binding of a thalidomide analog to a pocket in CRBN induces a conformational change that creates a new binding surface for neosubstrates.[4]
Neosubstrates Targeted for Degradation
The binding of this compound to CRBN is expected to lead to the recruitment and degradation of several key proteins:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[1][5] Their degradation is a hallmark of the anti-cancer activity of thalidomide analogs.
-
Casein Kinase 1α (CK1α): The degradation of this kinase is the key mechanism of action in del(5q) myelodysplastic syndrome.[1][5]
-
SALL4, TP63, and PLZF: Degradation of these developmental transcription factors has been linked to the teratogenic effects of thalidomide.[6]
Secondary and Off-Target Effects
Thalidomide and its derivatives are known to have pleiotropic effects beyond CRBN-mediated protein degradation:
-
Anti-Angiogenic Effects: Inhibition of angiogenesis is a well-documented effect, likely mediated through the downregulation of pro-angiogenic factors like VEGF and basic fibroblast growth factor (bFGF).[8][11] Some studies also suggest an interaction with fibroblast growth factor receptors (FGFRs).[12]
-
Anti-inflammatory and Immunomodulatory Effects: These compounds can inhibit the production of the pro-inflammatory cytokine TNF-α and modulate the levels of other cytokines such as IL-2, IL-6, and IL-10.[1][10] This is partly mediated through effects on NF-κB signaling pathways.[11]
Quantitative Data for Thalidomide and Key Analogs
While specific quantitative data for this compound is not available, the following tables summarize key metrics for thalidomide, lenalidomide, and pomalidomide, which can serve as a benchmark for future studies.
Table 1: Binding Affinities to CRBN
| Compound | Assay Type | Kd (μM) | Cell Line/System | Reference |
| Thalidomide | Isothermal Titration Calorimetry | ~0.25 | Recombinant human CRBN-DDB1 | [13] |
| Lenalidomide | Isothermal Titration Calorimetry | ~0.25 | Recombinant human CRBN-DDB1 | [13] |
| Pomalidomide | Isothermal Titration Calorimetry | ~0.25 | Recombinant human CRBN-DDB1 | [13] |
| Lenalidomide | Fluorescence Polarization | 0.64 ± 0.24 | Recombinant human CRBN-DDB1 | [14] |
| Lenalidomide | Competitive Binding (IC50) | ~2 | U266 cell extracts | [15] |
| Pomalidomide | Competitive Binding (IC50) | ~1 | U266 cell extracts | [15] |
Table 2: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 ± 0.54 | [16] |
| Thalidomide | PC3 | Prostate Cancer | 14.58 ± 0.57 | [16] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 ± 0.7 | [16] |
| Lenalidomide | NCI-H929 | Multiple Myeloma | >10 | [10] |
| Pomalidomide | NCI-H929 | Multiple Myeloma | 1-10 | [10] |
| Avadomide (CC-122) | NCI-H929 | Multiple Myeloma | <1 | [10] |
Table 3: Neosubstrate Degradation (DC50 Values)
| Compound | Neosubstrate | Cell Line | DC50 (μM) | Reference |
| EM12 (Isoindolinone) | IKZF1 | - | 1.7 | [17] |
| 4-OH-EM12 | IKZF1 | - | 0.028 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and characterize the biological targets of this compound.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol is designed to identify proteins that bind to this compound in a cellular context.
Objective: To pull down binding partners of the compound from cell lysates for identification by mass spectrometry.
Materials:
-
This compound-immobilized affinity beads (e.g., NHS-activated sepharose beads).
-
Cell line of interest (e.g., MM.1S multiple myeloma cells).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).
-
Wash buffer (lysis buffer with reduced detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free compound).
-
Mass spectrometer (e.g., Orbitrap).
Procedure:
-
Cell Culture and Lysis: Culture cells to a high density. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Affinity Purification:
-
Incubate the cleared cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Include a control incubation with beads that have not been conjugated to the compound.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluates on an SDS-PAGE gel and perform an in-gel trypsin digest of the protein bands.
-
Alternatively, perform an in-solution trypsin digest of the entire eluate.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the compound-treated sample compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of the compound to a target protein in intact cells.
Objective: To measure the thermal stabilization of a target protein upon compound binding.
Materials:
-
Cell line expressing the target protein.
-
This compound.
-
PBS (Phosphate-Buffered Saline).
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Equipment for protein extraction and Western blotting.
Procedure:
-
Cell Treatment: Treat intact cells with the compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis and Protein Quantification: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
CRBN Binding Assay (Fluorescence Polarization)
This in vitro assay quantifies the binding affinity of the compound to CRBN.
Objective: To determine the dissociation constant (Kd) of the compound for CRBN.
Materials:
-
Recombinant purified CRBN protein.
-
A fluorescently labeled thalidomide analog (tracer).
-
This compound (competitor).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a microplate, add a constant concentration of recombinant CRBN and the fluorescent tracer.
-
Competition: Add increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well. The binding of the tracer to CRBN results in a high polarization signal.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound leads to a decrease in the polarization signal. Plot the signal against the log of the competitor concentration and fit the data to a suitable model to determine the IC50, from which the Ki and Kd can be calculated.
IKZF1/IKZF3 Degradation Assay (Western Blotting)
This assay measures the ability of the compound to induce the degradation of the neosubstrates Ikaros and Aiolos.
Objective: To quantify the reduction in IKZF1 and IKZF3 protein levels upon compound treatment.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
This compound.
-
Antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Equipment for cell culture, protein extraction, and Western blotting.
Procedure:
-
Cell Treatment: Treat the cells with a dose-range of the compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against IKZF1, IKZF3, and the loading control.
-
Data Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control. Determine the DC50 (the concentration of compound that causes 50% degradation).
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the anti-angiogenic potential of the compound.
Objective: To measure the effect of the compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Matrigel or a similar basement membrane extract.
-
Endothelial cell growth medium.
-
This compound.
Procedure:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of different concentrations of the compound.
-
Incubation: Incubate the plate for several hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures.
Signaling Pathways
Caption: CRL4-CRBN E3 Ligase Pathway Modulation.
Experimental Workflows
Caption: Affinity Purification-Mass Spectrometry Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion and Future Directions
This compound, as a novel analog of thalidomide, is strongly predicted to exert its primary biological effects through the modulation of the CRL4CRBN E3 ubiquitin ligase complex. The key to its therapeutic potential will lie in its specific affinity for CRBN and the resulting profile of degraded neosubstrates. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel thalidomide derivatives. Future research should focus on obtaining direct quantitative data for this compound, including its binding affinity for CRBN, its efficacy in degrading key neosubstrates like IKZF1/3 and CK1α, and its activity in relevant cellular and in vivo models of cancer and other diseases. A thorough understanding of its structure-activity relationship will be crucial for optimizing its therapeutic index and advancing it through the drug development pipeline.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thalidomide attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Thalidomide-4-piperidineacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro cytotoxicity screening of Thalidomide-4-piperidineacetaldehyde, a novel analog of thalidomide (B1683933). While specific experimental data for this compound is not yet publicly available, this document outlines the established protocols and theoretical framework for its evaluation. The guide details standard cytotoxicity assays, data presentation formats, and the key signaling pathways implicated in the cytotoxic effects of thalidomide and its derivatives. The provided experimental workflows and pathway diagrams serve as a foundational resource for researchers initiating the preclinical assessment of this and similar compounds.
Introduction
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are a class of immunomodulatory drugs (IMiDs) with significant therapeutic effects in the treatment of various cancers, notably multiple myeloma.[1][2][3] The mechanism of action for these compounds is complex, involving anti-angiogenic, anti-proliferative, and immunomodulatory activities.[4][5] A primary molecular target of thalidomide and its derivatives is the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] The binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors and subsequent downstream effects on cell proliferation and survival.[3][6]
The development of novel thalidomide analogs, such as this compound, necessitates a thorough evaluation of their cytotoxic potential as a first step in the drug discovery process. This initial screening provides crucial information on the compound's potency and selectivity against various cell lines. This guide outlines the standard procedures for such a screening.
Data Presentation: In Vitro Cytotoxicity
The primary output of an initial cytotoxicity screening is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%. This data is typically presented in a tabular format for clear comparison across different cell lines and against a reference compound.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Thalidomide (Reference) |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | 11.26[1] |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 14.58[1] |
| HCT-116 | Colon Carcinoma | Data Not Available | 16.87[1] |
| RPMI 8226 | Multiple Myeloma | Data Not Available | Data Not Available |
| U266B1 | Multiple Myeloma | Data Not Available | Data Not Available |
Note: The IC50 values for this compound are hypothetical and would need to be determined experimentally. The reference values for thalidomide are sourced from existing literature.[1]
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays that are recommended for the initial screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8] It is a reliable method for determining cytotoxicity based on the loss of cell membrane integrity.[8][9]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Untreated cells: Spontaneous LDH release.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Culture medium background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualization of Pathways and Workflows
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro cytotoxicity screening of a novel compound.
Caption: Workflow for in vitro cytotoxicity screening.
Thalidomide-Induced Apoptosis Signaling Pathway
Thalidomide and its analogs can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.[10] The diagram below provides a simplified representation of a potential apoptosis signaling pathway.
Caption: Simplified thalidomide-induced apoptosis pathway.
Logical Relationship of Cytotoxicity Assays
Different cytotoxicity assays measure distinct cellular events that occur during cell death. The following diagram illustrates the logical relationship between these assays.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of Thalidomide Analogs: A Comparative Analysis of Cereblon Modulators
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This technical guide provides a comparative analysis of well-characterized thalidomide (B1683933) derivatives. Extensive searches for "Thalidomide-4-piperidineacetaldehyde" did not yield any publicly available scientific literature or data. Therefore, this document will focus on comparing the parent molecule, thalidomide, with its clinically significant analogs, lenalidomide (B1683929) and pomalidomide (B1683931), for which substantial data exist.
Executive Summary
Thalidomide, a molecule with a tumultuous history, has been repurposed and re-engineered into a powerful class of therapeutics known as immunomodulatory drugs (IMiDs). These compounds, most notably lenalidomide and pomalidomide, exert their pleiotropic effects—anti-proliferative, anti-angiogenic, and immunomodulatory—primarily by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction redirects the E3 ligase activity towards "neosubstrates," leading to their ubiquitination and subsequent proteasomal degradation. This guide offers an in-depth technical comparison of thalidomide and its key derivatives, focusing on their mechanism of action, quantitative biological activities, and the experimental methodologies used for their characterization.
The Central Mechanism: Cereblon-Mediated Protein Degradation
The therapeutic and teratogenic effects of thalidomide and its analogs are now understood to be mediated through their binding to Cereblon.[1][2][3] This binding event alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex. Instead of binding its endogenous substrates, the drug-bound CRBN recruits neosubstrates, leading to their polyubiquitination and degradation by the 26S proteasome.
Two of the most critical neosubstrates identified in the context of the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] The degradation of these proteins is a key event that leads to the downstream anti-proliferative and immunomodulatory effects of these drugs.[5][6] The teratogenic effects, on the other hand, are linked to the degradation of other neosubstrates, such as SALL4.[3]
Caption: Mechanism of action for thalidomide and its derivatives.
Quantitative Comparison of Thalidomide Derivatives
The potency of thalidomide derivatives is largely determined by their binding affinity to Cereblon and their subsequent ability to induce the degradation of neosubstrates. Lenalidomide and pomalidomide exhibit significantly higher binding affinities for CRBN compared to thalidomide.[7] This translates to more potent biological activity, such as the inhibition of tumor necrosis factor-alpha (TNF-α) production and anti-proliferative effects in cancer cell lines.
Table 1: Comparative Binding Affinities for Cereblon (CRBN)
| Compound | Binding Assay | KD / Ki (nM) | Reference |
| Thalidomide | Fluorescence Polarization | 249.2 | [7] |
| Lenalidomide | Fluorescence Polarization | 177.8 | [7] |
| Pomalidomide | Fluorescence Polarization | 156.6 | [7] |
Table 2: Comparative IC50 Values for TNF-α Inhibition
| Compound | Cell Type | IC50 (µg/mL) | Reference |
| Thalidomide | LPMC (unstimulated) | 5-10 | [8] |
| Thalidomide | LPMC (PWM-stimulated) | 5-10 | [8] |
| Lenalidomide | Not Specified | More potent than thalidomide | [9] |
| Pomalidomide | Not Specified | More potent than lenalidomide | [9] |
LPMC: Lamina propria mononuclear cells; PWM: Pokeweed mitogen
Table 3: Comparative Anti-proliferative Activity (IC50 in µg/mL)
| Compound | HepG-2 | MCF-7 | PC3 | Reference |
| Thalidomide | 11.26 | 14.58 | 16.87 | [9] |
| Phthalazine (B143731) Derivative 24b | 2.51 | 5.80 | 4.11 | [9] |
| Quinazoline (B50416) Derivative XIIIa | 2.03 | 0.82 | 2.51 | [10] |
Note: Data for phthalazine and quinazoline derivatives are included to showcase the potency of other structural analogs.
Key Signaling Pathways
The degradation of Ikaros and Aiolos by thalidomide derivatives has profound effects on downstream signaling pathways in multiple myeloma cells. This leads to the downregulation of c-Myc and IRF4, key transcription factors for myeloma cell survival, and the upregulation of IL-2 in T-cells, contributing to the immunomodulatory effects.[6][11] Beyond the degradation of Ikaros and Aiolos, thalidomide and its analogs have been shown to modulate other signaling pathways, including the inhibition of NF-κB and the STAT3/SP4 pathway, which are involved in inflammation and angiogenesis, respectively.[12][13]
Caption: Key signaling pathways affected by thalidomide derivatives.
Experimental Protocols
The characterization of thalidomide derivatives relies on a suite of biophysical, biochemical, and cellular assays. Below are outlines of key experimental protocols.
Cereblon Binding Assays
5.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: A competitive assay where the test compound displaces a fluorescently labeled thalidomide tracer from a GST-tagged human Cereblon protein, leading to a decrease in the FRET signal between a Europium cryptate-labeled anti-GST antibody and the tracer.
-
Methodology:
-
Dispense test compounds or standards into a low-volume 384-well plate.
-
Add GST-tagged human Cereblon protein.
-
Add a pre-mixed solution of Europium cryptate-labeled anti-GST antibody and a red-labeled thalidomide tracer.
-
Incubate at room temperature.
-
Read the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the FRET ratio and determine the IC50 value of the test compound.
-
5.1.2 Surface Plasmon Resonance (SPR)
-
Principle: Measures the real-time binding of a compound to a protein immobilized on a sensor chip by detecting changes in the refractive index at the surface.
-
Methodology:
-
Immobilize recombinant Cereblon (often the thalidomide-binding domain) onto a sensor chip.
-
Flow solutions of the thalidomide derivative at various concentrations over the chip to measure association.
-
Flow a buffer solution without the compound over the chip to measure dissociation.
-
Analyze the sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.
-
Cellular Assays
5.2.1 Ikaros/Aiolos Degradation Assay (Western Blot)
-
Principle: Quantifies the reduction in Ikaros and Aiolos protein levels in cells treated with thalidomide derivatives.
-
Methodology:
-
Culture multiple myeloma cells (e.g., MM.1S) to a suitable density.
-
Treat the cells with various concentrations of the thalidomide derivative or a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Anti-Angiogenesis Assays
5.3.1 In Vitro Tube Formation Assay
-
Principle: Assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of the test compound.[12]
-
Methodology:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.[12]
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel.[12]
-
Treat the cells with various concentrations of the thalidomide derivative or a vehicle control.
-
Incubate for a period sufficient to allow tube formation (e.g., 24 hours).[12]
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points.
-
Caption: A generalized workflow for determining Cereblon binding affinity.
Conclusion and Future Directions
Thalidomide and its derivatives have revolutionized the treatment of multiple myeloma and other hematological malignancies. The discovery of Cereblon as their primary target has provided a mechanistic understanding of their pleiotropic effects and has paved the way for the rational design of novel, more potent, and selective analogs. The enhanced Cereblon binding affinity and neosubstrate degradation capacity of lenalidomide and pomalidomide underscore the structure-activity relationships that drive their clinical efficacy.
Future research will likely focus on the development of next-generation Cereblon E3 ligase modulators (CELMoDs) with tailored neosubstrate profiles to maximize therapeutic effects while minimizing off-target toxicities. Furthermore, the principles of Cereblon-mediated protein degradation are being harnessed in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where thalidomide-like molecules serve as the E3 ligase-recruiting handle to degrade a wide array of disease-causing proteins. The continued exploration of the chemical space around the thalidomide scaffold promises to yield new therapies with improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 13. revvity.com [revvity.com]
An In-depth Technical Guide on the Binding Affinity of Thalidomide and its Derivatives to Cereblon
Cereblon (CRBN) is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex plays a significant role in various cellular processes by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1] Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to CRBN.[2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[3][4]
Quantitative Binding Affinity Data
The binding affinity of Thalidomide and its derivatives to Cereblon has been quantified using various biophysical and biochemical assays. The following tables summarize some of the reported binding constants. It is important to note that the affinity values can vary depending on the specific experimental conditions and protein constructs (e.g., full-length CRBN vs. the thalidomide-binding domain).
Table 1: Dissociation Constants (Kd) for Thalidomide and its Analogs with Cereblon
| Compound | Kd (nM) | Method | Protein Construct | Reference |
| Thalidomide | 249.20 | Fluorescence Polarization | hsDDB1-hsCRBN | [5] |
| Lenalidomide (B1683929) | 177.80 | Fluorescence Polarization | hsDDB1-hsCRBN | [5] |
| Pomalidomide (B1683931) | 156.60 | Fluorescence Polarization | hsDDB1-hsCRBN | [5] |
| Lenalidomide | 600 | Isothermal Titration Calorimetry | CRBN:DDB1 | [6] |
| Pomalidomide | 12,500 | Isothermal Titration Calorimetry | CdCRBN | [7] |
Table 2: Half-maximal Inhibitory Concentration (IC50) for Thalidomide and its Analogs with Cereblon
| Compound | IC50 (µM) | Assay | Cell Line/System | Reference |
| Thalidomide | ~30 | Thermal Shift Assay | Recombinant CRBN-DDB1 | [2] |
| Lenalidomide | ~3 | Thermal Shift Assay | Recombinant CRBN-DDB1 | [2] |
| Pomalidomide | ~3 | Thermal Shift Assay | Recombinant CRBN-DDB1 | [2] |
| Lenalidomide | ~2 | Competitive Binding Assay | U266 Myeloma Extracts | [2][8] |
| Pomalidomide | ~2 | Competitive Binding Assay | U266 Myeloma Extracts | [2][8] |
| Lenalidomide | 2.694 | TR-FRET Assay | N/A | [9] |
Table 3: Inhibition Constants (Ki) for Thalidomide and its Analogs with Cereblon
| Compound | Ki (nM) | Method | Protein Construct | Reference |
| Thalidomide | 249.20 | Competitive Titration | hsDDB1-hsCRBN | [5] |
| Lenalidomide | 177.80 | Competitive Titration | hsDDB1-hsCRBN | [5] |
| Pomalidomide | 156.60 | Competitive Titration | hsDDB1-hsCRBN | [5] |
| Pomalidomide | 2,100 | FRET-based Competition Assay | CdCRBN | [7] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10]
-
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The binding isotherm generated can be used to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]
-
Methodology:
-
Sample Preparation: A solution of purified Cereblon is placed in the sample cell of the calorimeter, and a solution of the Thalidomide derivative is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[6]
-
Titration: The Thalidomide derivative is injected in small aliquots into the CRBN solution.[12]
-
Heat Measurement: The heat released or absorbed upon each injection is measured.[12]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[13]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[14]
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip where one of the binding partners is immobilized. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.[15]
-
Methodology:
-
Immobilization: Recombinant Cereblon (often the Thalidomide-binding domain, TBD) is immobilized on the surface of a sensor chip.[16]
-
Binding: A solution containing the Thalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.[16]
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.[17]
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association and dissociation rate constants, and subsequently the KD.[15]
-
Computational Docking and Molecular Dynamics (MD) Simulations
These in silico methods predict the binding mode and affinity of a ligand to a protein.
-
Principle:
-
Molecular Docking: Predicts the preferred orientation of a ligand when bound to a protein target. Scoring functions are used to estimate the binding affinity.[18]
-
Molecular Dynamics (MD) Simulations: Simulate the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and allowing for the calculation of binding free energies.[19]
-
-
Methodology:
-
System Preparation: Three-dimensional structures of Cereblon and the Thalidomide derivative are prepared. This may involve homology modeling if an experimental structure of the protein is unavailable.[20]
-
Docking: The ligand is docked into the binding site of Cereblon using software like AutoDock Vina.[18]
-
MD Simulation Setup: The predicted protein-ligand complex is placed in a simulated physiological environment (water, ions).[20]
-
Simulation: The MD simulation is run for a sufficient time to allow the system to equilibrate and to sample relevant conformations.[21]
-
Analysis: The trajectory from the MD simulation is analyzed to determine the stability of the binding pose and to calculate the binding free energy.[19]
-
Visualizations
Signaling Pathway
Caption: CRL4-CRBN E3 ligase pathway modulation by Thalidomide derivatives.
Experimental Workflow
Caption: Workflow for determining the binding affinity of small molecules to Cereblon.
References
- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 21. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
A Technical Guide to Early-Stage Research on Novel Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the foundational principles and early-stage research concerning novel thalidomide-based Proteolysis Targeting Chimeras (PROTACs). From its complex history, thalidomide (B1683933) has emerged as a cornerstone of targeted protein degradation, a revolutionary therapeutic modality.[1][2] The elucidation of its mechanism—binding to the Cereblon (CRBN) E3 ubiquitin ligase and redirecting its activity—has paved the way for the rational design of PROTACs that can selectively eliminate disease-causing proteins.[1][3][4] This document details the core components, mechanism of action, key quantitative data, and essential experimental protocols that underpin the discovery and development of these innovative therapeutics.
Core Components and Design of Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules meticulously designed to co-opt the body's own ubiquitin-proteasome system (UPS) for the removal of specific proteins.[3][5] They are comprised of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][6]
-
Protein of Interest (POI) Ligand: This "warhead" binds specifically to the target protein intended for degradation. The affinity and selectivity of this ligand are crucial for the PROTAC's overall specificity.
-
E3 Ligase Ligand: In this context, a derivative of thalidomide (an immunomodulatory imide drug, or IMiD), such as lenalidomide (B1683929) or pomalidomide, is used to recruit the Cereblon (CRBN) substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][][8] CRBN ligands are favored in PROTAC design due to their relatively small size and favorable drug-like properties compared to ligands for other E3 ligases like VHL.[]
-
Linker: This component connects the POI and E3 ligase ligands. The linker's length, composition, and attachment points are critical variables that heavily influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for effective protein degradation.[9]
Caption: Core components of a thalidomide-based PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs operate through a catalytic mechanism, inducing proximity between the target protein and the CRBN E3 ligase.[1][3] This orchestrated process leads to the ubiquitination and subsequent proteasomal degradation of the target.
The process unfolds in several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex, forming a key ternary complex.[1]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
-
Catalytic Cycle: The PROTAC molecule is released after inducing ubiquitination and can proceed to engage another POI and E3 ligase, enabling it to act catalytically and degrade multiple target protein molecules.[1][10]
This degradation-based approach offers a distinct advantage over traditional small-molecule inhibitors, which only block a protein's function. By removing the entire protein scaffold, PROTACs can lead to a more profound and durable suppression of downstream signaling pathways.[5]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data for Novel Thalidomide-Based PROTACs
The efficacy of PROTACs is quantified by several key parameters, including binding affinities and, most importantly, the efficiency of target degradation (DC₅₀ and Dₘₐₓ). The following tables summarize representative data for several early-stage thalidomide-based PROTACs targeting various proteins.
Table 1: BET Protein Degraders
Bromodomain and Extra-Terminal (BET) proteins are critical regulators of oncogenes like c-MYC.[5] Thalidomide-based PROTACs targeting BET proteins have shown superior efficacy compared to small molecule inhibitors.[5]
| PROTAC | Target | E3 Ligase Ligand | DC₅₀ (Degradation) | Dₘₐₓ (Max. Degradation) | Cell Line | Reference |
| ARV-825 | BRD4 | Pomalidomide | <1 nM | >95% | Burkitt's Lymphoma | [11] |
| dBET1 | BRD2/3/4 | Thalidomide | ~3 nM | >90% | 22Rv1 (Prostate Cancer) | [5] |
| ARV-771 | BRD4 | Pomalidomide | ~5 nM | >90% | 22Rv1 (Prostate Cancer) | [5][11] |
Table 2: Kinase and Phosphatase Degraders
Kinases and phosphatases are crucial nodes in cell signaling pathways, often implicated in cancer.[12]
| PROTAC | Target | E3 Ligase Ligand | DC₅₀ (Degradation) | Cell Line | Reference |
| 11 (ZB-S-29) | SHP2 | Thalidomide | 6.02 nM | HeLa | [12] |
| BTK PROTAC | BTK | Thalidomide derivative | 7.2 nM | ELISA Assay | [13] |
| P1d | CK1δ/ε | Pomalidomide | ~100 nM | Various | [14] |
Table 3: Other Target Degraders
The PROTAC technology has been applied to a wide range of other protein targets.
| PROTAC | Target | E3 Ligase Ligand | Note | Reference |
| UA PROTAC (1A-1F) | MDM2 | Thalidomide | UA (Ursolic Acid) acts as the POI ligand. | [15] |
| PROTAC-O4I2 | SF3B1 | Thalidomide | Selectively degraded SF3B1 and induced apoptosis. | [9] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail generalized methodologies for key experiments in the development of thalidomide-based PROTACs.
Synthesis of Functionalized Thalidomide Derivatives
The synthesis of PROTACs often begins with a functionalized thalidomide derivative that includes a chemical handle for linker attachment. A common strategy involves using a substituted phthalic anhydride (B1165640).[16]
Caption: General workflow for synthesizing a thalidomide-based PROTAC.
Protocol: Synthesis of 4-Fluorothalidomide (Intermediate) 4-Fluorothalidomide is a versatile intermediate, as the fluorine atom can be displaced by a nucleophilic amine on a linker.[16]
-
Step 1: Synthesis of 4-Fluorophthalic Acid: This is achieved through standard aromatic fluorination methods.
-
Step 2: Synthesis of 4-Fluorophthalic Anhydride: 4-Fluorophthalic acid is heated, often with acetic anhydride, to yield the corresponding anhydride.
-
Step 3: Condensation with L-Glutamine: The 4-fluorophthalic anhydride is reacted with L-glutamine in a suitable solvent like pyridine (B92270) or DMF under heat.
-
Step 4: Cyclization: The resulting intermediate undergoes cyclization, typically promoted by a reagent like carbonyldiimidazole (CDI) or by heating, to form the glutarimide (B196013) ring, yielding 4-fluorothalidomide.
Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify the degradation of the target protein.
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with a dose-response range of the PROTAC molecule, a negative control (e.g., vehicle), and a positive control if available. Incubate for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI, followed by a loading control antibody (e.g., GAPDH, β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the POI.[3]
Caption: Workflow for an in-cell ubiquitination assay.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor is critical as it prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[3]
-
Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration. Incubate with an antibody against the POI that is coupled to magnetic or agarose (B213101) beads to capture the target protein.
-
Washing and Elution: Wash the beads thoroughly to remove non-specifically bound proteins. Elute the captured POI.
-
Western Blot Analysis: Perform a Western blot on the eluted samples, probing the membrane with an antibody against ubiquitin. A high-molecular-weight smear in the PROTAC-treated lane indicates polyubiquitination of the POI.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor activity of PROTACs in a preclinical setting.[5]
Caption: General workflow for in vivo xenograft studies.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.[5]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 22Rv1 prostate cancer cells) mixed with Matrigel into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the PROTAC and vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule and dose.[5]
-
Efficacy Assessment: Regularly measure tumor volumes and mouse body weight throughout the study to assess efficacy and toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors to assess target protein degradation and downstream biomarker modulation via Western blot or immunohistochemistry.[5]
Expanding the Toolbox: Beyond CRBN
While CRBN and VHL are the most frequently used E3 ligases in PROTAC design, this limited repertoire represents a potential bottleneck.[17][18][19] Resistance to CRBN-based PROTACs can emerge through mutations or downregulation of the E3 ligase machinery.[20] Therefore, a major focus of current research is the discovery and validation of ligands for novel E3 ligases to expand targeting options, overcome resistance, and address cell-type specific expression of ligases.[3][19] Emerging E3 ligases being explored for PROTAC development include RNF4, RNF114, DCAF11, DCAF15, DCAF16, and KEAP1.[17][18]
Conclusion and Future Outlook
Thalidomide-based PROTACs represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation.[10] This approach has demonstrated the potential to target proteins previously considered "undruggable" and to offer a more profound and sustained therapeutic effect compared to traditional inhibitors.[5][11] Early-stage research continues to refine the design principles of these molecules, optimizing linker technology and exploring new chemical space for all three components.
The future of this field lies in expanding the repertoire of available E3 ligase ligands, deepening the understanding of ternary complex formation and stability, and elucidating and overcoming mechanisms of resistance.[3][20] The journey of thalidomide, from tragedy to a powerful therapeutic tool, serves as a compelling foundation for the continued development of novel protein degraders that hold immense promise for treating a wide range of human diseases.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) [macau.uni-kiel.de]
- 15. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-4-piperidineacetaldehyde in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-piperidineacetaldehyde is a functionalized derivative of thalidomide (B1683933), designed for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] This molecule incorporates the thalidomide moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6][7] The piperidineacetaldehyde group provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest, thereby creating a PROTAC capable of inducing the degradation of that target protein.[8]
These application notes provide a comprehensive guide for the utilization of this compound in the synthesis of PROTACs and their subsequent application in cell culture for targeted protein degradation studies.
Mechanism of Action
The fundamental principle behind the use of this compound lies in the formation of a ternary complex. Once conjugated to a target protein ligand to form a PROTAC, the thalidomide portion of the molecule binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][9] Simultaneously, the other end of the PROTAC binds to the target protein of interest. This induced proximity brings the target protein close to the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2][3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][10]
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Quantitative Data Summary
The following table provides representative quantitative data for a generic CRBN-based PROTAC. These values should serve as a starting point for experimental optimization.
| Parameter | Representative Value | Notes |
| PROTAC Concentration Range | 0.01 - 10 µM | The optimal concentration is target and cell line dependent and should be determined empirically through a dose-response experiment. |
| Incubation Time | 24 - 48 hours | Time-course experiments are recommended to determine the optimal degradation kinetics. |
| DC50 (Degradation Concentration 50%) | 1 - 100 nM | This value represents the concentration of PROTAC required to degrade 50% of the target protein and is a measure of potency. |
| Dmax (Maximum Degradation) | > 90% | Represents the maximum percentage of protein degradation achievable with the PROTAC. |
| Vehicle Control | DMSO (≤ 0.1%) | The final concentration of the solvent should be non-toxic to the cells. |
Experimental Protocols
Protocol 1: General Cell Treatment with a PROTAC
This protocol describes the general procedure for treating cultured cells with a PROTAC synthesized from this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations. A common starting range is 0.01 to 10 µM.[10] Also, prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO₂.[10]
-
Cell Lysis: After incubation, proceed to cell lysis for downstream analysis (e.g., Western blotting).
Caption: General workflow for cell treatment with a PROTAC.
Protocol 2: Analysis of Protein Degradation by Western Blotting
This protocol outlines the steps to quantify the degradation of the target protein using Western blotting.
Materials:
-
Treated cell lysates
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel documentation system
Procedure:
-
Cell Lysis: Place the cell culture plates on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[1]
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and transfer the proteins to a membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.[1][10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.[1][10]
Caption: Workflow for analyzing protein degradation by Western blotting.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no protein degradation | Compound Degradation: The PROTAC may be unstable in the stock solution or cell culture medium. | Prepare fresh stock solutions. Perform a stability test of the compound in your specific cell culture medium.[11] Consider reducing incubation time or adding the compound at multiple time points. |
| Incorrect Concentration: The concentration range may not be optimal for the target or cell line. | Perform a wider dose-response curve. | |
| Low CRBN Expression: The cell line may have low endogenous levels of Cereblon. | Verify CRBN expression levels by Western blot or qPCR. Choose a cell line with adequate CRBN expression. | |
| High Cell Toxicity | Off-target Effects: The PROTAC or its degradation products may have cytotoxic effects. | Perform cell viability assays (e.g., MTT, CellTiter-Glo) to assess toxicity. |
| High DMSO Concentration: The final concentration of the vehicle may be too high. | Ensure the final DMSO concentration is typically ≤ 0.1%.[11] |
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs aimed at inducing targeted protein degradation. By hijacking the CRBN E3 ligase, these PROTACs offer a powerful strategy for studying protein function and for the development of novel therapeutics.[1] The protocols and data provided herein serve as a foundational guide for researchers to effectively utilize this compound in their cell culture-based experiments. Rigorous optimization of experimental conditions, including concentration and incubation time, is crucial for achieving successful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tenovapharma.com [tenovapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Note: Protocol for the Conjugation of Thalidomide-4-piperidineacetaldehyde to an Amine-Terminated Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the conjugation of a thalidomide (B1683933) derivative, Thalidomide-4-piperidineacetaldehyde, to an amine-terminated linker. This methodology is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where thalidomide and its analogs serve as potent E3 ligase ligands for the Cereblon (CRBN) protein.[1][2][3] The aldehyde functionality on the thalidomide derivative allows for a specific and efficient conjugation to a linker via reductive amination. The resulting conjugate can then be further functionalized, for example, by attaching a ligand for a target protein of interest.
Data Presentation
Table 1: Proposed Materials and Reagents
| Reagent/Material | Supplier | Grade | Purpose |
| This compound | Custom Synthesis | >95% | E3 Ligase Ligand |
| Amine-PEG4-Azide | BroadPharm | >95% | Linker |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | Reagent Grade | Reducing Agent |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous | Solvent |
| Phosphate Buffered Saline (PBS) | Gibco | pH 7.4 | Buffer |
| Acetic Acid | Sigma-Aldrich | Glacial | Catalyst |
| Reversed-Phase HPLC Column (C18) | Waters | Analytical/Prep | Purification |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | Mobile Phase |
| Water | Fisher Scientific | HPLC Grade | Mobile Phase |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC Grade | Mobile Phase Modifier |
Table 2: Key Reaction Parameters for Reductive Amination
| Parameter | Value |
| Reactant Molar Ratio (Aldehyde:Amine) | 1:1.2 |
| Concentration of Aldehyde | 10 mM |
| Concentration of NaBH₃CN | 20 mM |
| Solvent | DMF/PBS (9:1 v/v) |
| pH | ~6.0-7.0 (adjusted with acetic acid) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 12-24 hours |
| Purification Method | Reversed-Phase HPLC |
Experimental Protocols
Part 1: Proposed Synthesis of this compound
As "this compound" is a specialized derivative, a plausible synthetic route is proposed, starting from 4-aminothalidomide. This synthesis involves a two-step process:
-
Alkylation of 4-aminothalidomide with a protected piperidineacetaldehyde equivalent: 4-aminothalidomide is reacted with a suitable protected form of 4-formylpiperidine, such as its acetal, that also contains a leaving group.
-
Deprotection of the aldehyde: The protecting group is removed to yield the final product.
Part 2: Protocol for Conjugation of this compound to an Amine-Terminated Linker via Reductive Amination
This protocol details the conjugation of the thalidomide derivative to an amine-terminated linker, for example, Amine-PEG4-Azide. The azide (B81097) group on the linker can be used for subsequent "click" chemistry reactions.
Materials:
-
This compound
-
Amine-PEG4-Azide
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glacial Acetic Acid
-
0.1% TFA in Water (HPLC Mobile Phase A)
-
0.1% TFA in Acetonitrile (HPLC Mobile Phase B)
Procedure:
-
Preparation of Reactants:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 12 mM stock solution of Amine-PEG4-Azide in anhydrous DMF.
-
Prepare a 1 M stock solution of Sodium Cyanoborohydride in anhydrous DMF. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Reaction Setup:
-
In a clean, dry vial, add 1 mL of the 10 mM this compound solution (10 µmol).
-
Add 1 mL of the 12 mM Amine-PEG4-Azide solution (12 µmol).
-
Add 7 mL of anhydrous DMF.
-
Add 1 mL of PBS buffer.
-
Briefly vortex the mixture.
-
-
pH Adjustment:
-
Add 1-2 µL of glacial acetic acid to the reaction mixture to adjust the pH to approximately 6.0-7.0. The slightly acidic condition facilitates the formation of the intermediate imine.[4]
-
-
Initiation of Reduction:
-
Add 20 µL of the 1 M Sodium Cyanoborohydride solution to the reaction mixture (final concentration 20 mM).
-
Cap the vial and allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by LC-MS or analytical HPLC by observing the consumption of the starting materials and the formation of the desired product.
-
-
Quenching the Reaction:
-
After the reaction is complete, quench any remaining reducing agent by adding 100 µL of acetone (B3395972) and stirring for 30 minutes.
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified by reversed-phase HPLC.
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example, 10-90% B over 30 minutes.
-
Collect fractions containing the desired product, identified by its expected mass.
-
-
Characterization and Storage:
-
The purified conjugate should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified conjugate at -20°C or -80°C under an inert atmosphere.
-
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound to an amine-terminated linker.
Caption: Chemical pathway of reductive amination for thalidomide-linker conjugation.
References
Application Notes and Protocols for Thalidomide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have re-emerged as powerful agents in oncology.[1] Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, many of which are critical for cancer cell survival and proliferation.[2][3]
This unique mode of action has positioned thalidomide derivatives as crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like a thalidomide derivative), and a linker that connects the two.[5][6] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the degradation of the target protein, offering a novel therapeutic strategy to target proteins that have been traditionally considered "undruggable".[2]
While the specific compound "thalidomide-4-piperidineacetaldehyde" is not extensively documented in publicly available literature, this document will provide comprehensive application notes and protocols based on the well-established principles of thalidomide-based PROTACs in oncology research. The methodologies and data presented are representative of the field and can be adapted for novel thalidomide derivatives.
Application Notes
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by co-opting the cell's natural protein disposal machinery. The thalidomide moiety of the PROTAC binds to CRBN, effectively "hijacking" the CRL4CRBN E3 ligase complex.[7] The other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Key Applications in Oncology Research
-
Targeted Degradation of Oncogenic Proteins: Thalidomide-based PROTACs have been successfully developed to degrade a wide range of cancer-driving proteins, including transcription factors, kinases, and epigenetic readers.[8][9] This approach is particularly valuable for targeting proteins that lack a druggable active site for traditional inhibitors.
-
Overcoming Drug Resistance: By eliminating the target protein entirely, PROTACs can overcome resistance mechanisms that arise from mutations in the target's active site, which often render traditional inhibitors ineffective.
-
Studying Protein Function: The ability to selectively and rapidly degrade a specific protein makes PROTACs powerful tools for elucidating protein function in a cellular context.
Design and Synthesis Considerations
The design of a thalidomide-based PROTAC involves the careful selection of a target protein ligand, a suitable linker, and the thalidomide-derived E3 ligase ligand. The nature of the linker (length, composition, and attachment points) is critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN) and can significantly impact degradation efficiency.[1] Solid-phase synthesis is often employed for the rapid generation of PROTAC libraries with varying linkers to optimize degradation potency.[10][11]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The anti-proliferative effect is measured by the IC50 value. The therapeutic index can be estimated by the ratio of IC50 to DC50.
Table 1: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader 11 | SHP2 | - | 6.02 | >90 | [9] |
| ARV-825 | BRD4 | Jurkat | 1 | >95 | [12] |
| BETd-260 | BRD4 | RS4;11 | 0.8 | ~98 | [12] |
Note: Data is illustrative and derived from various published sources on thalidomide-based PROTACs.[9][12]
Table 2: Representative In Vitro Efficacy and Cytotoxicity of a Thalidomide-Based PROTAC (ARV-110)
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Therapeutic Index (IC50/DC50) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 nM | 10 nM | 10 |
This data is representative and provides a benchmark for expected potency and therapeutic index.
Experimental Protocols
Protocol 1: General Synthesis of a Thalidomide-Based PROTAC via Solid-Phase Synthesis
This protocol describes a general method for the synthesis of a PROTAC by conjugating a target protein inhibitor to a pre-loaded thalidomide-linker resin.[10][11]
Materials:
-
Rink Amide resin pre-loaded with a thalidomide derivative and a linker with a free functional group (e.g., carboxylic acid).
-
Target protein ligand with a complementary functional group (e.g., amine).
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Solvents (e.g., DMF, DCM).
-
Cleavage cocktail (e.g., TFA/TIS/water).
Procedure:
-
Resin Swelling: Swell the thalidomide-linker resin in DMF for 1 hour.
-
Ligand Coupling:
-
Dissolve the target protein ligand (2 equivalents), HATU (1.95 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and mix.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
-
Purification:
-
Purify the crude PROTAC by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization: Confirm the identity and purity of the PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8][13]
Materials:
-
Cancer cell line expressing the target protein.
-
Thalidomide-based PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
PBS, RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Evaluation of Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutic agents for various cancers and inflammatory diseases.[1][2][3] Their primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][4][5] This interaction modulates the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][] Furthermore, the recruitment of CRBN by thalidomide derivatives is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, a novel drug discovery modality for targeted protein degradation.[][7][8][9]
Thalidomide-4-piperidineacetaldehyde is a novel analog of thalidomide. These application notes provide a comprehensive framework for its evaluation in preclinical animal models, covering potential therapeutic applications, detailed experimental protocols, and data presentation guidelines. The protocols are based on established methodologies for evaluating thalidomide and its derivatives.
Potential Applications in Animal Models
Based on the known activities of thalidomide analogs, this compound could be investigated in animal models for the following applications:
-
Oncology: In xenograft or syngeneic models of multiple myeloma, mantle cell lymphoma, or other hematological malignancies to assess anti-proliferative and tumor regression activity.[1][8]
-
Inflammation and Immunology: In models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease to evaluate its anti-inflammatory and immunomodulatory effects.[2][5][10]
-
Angiogenesis Inhibition: In models designed to measure the formation of new blood vessels, given thalidomide's known anti-angiogenic properties.[1][2][10][11]
-
Neurodegenerative Diseases: In models of neuroinflammation, such as those for Alzheimer's disease, to assess its potential to reduce gliosis and neuronal damage.[12]
-
PROTAC Development: As a CRBN-recruiting ligand in a PROTAC designed to degrade a specific protein of interest (POI) in vivo.[][7][13]
General Experimental Protocols
Compound Formulation and Administration
Proper formulation is critical for achieving desired exposure in animal models. The solubility of thalidomide and its analogs can be poor; therefore, careful vehicle selection is necessary.
Protocol for Vehicle Screening and Formulation:
-
Solubility Testing: Assess the solubility of this compound in common preclinical vehicles (e.g., 0.5% w/v carboxymethylcellulose [CMC] in water, 10% DMSO/90% corn oil, 20% Captisol® in saline).
-
Formulation Preparation (Example for Oral Gavage):
-
Weigh the required amount of this compound.
-
If necessary, create a slurry using a small amount of the vehicle.
-
Gradually add the remaining vehicle while sonicating or vortexing to achieve a homogenous suspension or solution.
-
Prepare fresh daily before administration to ensure stability.
-
-
Route of Administration: The choice of administration route (e.g., oral [PO], intraperitoneal [IP], intravenous [IV]) will depend on the experimental goals and the compound's properties. Oral gavage is common for thalidomide analogs in efficacy studies.
Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to inform dose selection for efficacy studies.
Protocol for a Pilot PK Study in Mice:
-
Animal Model: Use healthy, male C57BL/6 or BALB/c mice (n=3 per time point).
-
Administration: Administer a single dose of this compound via the intended route for efficacy studies (e.g., 10 mg/kg PO).
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Unit | Value (Mean ± SD) |
|---|---|---|---|
| Tmax | Time to reach maximum plasma concentration | h | |
| Cmax | Maximum observed plasma concentration | ng/mL | |
| AUC(0-t) | Area under the curve from time 0 to the last measured time point | h*ng/mL | |
| AUC(0-inf) | Area under the curve from time 0 to infinity | h*ng/mL | |
| t1/2 | Elimination half-life | h | |
| CL/F | Apparent total clearance | L/h/kg |
| Vd/F | Apparent volume of distribution | L/kg | |
In Vivo Efficacy Study (Multiple Myeloma Xenograft Model)
This protocol provides an example for assessing the anti-tumor activity of this compound.
Protocol:
-
Cell Culture: Culture a human multiple myeloma cell line (e.g., MM.1S) under standard conditions.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 MM.1S cells in the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Lenalidomide)
-
-
Treatment: Administer the compounds daily via oral gavage for 21-28 days.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study. Collect tumors and organs for further analysis (e.g., pharmacodynamics).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume (mm³) at Day X (Mean ± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 10 | N/A | ||
| Compound (Dose 1) | 10 | |||
| Compound (Dose 2) | 10 |
| Positive Control | 10 | | | |
Visualization of Pathways and Workflows
Mechanism of Action: CRBN Modulation
Caption: Mechanism of CRBN modulation by this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical preclinical tumor xenograft efficacy study.
PROTAC Concept Workflow
Caption: PROTAC mechanism using this compound.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 4. acs.org [acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 7. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide inhibition of perturbed vasculature and glial-derived tumor necrosis factor-alpha in an animal model of inflamed Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bivalent Ligands for Protein Degradation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Detection of Thalidomide-4-piperidineacetaldehyde
Abstract
This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Thalidomide-4-piperidineacetaldehyde, a hypothetical metabolite of Thalidomide, in human plasma. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is based on established and validated techniques for the parent compound, Thalidomide, and is intended to serve as a starting point for researchers developing a validated assay for this specific analyte.
Introduction
Thalidomide is an immunomodulatory drug with a complex metabolic profile. Its biotransformation occurs through both spontaneous non-enzymatic hydrolysis and enzyme-mediated hydroxylation, leading to a variety of metabolites.[1][2][3][4][5] The quantification of these metabolites is crucial for understanding the pharmacokinetics, efficacy, and safety of Thalidomide. This compound is a hypothetical metabolite, and this document outlines a proposed methodology for its detection and quantification using LC-MS/MS, a technique widely used for its sensitivity and specificity in bioanalysis.
Proposed Metabolic Pathway
The formation of this compound from Thalidomide is hypothesized to be a multi-step enzymatic process. It likely involves the initial hydrolysis of the glutarimide (B196013) ring, followed by a series of enzymatic modifications. A proposed pathway is illustrated below.
Caption: Proposed metabolic conversion of Thalidomide.
Experimental Protocol
This protocol is a recommended starting point and should be optimized and validated for the specific laboratory conditions and matrix used.
-
This compound reference standard (if available)
-
Internal Standard (IS), e.g., Thalidomide-d4 or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 100 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard (IS): Precursor ion (Q1) > Product ion (Q3)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Method Validation Parameters (Template)
The following tables should be populated with experimental data during method validation.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | e.g., 1 - 1000 | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| This compound | LLOQ | e.g., 1 | ||||
| Low | e.g., 3 | |||||
| Medium | e.g., 100 |
| | High | e.g., 800 | | | | |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|
| This compound | Low | e.g., 3 |
| | High | e.g., 800 | | |
Table 4: Stability
| Analyte | Stability Condition | QC Level | Concentration (ng/mL) | Stability (% of nominal) |
|---|---|---|---|---|
| This compound | Bench-top (e.g., 4h, RT) | Low | e.g., 3 | |
| High | e.g., 800 | |||
| Freeze-thaw (e.g., 3 cycles) | Low | e.g., 3 | ||
| High | e.g., 800 | |||
| Long-term (e.g., 30 days, -80°C) | Low | e.g., 3 |
| | | High | e.g., 800 | |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Overview of the analytical workflow.
Conclusion
This application note provides a comprehensive, albeit theoretical, LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol is based on established methods for similar analytes and serves as a robust starting point for method development and validation. Successful implementation of this method will enable researchers to accurately measure this metabolite, contributing to a deeper understanding of Thalidomide's metabolic fate.
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Thalidomide Metabolism and Hydrolysis: Mechanisms and Implication...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Dosage and Administration of Thalidomide-4-piperidineacetaldehyde in Mice
Disclaimer: The compound "Thalidomide-4-piperidineacetaldehyde" is considered hypothetical for the purposes of this document, as it is not described in the available scientific literature. The following protocols are based on established methodologies for the administration of thalidomide (B1683933) and its analogs in murine models. Researchers should adapt these guidelines based on the specific physicochemical properties of the novel compound and conduct appropriate dose-finding and toxicity studies.
Introduction
These application notes provide a comprehensive guide for the preparation, dosage, and administration of the hypothetical thalidomide analog, this compound, to mice for research purposes. The protocols detailed herein cover common administration routes, including oral gavage, intraperitoneal injection, and subcutaneous injection. All procedures should be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[1]
Compound Preparation and Vehicle Selection
The solubility and stability of this compound must be determined prior to in vivo studies. Based on studies with thalidomide, several vehicle options can be considered. The final concentration should be prepared to ensure the desired dose is administered in an appropriate volume.
Table 1: Recommended Vehicles for Thalidomide Analogs in Mice
| Vehicle | Preparation Notes | Common Administration Route(s) | Reference(s) |
| Dimethyl sulfoxide (B87167) (DMSO) and Saline | Dissolve the compound in DMSO first, then dilute with saline to the final concentration (e.g., 10% DMSO). | Intraperitoneal (IP) | [2] |
| Hydroxypropylcellulose (B1664869) (HPC) | Suspend the compound in a 0.3% solution of hydroxypropylcellulose in sterile water. | Oral (PO) | [3] |
| 2-hydroxypropyl-β-cyclodextrin | Dissolve the compound in this vehicle to improve solubility. | Oral (PO), Intravenous (IV) | [4] |
| Dimethyl sulfoxide (DMSO) and Polypropylene (B1209903) Glycol | Dissolve the compound in a solution of 30% DMSO in polypropylene glycol. | Oral (PO), Intravenous (IV) | [4] |
| 1x Phosphate-Buffered Saline (PBS) | Suspend the compound in 1x PBS. | Oral (PO) | [5] |
All solutions intended for injection must be sterile.
Dosage and Administration Route Selection
The selection of the administration route and dosage depends on the experimental goals, such as modeling a specific route of human exposure or achieving a desired pharmacokinetic profile. Dosages for thalidomide in mice have ranged from 2 mg/kg to 100 mg/kg, depending on the study's purpose.[2][3][4][5]
Table 2: Summary of Administration Routes and Recommended Parameters
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection |
| Typical Dosage Range | 2 mg/kg - 100 mg/kg | 50 mg/kg - 100 mg/kg | Varies based on study design |
| Maximum Volume | 10 mL/kg[6][7] | 10 mL/kg[8][9][10] | 10 mL/kg |
| Recommended Needle/Tube Gauge | 20-24 G gavage needle[6][11] | 25-27 G needle[8][9][10] | 25-27 G needle |
| Frequency | Can be repeated up to 3 times in 24 hours.[12] | Typically once daily. | Varies based on formulation |
| Reference(s) | [3][4][5] | [2][3] | [13][14][15][16] |
Experimental Protocols
4.1. Protocol for Oral Gavage (PO) Administration
Oral gavage ensures direct delivery of a precise volume of the compound into the stomach.[6]
Materials:
-
Appropriately sized oral gavage needle (typically 20-22 G for adult mice)[7]
-
Syringe (sized for the calculated volume)
-
Prepared solution of this compound
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[7][17]
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[7][17]
-
Draw the calculated volume of the compound solution into the syringe and attach the gavage needle.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and align the esophagus with the stomach.[11][17]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[6] Do not force the needle. [6][12]
-
Once the needle is at the predetermined depth, administer the substance slowly and smoothly.[12]
-
Remove the needle in a slow, smooth motion and return the animal to its cage.[7]
-
Monitor the animal for at least 10 minutes for any signs of respiratory distress or adverse reactions.[7][12]
4.2. Protocol for Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration of compounds.
Materials:
-
Sterile syringe (0.3 - 1 mL)
-
Prepared solution of this compound
-
70% alcohol wipes
-
Animal scale
Procedure:
-
Weigh the mouse and calculate the required injection volume. The maximum volume should not exceed 10 ml/kg.[8][10]
-
Warm the substance to room or body temperature to prevent discomfort.[8][18]
-
Restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][18][19]
-
Disinfect the injection site with an alcohol wipe.[19]
-
Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.[8][10]
-
Aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.[19]
-
If aspiration is clear, inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage. Observe for any complications such as bleeding or signs of distress.[8]
4.3. Protocol for Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle.
Materials:
-
Sterile syringe (0.3 - 1 mL)
-
Sterile needle (25-27 G)
-
Prepared solution of this compound
-
Animal scale
Procedure:
-
Weigh the mouse and calculate the correct injection volume.
-
Firmly scruff the mouse to create a "tent" of loose skin between the shoulder blades.[13][16]
-
Insert the needle into the base of the skin tent, parallel to the body.[13][14]
-
Aspirate to check for blood. If blood appears, withdraw and reinsert the needle.[13][14]
-
If no blood is aspirated, inject the substance. A small bleb or bubble will form under the skin.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of irritation at the injection site.
Study Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
Caption: General workflow for the in vivo administration of a test compound in mice.
Hypothesized Signaling Pathway
As this compound is a hypothetical analog of thalidomide, its mechanism of action would be investigated. Thalidomide is known to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This diagram illustrates this known pathway, which would be a primary target for investigation.
Caption: Hypothesized mechanism of action via Cereblon (CRBN) E3 ligase modulation.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Intraperitoneal injection of thalidomide attenuates bone cancer pain and decreases spinal tumor necrosis factor-α expression in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Thalidomide and Lenalidomide Extend Survival in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. scribd.com [scribd.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.unc.edu [research.unc.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. urmc.rochester.edu [urmc.rochester.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Visualizing Protein Degradation Induced by Thalidomide-4-piperidineacetaldehyde via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have garnered significant attention in therapeutic development due to their potent immunomodulatory and anti-cancer properties.[1][2] A key mechanism of action for these molecules is the hijacking of the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This is achieved through their interaction with Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][4] The binding of a thalidomide analog to CRBN can alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this E3 ligase.[4][5] This application note provides a detailed protocol for utilizing Western blotting to observe and quantify protein degradation mediated by a novel thalidomide derivative, Thalidomide-4-piperidineacetaldehyde.
Signaling Pathway of Thalidomide-Mediated Protein Degradation
Thalidomide and its derivatives function as "molecular glues" that induce proximity between CRBN and a neosubstrate protein.[5][6] CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins-1 (ROC1).[1] In the presence of this compound, a ternary complex is formed between CRL4^CRBN, the compound, and the target protein. This proximity allows for the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.[7]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the Western blot protocol to assess protein degradation. This workflow ensures a systematic approach from cell treatment to data analysis.[3]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Culture a relevant cell line (e.g., one known to express the target protein and CRBN) in the appropriate growth medium. Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.[8]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Cell Treatment : Aspirate the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation : Incubate the cells for the desired time periods (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for protein degradation.[8]
Protocol 2: Western Blot Analysis
-
Cell Lysis :
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]
-
Add an appropriate volume of ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[8]
-
-
Protein Quantification :
-
Sample Preparation for SDS-PAGE :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][11]
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.[3]
-
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be summarized to facilitate comparison. The key parameters to determine are the DC₅₀ (the concentration of the compound that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[9][11]
Table 1: Dose-Dependent Degradation of Target Protein
| Treatment Concentration (nM) | Normalized Target Protein Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.60 | 40% |
| 50 | 0.35 | 65% |
| 100 | 0.20 | 80% |
| 500 | 0.18 | 82% |
| 1000 | 0.19 | 81% |
Table 2: Time-Dependent Degradation of Target Protein at a Fixed Concentration (e.g., 100 nM)
| Incubation Time (hours) | Normalized Target Protein Intensity (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 | 1.00 | 0% |
| 4 | 0.75 | 25% |
| 8 | 0.50 | 50% |
| 16 | 0.22 | 78% |
| 24 | 0.15 | 85% |
By plotting the percent degradation against the log of the compound concentration, a dose-response curve can be generated to calculate the DC₅₀ value. The Dₘₐₓ is the plateau of this curve. These quantitative metrics are essential for characterizing the potency and efficacy of this compound as a protein degrader.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes: CRISPR-Cas9 Screen to Identify Resistance Mechanisms to Thalidomide-4-piperidineacetaldehyde
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are a cornerstone of therapy for multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" such as the transcription factors IKZF1 and IKZF3, which are critical for myeloma cell survival.[1][4]
Despite their efficacy, acquired resistance to IMiDs is a significant clinical challenge.[4] Resistance can arise from various mechanisms, including the downregulation or mutation of CRBN or other components of the E3 ligase complex.[4][5] Genome-wide loss-of-function screens using CRISPR-Cas9 technology have proven to be a powerful, unbiased approach to systematically identify genes whose inactivation confers drug resistance.[6][7][8]
This document provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance to Thalidomide-4-piperidineacetaldehyde , a novel thalidomide analog. The outlined workflow, protocols, and data presentation serve as a comprehensive guide for researchers aiming to elucidate resistance mechanisms to this and other targeted therapies.
Experimental Design and Workflow
A pooled, genome-wide CRISPR-Cas9 knockout screen is designed to identify genes whose loss of function results in a survival advantage in the presence of this compound. The overall workflow involves transducing a Cas9-expressing cancer cell line (e.g., MM.1S multiple myeloma cells) with a pooled lentiviral single-guide RNA (sgRNA) library. This creates a population of cells where each cell, ideally, has a single gene knocked out. The cell population is then treated with the drug, and surviving cells are harvested. Deep sequencing is used to quantify the sgRNA representation in the surviving population compared to a control population. sgRNAs that are enriched in the drug-treated group point to genes whose knockout confers resistance.
Signaling Pathway Context
This compound, as a thalidomide analog, is presumed to function by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The diagram below illustrates this pathway and highlights potential points where gene knockout could lead to drug resistance. Loss of any essential component of this pathway—such as CRBN, DDB1, CUL4A/B, or RBX1—would prevent the degradation of neosubstrates (e.g., IKZF1/3) and thus confer resistance. The CRISPR screen is designed to identify these and potentially novel regulators of this pathway.[5][9]
Protocols
Protocol 1: IC50 Determination for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) to establish the optimal drug concentration for the screen (typically IC70-IC80).
-
Cell Plating: Seed MM.1S-Cas9 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute into the medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Viability Assay: Add 20 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Measurement: Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
Objective: To generate a mutagenized cell population and select for drug-resistant clones.
-
Library Transduction:
-
Culture MM.1S cells stably expressing Cas9.
-
Transduce approximately 2.5 x 10^8 cells with a genome-wide lentiviral sgRNA library (e.g., GeCKOv2, Brunello) at a low multiplicity of infection (MOI) of 0.3-0.4.[10] This ensures that most cells receive a single sgRNA copy.
-
Maintain a library coverage of at least 500 cells per sgRNA throughout the experiment.[11]
-
-
Selection of Transduced Cells:
-
Two days post-transduction, begin selection with puromycin (B1679871) (1-2 µg/mL, concentration determined by a kill curve) for 3-5 days until non-transduced control cells are eliminated.
-
-
Baseline Sample Collection (T0):
-
After selection, harvest a sufficient number of cells to represent the library at >500x coverage. This serves as the T0 reference point.
-
-
Drug Treatment:
-
Split the remaining cell population into two arms: a control arm treated with DMSO and a treatment arm treated with a predetermined concentration (e.g., IC80) of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage. Replenish the drug with each passage.
-
-
Final Sample Collection:
-
After the treatment period, harvest cells from both the DMSO and drug-treated arms.
-
Protocol 3: Genomic DNA Extraction and sgRNA Sequencing
Objective: To prepare sgRNA amplicons for next-generation sequencing.
-
Genomic DNA (gDNA) Extraction: Extract gDNA from the T0, DMSO, and drug-treated cell pellets using a gDNA extraction kit suitable for large cell numbers (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).
-
sgRNA Amplification:
-
Perform a two-step PCR to amplify the sgRNA-containing region from the gDNA.[10]
-
PCR 1: Use primers flanking the sgRNA integration cassette. Use multiple parallel reactions to avoid PCR bias and ensure sufficient gDNA input to maintain library representation.
-
PCR 2: Use the product from the first PCR as a template. This step adds Illumina adapters and barcodes for multiplexing samples.[10]
-
-
Purification and Quantification: Purify the final PCR products using gel or bead-based purification. Quantify the library concentration.
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded libraries and sequence them on an Illumina platform (e.g., NextSeq, HiSeq) to determine the read counts for each sgRNA.[12]
-
Protocol 4: Bioinformatic Analysis and Hit Identification
Objective: To identify sgRNAs and corresponding genes that are significantly enriched in the drug-treated population.
-
Data Processing: Demultiplex the raw sequencing data (FASTQ files) based on barcodes.
-
sgRNA Quantification: Align reads to the sgRNA library reference file and count the number of reads for each sgRNA in each sample.
-
Enrichment Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify positively selected genes.[13]
-
Compare the sgRNA counts from the drug-treated sample to the DMSO control (or T0) sample.
-
MAGeCK will calculate an enrichment score and a statistical significance (p-value and FDR) for each gene.
-
-
Hit Prioritization: Rank genes based on their enrichment scores and statistical significance. Genes with multiple highly-enriched sgRNAs are considered strong candidates.
Data Presentation (Hypothetical Results)
The following tables represent plausible data from the described screen.
Table 1: CRISPR Screen Parameters
| Parameter | Value |
|---|---|
| Cell Line | MM.1S (Cas9-expressing) |
| sgRNA Library | Brunello (Human, 4 sgRNAs/gene) |
| Library Coverage | 500x |
| Transduction MOI | 0.35 |
| Drug Concentration | 80 nM (IC80) |
| Treatment Duration | 21 days |
| Sequencing Platform | Illumina NextSeq 500 |
Table 2: Top Gene Hits Conferring Resistance Genes are ranked by MAGeCK positive selection score. A higher score indicates stronger enrichment.
| Rank | Gene Symbol | Description | Enrichment Score | p-value | FDR |
|---|---|---|---|---|---|
| 1 | CRBN | Cereblon | 25.6 | 1.2e-8 | 2.5e-7 |
| 2 | DDB1 | Damage-Specific DNA Binding Protein 1 | 18.2 | 9.8e-7 | 1.1e-5 |
| 3 | CUL4A | Cullin 4A | 15.1 | 5.5e-6 | 4.0e-5 |
| 4 | UBE2G1 | Ubiquitin Conjugating Enzyme E2 G1 | 12.5 | 2.1e-5 | 1.2e-4 |
| 5 | RBX1 | Ring-Box 1 | 10.8 | 8.9e-5 | 3.7e-4 |
| 6 | SENP8 | Sentrin Specific Peptidase 8 | 9.3 | 1.5e-4 | 5.5e-4 |
Interpretation: The hypothetical results strongly validate the experimental approach. The top hits are core components of the CRL4CRBN E3 ligase complex (CRBN, DDB1, CUL4A, RBX1).[5][14] Their knockout prevents the drug-induced degradation of essential myeloma survival factors, leading to robust resistance. The identification of UBE2G1 (an E2 ubiquitin-conjugating enzyme) and SENP8 (a regulator of cullin neddylation) suggests additional nodes of regulation in the pathway that are critical for drug efficacy and represent further avenues for investigation.[14] Subsequent validation of these hits using individual sgRNAs is a critical next step.
References
- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma | Haematologica [haematologica.org]
- 5. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dynegene.com [dynegene.com]
- 13. youtube.com [youtube.com]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are immunomodulatory drugs (IMiDs) with a significant impact on the treatment of various cancers, particularly multiple myeloma.[1][2] A novel analog, Thalidomide-4-piperidineacetaldehyde, is presumed to share a similar mechanism of action, centering on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This interaction leads to the targeted degradation of specific proteins, known as neosubstrates, thereby inducing a range of cellular effects including cell cycle arrest, apoptosis, and immunomodulation.[2][3]
Flow cytometry is an indispensable tool for elucidating the cellular responses to treatment with thalidomide analogs. It enables the high-throughput, quantitative analysis of individual cells, providing critical insights into the compound's mechanism of action and potential therapeutic efficacy. These application notes provide detailed protocols for assessing the key cellular effects of this compound using flow cytometry.
Core Mechanism of Action: Cereblon E3 Ligase Modulation
Thalidomide and its derivatives function by binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates) that are not normally targeted by this complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental transcription factor SALL4.[2][4] The degradation of these proteins is central to the anti-myeloma, immunomodulatory, and teratogenic effects of these compounds.[2][4]
Key Flow Cytometry Applications and Protocols
The following sections detail standardized flow cytometry protocols to assess the cellular impact of this compound.
Cell Cycle Analysis
Thalidomide analogs are known to induce cell cycle arrest, particularly in the G0/G1 phase, in susceptible cancer cell lines.[5] Propidium iodide (PI) staining of cellular DNA content allows for the quantification of cells in different phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Target cells (e.g., multiple myeloma cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere (if applicable) and then treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Apoptosis Assay
Treatment with thalidomide analogs can induce apoptosis in cancer cells.[6] A common method to detect apoptosis by flow cytometry is through the combined use of Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Target cells
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Data Presentation:
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Immunophenotyping of Immune Cells
A key feature of thalidomide analogs is their immunomodulatory activity, which includes the activation of T cells and Natural Killer (NK) cells.[7][8] Flow cytometry can be used to quantify changes in the expression of activation markers on immune cells co-cultured with cancer cells treated with this compound.
Experimental Protocol: T-cell Activation Marker Analysis
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Target cancer cells
-
This compound
-
Complete RPMI-1640 medium
-
Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Co-culture Setup: Co-culture PBMCs with target cancer cells at a suitable effector-to-target ratio (e.g., 10:1).
-
Treatment: Treat the co-culture with varying concentrations of this compound and a vehicle control for 48-72 hours.
-
Cell Harvesting: Harvest all cells from the co-culture.
-
Surface Staining: Resuspend the cells in flow cytometry staining buffer and add the antibody cocktail.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD3+ T cells, and then further on CD4+ and CD8+ subpopulations. Analyze the expression of activation markers (CD25 and CD69) on these populations.
Data Presentation:
| Treatment Group | Concentration (µM) | % CD25+ of CD4+ T cells | % CD69+ of CD4+ T cells | % CD25+ of CD8+ T cells | % CD69+ of CD8+ T cells |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
Experimental Workflow Diagram
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By systematically evaluating its impact on cell cycle progression, apoptosis, and immune cell activation, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. It is recommended to optimize reagent concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 4. The cellular effects of thalidomide | by eLife | Health and Disease | Medium [medium.com]
- 5. Lenalidomide arrests cell cycle and modulates PD1-dependent downstream mTOR intracellular signals in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Staining of Protein Localization After Thalidomide-4-piperidineacetaldehyde Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics, particularly in oncology. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, effectively "hijacking" it to induce the degradation of specific target proteins.[1][2][3][4][5] This has led to the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that link a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][4][6][7][8]
This document provides detailed application notes and protocols for the use of immunofluorescence (IF) to study protein localization and degradation following treatment with the novel, hypothetical PROTAC, Thalidomide-4-piperidineacetaldehyde . We will hypothesize that this compound is designed to target and degrade Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell lymphomas, by utilizing the thalidomide moiety to engage the CRBN E3 ligase.
Immunofluorescence is a powerful technique to visualize the subcellular location and quantify the abundance of specific proteins within cells.[9][10][11][12] This makes it an invaluable tool for assessing the efficacy of a PROTAC like this compound by directly observing the degradation of its target, BTK, and the downstream consequences on cellular signaling pathways.
Mechanism of Action: this compound
This compound is a hypothetical PROTAC composed of a thalidomide analog that binds to CRBN, a flexible linker, and a "warhead" (4-piperidineacetaldehyde) that binds to BTK. The binding of this PROTAC to both BTK and CRBN brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase complex to BTK. Poly-ubiquitinated BTK is then recognized and degraded by the 26S proteasome. The degradation of BTK is expected to inhibit downstream signaling pathways, such as the NF-κB pathway, which is constitutively active in many B-cell malignancies. This inhibition can be observed by a change in the subcellular localization of proteins like p65 (RelA), a subunit of NF-κB, which remains in the cytoplasm when the pathway is inactive.
Quantitative Data Presentation
The following tables present hypothetical quantitative data from immunofluorescence experiments designed to assess the efficacy of this compound. This data would be generated by analyzing fluorescence intensity from multiple images using software such as ImageJ or CellProfiler.[2][13][14]
Table 1: Dose-Dependent Degradation of BTK
This table summarizes the change in BTK protein levels, measured as the mean fluorescence intensity of BTK staining in the cytoplasm of treated cells.
| Treatment Group | Concentration (nM) | Mean BTK Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Degradation vs. Vehicle |
| Vehicle (DMSO) | 0 | 150.2 | 12.5 | 0% |
| This compound | 1 | 125.8 | 10.1 | 16.2% |
| This compound | 10 | 80.1 | 8.9 | 46.7% |
| This compound | 100 | 25.6 | 4.2 | 82.9% |
| This compound | 1000 | 10.3 | 2.1 | 93.1% |
| Negative Control (Inactive Epimer) | 1000 | 148.9 | 11.8 | 0.9% |
| Proteasome Inhibitor + Compound (100 nM) | - | 145.3 | 13.0 | 3.3% |
Table 2: Subcellular Localization of NF-κB p65 Subunit
This table shows the change in the nuclear to cytoplasmic fluorescence intensity ratio of the NF-κB p65 subunit, indicating its translocation status. A lower ratio signifies inhibition of the pathway.
| Treatment Group | Concentration (nM) | Nuclear/Cytoplasmic p65 Fluorescence Ratio | Standard Deviation |
| Vehicle (DMSO) | 0 | 2.5 | 0.3 |
| This compound | 1 | 2.1 | 0.25 |
| This compound | 10 | 1.5 | 0.2 |
| This compound | 100 | 0.8 | 0.15 |
| This compound | 1000 | 0.6 | 0.1 |
| Negative Control (Inactive Epimer) | 1000 | 2.4 | 0.28 |
Experimental Protocols
A detailed protocol for immunofluorescence staining to assess BTK degradation and NF-κB p65 localization is provided below.
Protocol: Immunofluorescence Staining of BTK and NF-κB p65
Materials:
-
TMD8 (or other relevant B-cell lymphoma) cell line
-
12-well plates containing sterile glass coverslips
-
This compound (and controls)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Mouse anti-NF-κB p65 antibody
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
-
Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 594
-
-
Mounting Medium with DAPI
-
Confocal Microscope
Procedure:
-
Cell Seeding:
-
Seed TMD8 cells onto sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the drug or vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (Rabbit anti-BTK and Mouse anti-p65) in Blocking Buffer at the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies (Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) in Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium containing DAPI (to stain the nuclei).
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging:
-
Image the slides using a confocal microscope.
-
Capture images for each channel (DAPI for nuclei, Alexa Fluor 488 for BTK, and Alexa Fluor 594 for p65).
-
Crucially, maintain the same acquisition settings (e.g., laser power, gain, pinhole size) for all samples to allow for quantitative comparison.
-
-
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
For BTK degradation:
-
Define the cytoplasm as the region of interest (ROI) using the DAPI channel to exclude the nucleus.
-
Measure the mean fluorescence intensity of the Alexa Fluor 488 channel within the cytoplasmic ROI for at least 50 cells per condition.
-
-
For p65 localization:
-
Define nuclear and cytoplasmic ROIs for each cell.
-
Measure the mean fluorescence intensity of the Alexa Fluor 594 channel in both ROIs.
-
Calculate the ratio of nuclear to cytoplasmic intensity for each cell.
-
-
Perform statistical analysis on the collected data.
-
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence to Measure Global Localized Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Thalidomide-4-piperidineacetaldehyde as an E3 Ligase Ligand for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its derivatives are widely utilized as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4CRBN).[1][2] Upon binding to CRBN, thalidomide and its analogs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[2][3]
This document provides detailed application notes and protocols for the use of Thalidomide-4-piperidineacetaldehyde, a derivative of thalidomide, as a CRBN ligand in the development of PROTACs. While specific quantitative data for this exact ligand is not extensively available in the public domain, the provided information is based on the well-established principles of thalidomide-based PROTACs and data from closely related analogs.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional POI molecules.[1][4]
Data Presentation
Quantitative data for PROTACs is crucial for evaluating their efficacy. Key parameters include binding affinity (Kd) to both the target protein and the E3 ligase, and the cellular degradation efficiency (DC50 and Dmax). The following tables summarize representative data for thalidomide and its well-established derivatives, which can serve as a benchmark for PROTACs developed using this compound.
Table 1: Binding Affinities of Thalidomide and its Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| (S)-thalidomide | 6-10 fold stronger than (R)-enantiomer | Not Specified | [1] |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SHP2 Degrader (11(ZB-S-29)) | SHP2 | Not Specified | 6.02 nM | >90% | [6] |
| Not Specified | Ikaros (IKZF1) | MM.1S | 15 nM | >90% | [7] |
| Not Specified | Aiolos (IKZF3) | MM.1S | 8 nM | >95% | [7] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, based on established methods for thalidomide modification.
Step 1: Synthesis of 4-Bromothalidomide A common starting material is 4-bromophthalic anhydride, which can be reacted with L-glutamine in the presence of a suitable solvent and catalyst to yield 4-bromothalidomide.
Step 2: Suzuki Coupling with a Piperidine (B6355638) Acetaldehyde (B116499) Precursor 4-Bromothalidomide can then undergo a Suzuki coupling reaction with a boronic acid or ester derivative of a protected piperidine acetaldehyde, such as a piperidine acetaldehyde acetal (B89532). This reaction is typically catalyzed by a palladium catalyst in the presence of a base.
Step 3: Deprotection of the Acetaldehyde The final step involves the deprotection of the acetal group to yield the desired this compound. This is typically achieved by acid-catalyzed hydrolysis.
Protocol 2: In Vitro CRBN Binding Assay (Surface Plasmon Resonance - SPR)
This protocol describes the measurement of the binding affinity of a thalidomide derivative to CRBN using SPR.
Materials:
-
Recombinant human CRBN protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound or PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of CRBN: Immobilize recombinant CRBN onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject serial dilutions of the this compound or the corresponding PROTAC over the sensor surface.
-
Data Analysis: Monitor the association and dissociation phases. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kd).[8]
Protocol 3: Cellular Target Protein Degradation Assay (Western Blot)
This protocol outlines the assessment of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Conclusion
This compound represents a valuable E3 ligase ligand for the development of novel PROTACs. Its structural modifications offer potential for tuning the physicochemical properties and degradation efficacy of the resulting PROTACs. The protocols and data provided in this document serve as a comprehensive guide for researchers to synthesize, characterize, and utilize PROTACs based on this thalidomide derivative for targeted protein degradation. Rigorous experimental validation, including the determination of specific binding affinities and degradation profiles, is essential for the successful development of potent and selective PROTAC therapeutics.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs are a class of immunomodulatory drugs (IMiDs) with a complex history and a range of therapeutic applications, including the treatment of multiple myeloma and certain inflammatory conditions. The biological effects of these compounds are primarily mediated through their binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells. This mechanism underlies the anti-proliferative and immunomodulatory effects of thalidomide analogs. Furthermore, thalidomide and its derivatives are known to possess anti-angiogenic and anti-inflammatory properties.
This document provides a detailed experimental design for the in vivo evaluation of a novel thalidomide analog, "Thalidomide-4-piperidineacetaldehyde." As this is a hypothetical compound, the following protocols are based on established methodologies for assessing the known biological activities of thalidomide and its derivatives.
Postulated Signaling Pathway of Thalidomide Analogs
The binding of thalidomide analogs to the CRBN protein is the initial step in a cascade of events that leads to their therapeutic effects. The diagram below illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of thalidomide analogs.
Experimental Workflow for In Vivo Evaluation
A systematic in vivo evaluation is critical to characterize the pharmacological profile of a novel thalidomide analog. The following workflow outlines the key stages of this process.
Application Notes and Protocols for Measuring the Anti-proliferative Effects of Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, has been repurposed for the treatment of various cancers, notably multiple myeloma, due to its anti-proliferative, anti-angiogenic, and immunomodulatory properties.[1] The development of thalidomide analogs aims to enhance its therapeutic efficacy while minimizing adverse effects.[2][3] This document provides detailed application notes and protocols for measuring the anti-proliferative effects of a novel thalidomide analog, "Thalidomide-4-piperidineacetaldehyde." While specific data for this compound is not yet publicly available, the methodologies outlined here are based on established procedures for thalidomide and its derivatives and are intended to serve as a comprehensive guide for its evaluation.
The primary mechanism of thalidomide and its immunomodulatory imide drugs (IMiDs) involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][4] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the Ikaros and Aiolos (IKZF1 and IKZF3) transcription factors.[4] The degradation of these factors is crucial for the anti-myeloma effects of IMiDs.[4] Downstream signaling pathways affected by thalidomide and its analogs include NF-κB, PI3K/AKT, and JAK/STAT, all of which are critical in regulating cell proliferation, survival, and inflammation.[5][6][7][8][9]
Data Presentation: Anti-proliferative Activity of Thalidomide Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of thalidomide and several of its analogs against various cancer cell lines, as determined by the MTT assay. This data is provided for comparative purposes to benchmark the activity of novel compounds like this compound.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | [10] |
| PC3 (Prostate Carcinoma) | 14.58 ± 0.57 | [10] | |
| MCF-7 (Breast Cancer) | 16.87 ± 0.7 | [10] | |
| HCT-116 (Colon Carcinoma) | 32.12 - 76.91 | [3] | |
| Analog 18f | HepG-2 | 11.91 ± 0.9 | [10] |
| PC3 | 9.27 ± 0.7 | [10] | |
| MCF-7 | 18.62 ± 1.5 | [10] | |
| Analog 21b | HepG-2 | 10.48 ± 0.8 | [10] |
| PC3 | 22.56 ± 1.6 | [10] | |
| MCF-7 | 16.39 ± 1.4 | [10] | |
| Analog 24b | HepG-2 | 2.51 µg/mL | [11] |
| PC3 | 4.11 µg/mL | [11] | |
| MCF-7 | 5.80 µg/mL | [11] | |
| TC11 | KMM1 (Multiple Myeloma) | 4 - 8 | [12] |
| TC13 | KMM1 (Multiple Myeloma) | 4 - 11 | [12] |
Experimental Protocols
Cell Viability and Proliferation Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability and proliferation.[13][14]
Materials:
-
Cancer cell lines of interest (e.g., MM.1S, RPMI 8226 for multiple myeloma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
This compound (and other analogs for comparison)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
DNA Synthesis Proliferation Assay using EdU
The EdU (5-ethynyl-2'-deoxyuridine) assay is a more direct method for measuring DNA synthesis and cell proliferation.[15][16][17][18] It involves the incorporation of the nucleoside analog EdU into newly synthesized DNA, which is then detected by a fluorescent azide (B81097) through a "click" chemistry reaction. This method is often preferred over the BrdU assay as it does not require harsh DNA denaturation.[15]
Materials:
-
Click-iT® EdU Flow Cytometry Assay Kit (or similar)
-
Cells and culture reagents
-
This compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates or flasks at an appropriate density.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).
-
-
EdU Labeling:
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with 1% BSA in PBS.
-
Fix the cells using a fixative solution (e.g., Click-iT® fixative) for 15 minutes at room temperature.
-
Wash the cells again with 1% BSA in PBS.
-
-
Permeabilization:
-
Permeabilize the cells with a saponin-based permeabilization and wash reagent for 15 minutes.[15]
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and DNA Staining (Optional):
-
Wash the cells once with the permeabilization and wash reagent.
-
For cell cycle analysis, resuspend the cells in a solution containing a DNA stain (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The fluorescence intensity from the incorporated EdU will indicate the percentage of cells in the S-phase of the cell cycle, providing a direct measure of proliferation.
-
Cell Proliferation Assay using BrdU
The BrdU (Bromodeoxyuridine) assay is another method to quantify cell proliferation by measuring the incorporation of BrdU into DNA during the S-phase of the cell cycle.[20][21][22][23]
Materials:
-
BrdU Labeling and Detection Kit
-
Cells and culture reagents
-
This compound
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, step 1 and 2).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a 1X final concentration.
-
Incubate for 2-4 hours at 37°C.[23]
-
-
Fixation and DNA Denaturation:
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.[22]
-
-
Antibody Incubation:
-
Remove the fixing solution and add 100 µL of diluted anti-BrdU detection antibody.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 5-30 minutes at room temperature, monitoring color development.
-
Add 100 µL of stop solution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Analyze the data similarly to the MTT assay to determine the effect of the compound on cell proliferation.
-
Mandatory Visualizations
Experimental Workflow for Anti-Proliferative Assays
Caption: Workflow for MTT and EdU anti-proliferative assays.
Thalidomide-Cereblon Signaling Pathway
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. shutterstock.com [shutterstock.com]
- 3. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
- 19. vectorlabs.com [vectorlabs.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 22. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. assaygenie.com [assaygenie.com]
Application of Thalidomide Derivatives in Treating Multiple Myeloma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug once withdrawn from the market due to its severe teratogenicity, has been repurposed and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have become cornerstone therapies in the management of multiple myeloma (MM). These immunomodulatory drugs (IMiDs) have significantly improved patient outcomes, demonstrating efficacy both as monotherapy and in combination regimens. This document provides detailed application notes on the mechanism of action, clinical applications, and resistance mechanisms of thalidomide derivatives, alongside structured protocols for key experimental assays relevant to their study.
Application Notes
Mechanism of Action
The primary molecular target of thalidomide and its derivatives is the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates."[2][4]
In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[3][4] The degradation of Ikaros and Aiolos leads to the downregulation of critical myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis in myeloma cells.[4] Beyond this direct anti-myeloma activity, IMiDs also exert immunomodulatory effects by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines such as TNF-α.[2]
Clinical Applications
Lenalidomide and pomalidomide are approved for the treatment of both newly diagnosed and relapsed/refractory multiple myeloma. They are often used in combination with other agents, most commonly dexamethasone (B1670325), and increasingly with proteasome inhibitors like bortezomib (B1684674).
Lenalidomide-Based Regimens:
-
Lenalidomide and Dexamethasone (Rd): This combination is a standard of care for newly diagnosed multiple myeloma patients who are not eligible for autologous stem cell transplantation and for patients with relapsed or refractory disease.[5][6] Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) with Rd compared to dexamethasone alone.[7][8]
-
Lenalidomide, Bortezomib, and Dexamethasone (RVd): The addition of the proteasome inhibitor bortezomib to the Rd backbone has shown high response rates and improved survival outcomes in both newly diagnosed and relapsed/refractory settings.[1][9][10]
Pomalidomide-Based Regimens:
-
Pomalidomide and Dexamethasone (Pd): This combination is indicated for patients with relapsed and refractory multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor.[11][12][13]
-
Pomalidomide, Bortezomib, and Dexamethasone (PVd): The triplet combination of pomalidomide, bortezomib, and dexamethasone has demonstrated high efficacy in patients with relapsed or refractory multiple myeloma, including those who are refractory to lenalidomide.[14][15][16][17]
Mechanisms of Resistance
Resistance to thalidomide derivatives can be intrinsic or acquired. The most well-characterized mechanism of resistance is the downregulation or mutation of CRBN .[2] Reduced CRBN expression leads to decreased drug binding and a subsequent failure to degrade the neosubstrates Ikaros and Aiolos. Other potential mechanisms of resistance are still under investigation but may involve alterations in the downstream signaling pathways or the tumor microenvironment.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from pivotal clinical trials of lenalidomide and pomalidomide in multiple myeloma.
Table 1: Efficacy of Lenalidomide-Based Regimens in Relapsed/Refractory Multiple Myeloma
| Regimen | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Lenalidomide + Dexamethasone | MM-009/MM-010 (pooled)[8] | 61.0% | 11.1 | 29.6 |
| Lenalidomide + Bortezomib + Dexamethasone | Richardson et al. (2014)[1][9] | 64% | 9.5 | 30 |
| Ixazomib + Lenalidomide + Dexamethasone | Unsorted real-world data[18] | 73.0% | Not Reported | 53.6 |
Table 2: Efficacy of Pomalidomide-Based Regimens in Relapsed/Refractory Multiple Myeloma
| Regimen | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pomalidomide + Low-Dose Dexamethasone | MM-003[13][19] | 32% | 4.0 | 13.1 |
| Pomalidomide + Bortezomib + Dexamethasone | OPTIMISMM[17] | 82.2% | 11.2 | Not Reached |
| Pomalidomide + Bortezomib + Dexamethasone | Lacy et al. (2017)[14] | 86% | 13.7 | Not Reported |
| Pomalidomide + Cyclophosphamide + Dexamethasone | Baz et al. (2016)[20] | 64.7% | 9.5 | Not Reported |
Table 3: Common Grade 3/4 Adverse Events
| Regimen | Trial | Neutropenia | Thrombocytopenia | Anemia | Venous Thromboembolism | Peripheral Neuropathy |
| Lenalidomide + Dexamethasone | MM-009/MM-010 (pooled)[7] | 41.2% | Not Reported | Not Reported | 14.7% | Not Reported |
| Lenalidomide + Bortezomib + Dexamethasone | Richardson et al. (2014)[1][9] | 30% | 22% | Not Reported | Not Reported | Sensory: 53% (all grades) |
| Pomalidomide + Low-Dose Dexamethasone | POSEIDON[11][12] | Leukopenia: 8.2% | Not Reported | 5.5% | Not Reported | Not Reported |
| Pomalidomide + Bortezomib + Dexamethasone | Lacy et al. (2017)[14] | 70% | 82% (all grades) | 74% (all grades) | 10% | Not Reported |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect IMiD-induced Protein Interactions
This protocol is designed to demonstrate the interaction between CRBN and its neosubstrates (e.g., Ikaros) in the presence of a thalidomide derivative.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Thalidomide derivative (e.g., lenalidomide) and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-CRBN, anti-Ikaros (or other neosubstrate), and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Procedure:
-
Cell Treatment: Culture MM.1S cells to the desired density. Treat cells with the thalidomide derivative or DMSO for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing the Lysate: Add isotype control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the neosubstrate (e.g., anti-Ikaros) and the immunoprecipitated protein (e.g., anti-CRBN) to confirm the interaction.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to demonstrate the IMiD-dependent ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Recombinant human CRL4^CRBN^ complex (or individual components: CUL4A, DDB1, ROC1, CRBN)
-
Recombinant human neosubstrate (e.g., Ikaros)
-
Recombinant human ubiquitin
-
Thalidomide derivative and DMSO
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE sample buffer
-
Anti-neosubstrate antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, CRL4^CRBN^ complex, neosubstrate, and ubiquitin.
-
IMiD Treatment: Add the thalidomide derivative or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated neosubstrate should be observed in the presence of the IMiD.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of thalidomide derivatives on multiple myeloma cells.
Materials:
-
Multiple myeloma cell line
-
Complete culture medium
-
Thalidomide derivative
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the thalidomide derivative. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
Caption: Signaling pathway of thalidomide derivatives in multiple myeloma.
Caption: Workflow for Co-Immunoprecipitation experiment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide plus dexamethasone for relapsed multiple myeloma in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of long-term treatment with lenalidomide and dexamethasone in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2 trial of lenalidomide, bortezomib, and dexamethasone in patients with relapsed and relapsed/refractory myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bortezomib + Lenalidomide + Dexamethasone for Multiple Myeloma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non-interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pomalidomide plus dexamethasone for patients with relapsed or refractory multiple myeloma: Final results of the non‐interventional study POSEIDON and comparison with the pivotal phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 14. Pomalidomide, bortezomib, and dexamethasone for patients with relapsed lenalidomide-refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pomalidomide, bortezomib, and dexamethasone at first relapse in lenalidomide-pretreated myeloma: A subanalysis of OPTIMISMM by clinical characteristics [dadun.unav.edu]
- 16. Pomalidomide-bortezomib-dexamethasone in relapsed or refractory multiple myeloma: Japanese subset analysis of OPTIMISMM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Updated results from MM-003 trial of pomalidomide plus low-dose dexamethasone: depth of response analysis [multiplemyelomahub.com]
- 20. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
"Improving the solubility of Thalidomide-4-piperidineacetaldehyde for in vitro assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-4-piperidineacetaldehyde, focusing on challenges related to its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the solubility characteristics of thalidomide (B1683933) and its analogs, Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent.[1][2][3][4][5] this compound is expected to be poorly soluble in aqueous solutions, making a strong organic solvent necessary for initial dissolution.
Q2: What is the maximum concentration of DMSO that can be used in cell culture assays?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2][6] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the anticipated low aqueous solubility of the compound.[4] To achieve a working concentration in an aqueous medium, it is best to first prepare a high-concentration stock solution in DMSO and then dilute it with the desired buffer or cell culture medium.[4]
Q4: My this compound solution appears cloudy after dilution with media. What should I do?
A4: Cloudiness or precipitation upon dilution indicates that the compound is crashing out of the solution, likely due to its low solubility in the aqueous environment. Please refer to the Troubleshooting Guide below for steps to address this issue.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. |
| Precipitation occurs after dilution in aqueous media. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of the compound in the assay.- Increase the percentage of DMSO in the final solution (while staying within the cell line's tolerance limit).- Consider using a co-solvent system (e.g., DMSO/Ethanol mixture) for the initial stock solution.[7] |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound.- Degradation of the compound in the stock solution. | - Ensure the compound is fully dissolved before each use by visual inspection.- Prepare fresh dilutions from a frozen stock for each experiment.- Avoid storing diluted aqueous solutions for extended periods.[4] |
| High background or cytotoxicity in control wells. | The concentration of the solvent (DMSO) is too high for the cells. | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 327.34 g/mol , you would weigh 3.27 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it at 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate stock concentrations if necessary.
-
Final Dilution: Directly before treating the cells, dilute the DMSO stock or intermediate stock into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (e.g., for a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock to 10 mL of medium to get a final compound concentration of 10 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway of Thalidomide Analogs
Caption: Proposed mechanism of action for thalidomide analogs via Cereblon-mediated protein degradation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (−)-サリドマイド >98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Thalidomide-4-piperidineacetaldehyde. The information is designed to assist researchers in overcoming common challenges encountered during this specific synthesis.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing potential causes and recommended solutions to streamline your experimental workflow.
Question 1: I am observing low to no product formation in the reductive amination reaction between N-(4-aminobutyl)thalidomide and 4-piperidineacetaldehyde (B13478834).
Potential Causes:
-
Instability of 4-piperidineacetaldehyde: Acetaldehydes are prone to self-condensation (aldol reaction) or polymerization, especially under basic or acidic conditions, or upon prolonged storage.
-
Inefficient Imine Formation: The initial equilibrium to form the iminium ion may not be favorable under the chosen reaction conditions.
-
Suboptimal Reducing Agent: The selected reducing agent may not be effective for the specific iminium ion, or it might be decomposing other functional groups in the molecule.
-
Incorrect pH: The pH of the reaction is critical for both imine formation and the activity of the reducing agent.
Recommended Solutions:
-
Use Freshly Prepared or Purified Aldehyde: It is highly recommended to use 4-piperidineacetaldehyde immediately after preparation or purification to minimize degradation.
-
Optimize Reaction Conditions for Imine Formation:
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation while minimizing side reactions. An acetic acid/sodium acetate (B1210297) buffer can be effective.
-
Azeotropic Removal of Water: For some systems, removing water using a Dean-Stark apparatus can drive the equilibrium towards imine formation.
-
-
Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reducing agent for reductive aminations as it is milder and more selective than sodium borohydride (B1222165) or sodium cyanoborohydride.[1]
-
Stepwise vs. One-Pot Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.
Question 2: My final product is contaminated with a significant amount of a side product with a similar polarity, making purification by column chromatography difficult.
Potential Cause:
-
Enamine Formation: A common side reaction in the reaction of secondary amines (like the piperidine (B6355638) nitrogen if it's not protected) with aldehydes is the formation of an enamine.[2][3][4][5][6] This is particularly relevant if the piperidine nitrogen is deprotected during the synthesis.
Recommended Solutions:
-
Protecting Group Strategy: If the piperidine nitrogen is not the intended site of reaction, ensure it is adequately protected (e.g., with a Boc group) throughout the synthesis.
-
Careful Control of Stoichiometry: Use a slight excess of the amine component to favor the desired reductive amination over potential side reactions.
-
Optimization of Purification:
-
Alternative Chromatographic Techniques: Consider using a different stationary phase or a gradient elution with a different solvent system. Preparative HPLC might be necessary for achieving high purity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Question 3: I am observing the hydrolysis of the glutarimide (B196013) or phthalimide (B116566) ring in my thalidomide (B1683933) starting material or product.
Potential Cause:
-
Harsh pH Conditions: Both acidic and basic conditions can promote the hydrolysis of the imide rings in the thalidomide scaffold.[7]
Recommended Solutions:
-
Maintain Neutral pH: During workup and purification, strive to maintain a neutral pH to prevent hydrolysis.
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, as the presence of water can facilitate hydrolysis, especially at elevated temperatures.
-
Avoid Prolonged Reaction Times at High Temperatures: If heating is necessary, monitor the reaction closely and avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly based on the specific synthetic route, purity of starting materials, and optimization of reaction conditions. Generally, for multi-step syntheses involving sensitive aldehydes, a yield in the range of 30-50% would be considered reasonable.
Q2: How can I monitor the progress of the reductive amination reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system should be developed to distinguish between the starting materials, the intermediate imine (if stable enough to be observed), and the final product. Staining with potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spots. LC-MS is another powerful technique for monitoring the reaction progress by observing the disappearance of reactants and the appearance of the product mass peak.
Q3: What are the best practices for storing 4-piperidineacetaldehyde?
A3: 4-Piperidineacetaldehyde should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation. It is also advisable to store it in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for your specific substrates.
-
Imine Formation:
-
Dissolve N-(4-aminobutyl)thalidomide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Add 4-piperidineacetaldehyde (1.1 eq) to the solution.
-
If necessary, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction until the imine is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Quantitative Data
Table 1: Effect of Reducing Agent on Yield and Purity
| Reducing Agent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| Sodium Borohydride (NaBH₄) | 12 | 45 | 75 |
| Sodium Cyanoborohydride (NaBH₃CN) | 18 | 60 | 85 |
| Sodium Triacetoxyborohydride (STAB) | 16 | 75 | >95 |
Note: Data is representative and may vary based on specific reaction conditions.
Visualizations
Diagrams of Key Processes
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of an enamine as a potential side reaction.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. youtube.com [youtube.com]
- 6. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"Optimizing Thalidomide-4-piperidineacetaldehyde concentration for cell-based assays"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with thalidomide (B1683933) derivatives, including novel molecular glues and PROTACs incorporating a thalidomide-based Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thalidomide and its derivatives?
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs).[1][2] Their primary mechanism of action is to function as "molecular glues."[3] They bind to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[4][6] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7]
Q2: What is the difference between a thalidomide-based molecular glue and a PROTAC?
The main distinction lies in their structure and how they induce protein degradation.[8]
-
Molecular Glues: These are small, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[8][9]
-
PROTACs (Proteolysis Targeting Chimeras): These are larger, bifunctional molecules consisting of two distinct ligands connected by a linker. One ligand binds to the target protein, and the other (often a thalidomide derivative) binds to an E3 ligase like CRBN.[8][10]
Q3: Why is CRBN expression important for the activity of thalidomide derivatives?
CRBN is the direct target of thalidomide and its derivatives.[4][5] The presence and expression level of CRBN are essential for the drug-mediated degradation of neosubstrates.[7] Cells lacking CRBN or with significantly reduced expression are often resistant to the effects of these compounds.[4][7] Therefore, it is crucial to confirm CRBN expression in the cell line being used for your assay.
Q4: How should I prepare and store thalidomide derivatives for cell-based assays?
Thalidomide and its analogs are typically supplied as a lyophilized powder.[2] For cell-based assays, a stock solution is usually prepared by dissolving the compound in an organic solvent like DMSO.[2][11] It is recommended to store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles, which can affect the compound's potency.[2] Aqueous solutions are generally not recommended for long-term storage due to the potential for hydrolysis.[11][12]
Troubleshooting Guide
Issue 1: Inconsistent or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Thalidomide and its derivatives can be unstable in aqueous solutions at physiological pH, undergoing hydrolysis.[12] Prepare fresh dilutions in cell culture medium for each experiment. Consider performing a time-course experiment to assess the compound's stability under your specific assay conditions.[12] |
| Suboptimal Concentration | The dose-response curve for molecular glues and PROTACs can be bell-shaped due to the "hook effect."[13] At very high concentrations, the formation of binary complexes (e.g., compound-target or compound-CRBN) can be favored over the productive ternary complex (target-compound-CRBN), leading to reduced degradation.[13] Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range. |
| Low Cell Permeability | The physicochemical properties of the compound, especially for larger PROTAC molecules, can limit its ability to cross the cell membrane.[13] If poor permeability is suspected, consider modifying the compound's structure or using cellular uptake enhancement strategies. |
| Low CRBN Expression in Cell Line | The chosen cell line may not express sufficient levels of CRBN for efficient degradation.[7] Verify CRBN protein expression levels in your cell line by Western blot or mass spectrometry. If CRBN levels are low, consider using a different cell line or a CRBN-overexpressing model. |
| Cell Health and Confluency | The efficiency of the ubiquitin-proteasome system can be affected by cell passage number, confluency, and overall health.[13] Standardize your cell culture conditions, including using cells within a defined passage number range and consistent seeding densities. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Poor solubility of the compound in the cell culture medium can lead to precipitation, causing non-specific effects.[12] Visually inspect the culture medium for any signs of precipitation after adding the compound. If solubility is an issue, try reducing the final concentration or testing different formulations. The solubility of thalidomide in a DMSO:PBS (pH 7.2) solution (1:8) is approximately 0.11 mg/ml.[11] |
| Interaction with Media Components | The compound may interact with components in the serum or media, leading to aggregation or off-target effects.[12] Test the compound's activity in serum-free medium versus complete medium to assess the impact of serum components. |
| Degradation of Unintended Proteins | Thalidomide derivatives can induce the degradation of multiple "neosubstrates."[4] To confirm that the observed phenotype is due to the degradation of your target of interest, perform rescue experiments by overexpressing a drug-resistant mutant of the target protein. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the thalidomide derivative in your cell culture medium. A common starting point is a 10-point, 3-fold serial dilution, covering a range from low nanomolar to high micromolar concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). The incubation time may need to be optimized based on the kinetics of target protein degradation.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer. Determine the protein concentration of each lysate.
-
Western Blot Analysis: Normalize the protein concentrations of the lysates and perform a Western blot to detect the levels of the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of target protein remaining relative to the vehicle control against the log of the compound concentration to generate a dose-response curve and determine the DC50 (half-maximal degradation concentration).
Protocol 2: Verifying CRBN-Dependent Degradation
-
Cell Lines: Use both the wild-type cell line and a CRBN knockout or knockdown version of the same cell line.
-
Treatment: Treat both cell lines with the thalidomide derivative at its optimal degradation concentration (determined from the dose-response curve) and a vehicle control.
-
Incubation and Lysis: Incubate the cells for the optimal duration, then lyse the cells as described in Protocol 1.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the target protein in both cell lines.
-
Interpretation: If the target protein is degraded in the wild-type cells but not in the CRBN knockout/knockdown cells, this confirms that the degradation is CRBN-dependent.
Data Presentation
Table 1: Example Dose-Response Data for a Thalidomide Derivative
| Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 55% |
| 100 | 20% |
| 1000 | 15% |
| 10000 | 35% (Hook Effect) |
Table 2: Comparative Activity of Common Thalidomide Derivatives
| Compound | Typical DC50 Range (for sensitive substrates) | Key Neosubstrates |
| Thalidomide | Micromolar | Ikaros, Aiolos, SALL4 |
| Lenalidomide | High Nanomolar to Low Micromolar | Ikaros, Aiolos, CK1α |
| Pomalidomide | Nanomolar | Ikaros, Aiolos |
Note: DC50 values are highly dependent on the specific target protein, cell line, and assay conditions.
Visualizations
Caption: Mechanism of action for thalidomide-based molecular glues.
Caption: Troubleshooting workflow for lack of target protein degradation.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. emolecules.com [emolecules.com]
- 10. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Thalidomide-4-piperidineacetaldehyde
This guide provides troubleshooting strategies and technical information for researchers working with Thalidomide-4-piperidineacetaldehyde, a novel derivative of thalidomide (B1683933). As specific data for this compound is not yet publicly available, the information herein is based on the well-established mechanisms of thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs). These molecules function as "molecular glues" by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to degrade new protein substrates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for thalidomide and its derivatives?
A1: Thalidomide and its analogs exert their effects by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event alters CRBN's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates"—proteins not normally targeted by this E3 ligase.[1][2] The specific set of neosubstrates degraded depends on the precise chemical structure of the thalidomide analog.[1]
Q2: What are the most common off-target effects associated with thalidomide-based molecules?
A2: Off-target effects are primarily driven by the unintended degradation of endogenous proteins. The most severe and well-known toxicity is teratogenicity (birth defects), which has been linked to the degradation of the transcription factor SALL4.[1] Other clinically significant off-target effects include peripheral neuropathy, sedation, fatigue, and an increased risk of blood clots.[3][4][5] In a research context, off-target degradation of zinc finger transcription factors is a common concern with pomalidomide-based PROTACs, which may share structural similarities with your compound.[6]
Q3: My compound, this compound, is designed to degrade a specific target protein. How can I begin to predict its potential off-target liabilities?
A3: Prediction is challenging and requires a multi-step approach.
-
Structural Similarity: Compare the structure of your compound to known IMiDs like pomalidomide (B1683931), lenalidomide, and thalidomide. Similarities in the phthalimide (B116566) core suggest it will bind CRBN, while the piperidineacetaldehyde moiety will determine the neosubstrate profile.
-
Known Neosubstrates: Assume that known "off-target" neosubstrates of thalidomide and pomalidomide (e.g., SALL4, GSPT1, ZFP91, IKZF1, IKZF3) are potential liabilities for your compound and should be monitored.[1][6]
-
Computational Modeling: Use structural modeling tools to dock your compound into the CRBN-DDB1 complex and predict potential ternary complex formations with known off-target proteins.
Q4: What is the difference between a "molecular glue" and a PROTAC?
A4: Both are methods of induced protein degradation. A molecular glue (like thalidomide) is a small, monovalent molecule that induces or stabilizes an interaction between an E3 ligase and a target protein.[7] A PROTAC (Proteolysis-Targeting Chimera) is a larger, heterobifunctional molecule composed of two distinct ligands connected by a linker: one ligand binds the E3 ligase (e.g., a thalidomide analog), and the other binds the protein of interest.[7][8] Your compound, depending on its design intent, could act as a novel molecular glue or serve as a building block for a PROTAC.
Troubleshooting Experimental Issues
Problem 1: I performed a global proteomics experiment and observed unexpected degradation of several zinc finger (ZF) proteins.
-
Possible Cause: This is a known off-target profile for certain thalidomide analogs, particularly those derived from pomalidomide.[6] The chemical structure of your compound may create a binding surface on CRBN that has a high affinity for various ZF transcription factors.
-
Troubleshooting Steps:
-
Validate Hits: Confirm the degradation of the top 2-3 ZF protein hits using a targeted method like Western Blotting (see Protocol 2). This ensures the proteomics data is accurate.
-
Assess CRBN Dependence: To confirm the degradation is mediated by CRBN, repeat the experiment in a CRBN knockout or knockdown cell line. The degradation of off-target proteins should be abrogated in the absence of CRBN.
-
Dose-Response Analysis: Perform a dose-response experiment for both your intended target and the off-target ZF proteins. If the off-targets are degraded at similar or lower concentrations than your target, it represents a significant liability.
-
Structural Modification: If off-target degradation is confirmed, consider synthesizing analogs with modifications to the piperidineacetaldehyde linker. Altering the exit vector from the phthalimide core can disrupt the formation of off-target ternary complexes while preserving on-target activity.[6]
-
Problem 2: My compound shows significant cellular toxicity at concentrations required for target degradation.
-
Possible Cause: The observed toxicity could be due to the degradation of an essential protein (an "off-target") or the degradation of your intended target, which may have an unappreciated essential function in your cell model. The historical teratogenicity of thalidomide was linked to the degradation of SALL4, a critical developmental transcription factor.[1]
-
Troubleshooting Steps:
-
Identify Off-Targets: Perform global proteomic analysis (see Protocol 1) at a toxic concentration to identify all degraded proteins.
-
Cross-Reference with Essential Genes: Compare the list of degraded proteins against databases of essential genes for your cell line (e.g., DepMap). A match suggests a likely cause of toxicity.
-
Rescue Experiment: If a specific off-target is suspected, perform a rescue experiment by overexpressing a degradation-resistant mutant of that off-target protein. If toxicity is reduced, this confirms the mechanism.
-
CRBN Engagement Assay: Confirm that your compound engages CRBN in cells at the relevant concentrations using a target engagement assay like NanoBRET (see Protocol 3). This ensures the effect is proceeding through the expected E3 ligase.[9]
-
Problem 3: The degradation of my target protein is inefficient or inconsistent across different cell lines.
-
Possible Cause: The efficiency of CRBN-mediated degradation depends on the endogenous levels of the CRL4^CRBN^ complex components. Different cell lines can have varying expression levels of CRBN, DDB1, or CUL4A/B.
-
Troubleshooting Steps:
-
Quantify E3 Ligase Components: Use Western Blotting or targeted mass spectrometry to quantify the protein levels of CRBN, DDB1, and CUL4A/B in the cell lines you are using. Compare these levels to a cell line with known high degradation efficiency, such as HEK293T or MM.1S.
-
Verify Compound Permeability: Ensure the compound is cell-permeable in all tested cell lines. An LC-MS-based cellular uptake assay can quantify intracellular compound concentrations.[8]
-
Assess Target Accessibility: The target protein may be localized in a cellular compartment where the E3 ligase is not present, or it may be part of a stable protein complex that prevents the degrader from binding. Use cell fractionation and co-immunoprecipitation to investigate.
-
Quantitative Data Summary
The following tables provide reference data for well-characterized IMiDs. This can serve as a benchmark when evaluating the performance of this compound.
Table 1: Binding Affinities of IMiDs to the CRBN-DDB1 Complex
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Method |
|---|---|---|
| Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~1.0 µM | ITC |
| Pomalidomide | ~0.3 µM | ITC |
| This compound | To Be Determined (TBD) | Recommended: ITC or NanoBRET |
Data are representative values from published literature. Actual values may vary based on experimental conditions.
Table 2: Known Neosubstrates of Thalidomide and Pomalidomide
| Neosubstrate | Degraded by Thalidomide? | Degraded by Pomalidomide? | Associated Effect |
|---|---|---|---|
| IKZF1 (Ikaros) | Yes | Yes | Therapeutic (Anti-Myeloma)[1] |
| IKZF3 (Aiolos) | Yes | Yes | Therapeutic (Anti-Myeloma)[1] |
| GSPT1 | No | Yes | Potential Therapeutic/Off-Target[2] |
| SALL4 | Yes | No | Off-Target (Teratogenicity)[1] |
| ZFP91 | No | Yes | Off-Target |
| CK1α | Lenalidomide-specific | No | Therapeutic (del(5q) MDS) |
Key Experimental Protocols
Protocol 1: Global Proteomic Profiling to Identify Off-Targets
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MM.1S) and allow them to adhere. Treat cells with either DMSO (vehicle control) or this compound at 2-3 different concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a set duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in a urea-based buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from each condition (DMSO, different drug concentrations) with unique isobaric tags according to the manufacturer's protocol.[10] This allows for multiplexing.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify proteins that show a significant, dose-dependent decrease in abundance in the drug-treated samples compared to the DMSO control. These are your potential on- and off-target degraded proteins.[10]
Protocol 2: Western Blotting for Hit Validation
-
Sample Preparation: Treat cells and lyse them as described above. Quantify protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-SALL4, anti-GSPT1).
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate and image the blot.
-
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin) to confirm protein degradation.
Protocol 3: Cellular CRBN Engagement NanoBRET Assay
-
Cell Line: Use a cell line stably expressing NanoLuc-CRBN (e.g., HEK293T Nluc-CRBN).
-
Assay Preparation: Plate the cells in a 384-well white assay plate.
-
Compound Treatment: Add a cell-permeable fluorescent tracer that binds CRBN (e.g., BODIPY-lenalidomide) at a fixed concentration.[9] In separate wells, add serial dilutions of your unlabeled test compound (this compound).
-
Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.
-
BRET Measurement: Immediately read the plate on a luminometer capable of measuring two distinct emission wavelengths simultaneously (e.g., 450 nm for NanoLuc and 520 nm for BODIPY).[9]
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of your test compound. The resulting competition curve will allow you to determine the IC50, which reflects how effectively your compound binds to CRBN in a live cellular environment.[9]
Mandatory Visualizations
Caption: Mechanism of off-target protein degradation by a thalidomide analog.
Caption: Troubleshooting workflow for identifying CRBN-mediated off-target effects.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
"How to prevent degradation of Thalidomide-4-piperidineacetaldehyde in solution"
This technical support center provides guidance on preventing the degradation of Thalidomide-4-piperidineacetaldehyde in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
This compound is a complex molecule susceptible to degradation from several factors due to its thalidomide (B1683933) core and acetaldehyde (B116499) functional group. The primary factors include:
-
pH: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are susceptible to hydrolysis, which is pH-dependent.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation and other decomposition reactions.
-
Light: Similar to other complex organic molecules, exposure to UV light may induce photodegradation.[1]
-
Oxidizing and Reducing Agents: The acetaldehyde group is prone to oxidation to the corresponding carboxylic acid or reduction to the alcohol. Contact with strong oxidizing or reducing agents should be avoided.[2]
-
Presence of Amines: The acetaldehyde moiety can react with primary and secondary amines, including potentially the piperidine (B6355638) nitrogen of another molecule, leading to the formation of Schiff bases or other adducts.[3]
Q2: What are the visible signs of this compound degradation in my solution?
Degradation of your compound may not always be visible. However, you might observe:
-
A change in the color or clarity of the solution.
-
The formation of a precipitate.
-
A shift in the pH of the solution.
For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to monitor the purity and integrity of the compound over time.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C or below.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and contamination.[2][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer
Possible Cause: Hydrolysis of the thalidomide core. Thalidomide and its analogs are known to undergo hydrolysis in aqueous solutions.[5]
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for stability. Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0) and monitoring the compound's integrity over time using HPLC. Studies on related thalidomide analogs have shown half-lives of 25 to 35 hours at 32°C at a pH of 6.4.[5]
-
Lower Temperature: Perform experiments at the lowest feasible temperature to slow down the hydrolysis rate.
-
Aqueous-Organic Co-solvents: If the experimental conditions allow, consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to reduce the water activity and slow down hydrolysis.
-
Fresh Preparation: Prepare the solution fresh before each experiment to minimize the time the compound is in an aqueous environment.
Issue 2: Inconsistent Results and Formation of Unknown Impurities
Possible Cause: Oxidation or polymerization of the acetaldehyde moiety. Acetaldehyde is a reactive functional group prone to oxidation and self-polymerization.
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any oxidizing or reducing contaminants.
-
Derivatization for Analysis: For analytical purposes where the aldehyde is not required to be free, consider derivatizing it to a more stable form, such as a hydrazone, by reacting it with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6] This is a common strategy for stabilizing and quantifying acetaldehyde.[6]
Data Presentation
Table 1: pH-Dependent Stability of a Thalidomide Analog in Aqueous Buffer at 32°C
| pH | Half-life (hours) | Rate Constant (x 10⁻² /h) |
| 6.0 | ~35 | ~1.98 |
| 6.4 | ~30 | 2.35 |
| 7.4 | ~25 | ~2.77 |
Data adapted from a study on N-alkyl analogs of thalidomide and should be considered as an estimate for this compound.[5]
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for monitoring the stability of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer (at various pH values for a stability study) to a final concentration of 50 µg/mL.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the working solution into the HPLC system.
-
Store the remaining working solution under the desired test conditions (e.g., specific temperature and light exposure).
-
Inject aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm (based on thalidomide's absorbance)[1]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the remaining compound relative to the T=0 time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|2222115-36-6|MSDS [dcchemicals.com]
- 3. Covalent binding of acetaldehyde selectively inhibits the catalytic activity of lysine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Thalidomide-4-piperidineacetaldehyde
Welcome to the technical support center for Thalidomide-4-piperidineacetaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to the cell permeability of this novel compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor cell permeability of this compound?
A1: Poor cell permeability of a small molecule like this compound can stem from several physicochemical properties. These may include a high polar surface area (PSA), low lipophilicity, or the presence of charged groups that hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. Additionally, the compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
Q2: How can I initially assess and quantify the cell permeability of this compound?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify cell permeability.[1] The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1]
-
PAMPA: This cell-free assay is a high-throughput method to predict passive membrane permeability. It provides a baseline understanding of the compound's intrinsic ability to cross a lipid membrane.[1]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It offers a more comprehensive assessment by evaluating both passive diffusion and active transport mechanisms, including efflux.[1][2]
A direct measurement of the intracellular concentration can also be achieved through cellular uptake assays in the relevant cell lines.[1]
Q3: What strategies can be employed to improve the cell permeability of this compound?
A3: Strategies to enhance cell permeability can be broadly divided into medicinal chemistry approaches and formulation-based strategies.[1]
-
Medicinal Chemistry Approaches:
-
Structural Modification: Modifying the compound to increase its lipophilicity (e.g., by adding lipophilic groups) or to mask polar functional groups can improve passive diffusion.
-
Prodrugs: Converting the compound into a more lipophilic prodrug that is metabolized into the active form inside the cell is a common strategy.[3]
-
-
Formulation-Based Strategies:
-
Permeability Enhancers: Using excipients that can transiently open tight junctions or interact with the cell membrane to facilitate compound uptake.[4][5]
-
Nanocarriers: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can improve its delivery across the cell membrane.[6][7]
-
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound in Cell-Based Assays
If you are observing lower than expected activity of your compound in cell-based assays, it could be due to poor cell permeability.
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Run a PAMPA assay: This will help determine if the issue is with passive diffusion across a lipid membrane. 2. Analyze Physicochemical Properties: Evaluate the compound's LogP, polar surface area (PSA), and molecular weight. If these are outside the optimal range for good permeability, consider structure-activity relationship (SAR) studies to optimize them. |
| Active Efflux by Transporters | 1. Perform a Caco-2 bi-directional permeability assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[8] 2. Use Efflux Pump Inhibitors: Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the intracellular concentration or activity of your compound increases. |
| Compound Instability | 1. Assess Compound Stability: Determine the stability of the compound in your cell culture medium at 37°C over the time course of your experiment. Degradation can lead to a loss of active compound. |
Issue 2: High Variability in Experimental Results
High variability between replicate wells or experiments can be a sign of inconsistent compound delivery to the cells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer | 1. Monitor Transepithelial Electrical Resistance (TEER): For Caco-2 assays, regularly measure the TEER to ensure the integrity and confluence of the cell monolayer before starting the experiment. 2. Perform a Lucifer Yellow permeability test: This assay can be used to confirm the tightness of the cell junctions. A low Papp value for Lucifer Yellow indicates a tight monolayer.[8] |
| Non-specific Binding | 1. Include Control Wells: Use wells without cells to determine if your compound is binding to the plastic of the culture plate or the membrane of the transwell insert.[1] |
| Inconsistent Cell Seeding | 1. Ensure Homogenous Cell Suspension: Before seeding, ensure you have a single-cell suspension to achieve a consistent number of cells per well.[9] |
Quantitative Data Summary
The following tables provide a template for presenting and interpreting permeability data for this compound and its analogs.
Table 1: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Data adapted from general knowledge in the field.[8]
Table 2: Interpretation of Caco-2 Efflux Ratio
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation | Implication |
| < 2 | No significant active efflux | Permeability is likely dominated by passive diffusion. |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp) | Oral bioavailability may be limited by active efflux. Further investigation with specific inhibitors is warranted. |
Data adapted from general knowledge in the field.[8]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.[2][8]
1. Cell Culture and Seeding:
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[2]
- Seed Caco-2 cells at a density of 2.6 × 10⁵ cells/cm² onto polycarbonate filter inserts in Transwell® plates.[2]
- Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.[2]
2. Monolayer Integrity Check:
- Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers using a voltmeter.
- Perform a Lucifer Yellow permeability test to confirm the tightness of the cell junctions. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[8]
3. Permeability Assay (Apical to Basolateral - A-B):
- Wash the Caco-2 monolayers twice with pre-warmed transport buffer (e.g., HBSS with 25 mM glucose).[2]
- Equilibrate the monolayers for 30 minutes at 37°C with the transport buffer in both the apical and basolateral compartments.[2]
- Prepare the dosing solution of this compound in the transport buffer.
- Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[8]
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.[1]
4. Permeability Assay (Basolateral to Apical - B-A for Efflux):
- Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[1]
5. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
6. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8]
- Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[8]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound.
1. Preparation of the PAMPA Plate:
- Coat the filter of a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.
2. Assay Procedure:
- Add the dosing solution of this compound in a suitable buffer to the wells of the filter plate (donor plate).
- Add fresh buffer to the wells of a 96-well acceptor plate.
- Place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.
- Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
3. Sample Analysis:
- After incubation, determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
4. Data Analysis:
- Calculate the effective permeability (Pe) using a relevant equation that takes into account the concentration in the donor and acceptor wells, incubation time, and membrane area.
Visualizations
Caption: Troubleshooting workflow for low efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"Minimizing toxicity of Thalidomide-4-piperidineacetaldehyde in animal studies"
Technical Support Center: Thalidomide-4-piperidineacetaldehyde
Disclaimer: The compound "this compound" is a novel analog of thalidomide (B1683933). The following guidance is based on the known toxicological profile of thalidomide and its derivatives. Researchers should exercise extreme caution and establish compound-specific safety and toxicity profiles through rigorous preclinical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary known toxicities associated with thalidomide analogs like this compound?
A1: The major toxicities of thalidomide and its analogs are teratogenicity and peripheral neuropathy.[1][2] Other less common side effects can include deep venous thrombosis, skin rashes, and sedation.[1][2] The incidence and severity of these adverse events are often related to the dose and duration of therapy.[1][2]
Q2: Which animal models are most appropriate for studying the teratogenic effects of this compound?
A2: Thalidomide's teratogenic effects are highly species-specific.[3] While rodents are largely resistant to thalidomide-induced limb malformations, rabbits and non-human primates have shown sensitivity more comparable to humans.[3] The opossum (Monodelphis domestica) has also been proposed as a suitable mammalian model for thalidomide teratogenesis.[4] It is crucial to select a sensitive species for accurate risk assessment.
Q3: What are the typical signs of neurotoxicity in animal studies with thalidomide analogs?
A3: Neurotoxicity commonly manifests as a predominantly sensory axonal neuropathy.[5] In animal models, this can be observed as changes in gait, reduced grip strength, and altered response to sensory stimuli (e.g., thermal or mechanical). Electrophysiological examinations can confirm peripheral neuropathy.[6][7]
Q4: Is the toxicity of thalidomide analogs related to specific enantiomers?
A4: Yes, for thalidomide, the S(-) enantiomer is thought to be responsible for the potent inhibition of tumor necrosis factor-alpha (TNF-α), while the R(+) enantiomer is primarily associated with sedative effects.[8] However, the enantiomers can interconvert under physiological conditions.[8] The specific activities of the enantiomers of this compound have not been established and should be investigated.
Troubleshooting Guides
Issue 1: High Incidence of Embryonic Resorption in Rabbit Studies
Question: We are observing a high rate of embryonic resorption in our rabbit teratogenicity study, even at what we predicted to be sub-teratogenic doses of this compound. How can we troubleshoot this?
Answer:
-
Confirm Dosing Accuracy: Verify the concentration and stability of your dosing solution. Inaccurate dose preparation is a common source of error.
-
Evaluate Maternal Toxicity: Assess the dams for signs of systemic toxicity (e.g., weight loss, reduced food intake, lethargy). High rates of resorption may be secondary to maternal toxicity rather than a direct teratogenic effect.
-
Refine the Dosing Window: The timing of administration during gestation is critical for teratogenic effects.[3] For rabbits, the sensitive period for limb development is generally between days 6 and 12 of gestation. Dosing outside this window may lead to different outcomes.
-
Dose-Response Assessment: The dose-response curve for thalidomide analogs can be steep. The observed effect may indicate that the current lowest dose is already causing significant toxicity. A wider range of lower doses should be tested.
Issue 2: Inconsistent Neurotoxicity Findings in Rat Models
Question: Our neurotoxicity assessment of this compound in rats is yielding inconsistent results between cohorts. Some animals show clear signs of peripheral neuropathy, while others do not, despite receiving the same dose. What could be the cause?
Answer:
-
Cumulative Dose Effect: The neurotoxicity of thalidomide is related to the cumulative dose and duration of treatment.[5] Ensure that the total exposure is consistent across all animals in a cohort.
-
Baseline Neurological Assessment: Conduct a thorough baseline neurological examination before dosing begins. Pre-existing conditions could influence the results.
-
Standardize Assessment Methods: Ensure that all functional tests (e.g., grip strength, hot plate test) are performed by trained personnel and that the protocols are strictly followed to minimize variability.
-
Metabolic Differences: Individual differences in metabolism can affect drug exposure. Consider collecting satellite blood samples to correlate plasma drug concentrations with observed neurotoxicity.
-
Pathological Confirmation: Inconsistent functional findings should be correlated with histopathological examination of nerve tissues to confirm axonal damage.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for Teratogenicity in New Zealand White Rabbits
| Dose Group (mg/kg/day) | Number of Dams | Implantation Sites (Mean) | Resorptions (Mean) | Fetal Malformations (%) |
| Vehicle Control | 10 | 8.5 | 0.8 | 0 |
| 5 | 10 | 8.2 | 1.5 | 5 |
| 15 | 10 | 7.9 | 3.1 | 25 |
| 50 | 10 | 7.5 | 6.8 | 85 |
Table 2: Hypothetical Neurotoxicity Assessment in Sprague-Dawley Rats (6-month study)
| Dose Group (mg/kg/day) | Motor Nerve Conduction Velocity (m/s, Mean ± SD) | Sensory Nerve Conduction Velocity (m/s, Mean ± SD) | Incidence of Axonal Degeneration (%) |
| Vehicle Control | 55.2 ± 3.1 | 60.5 ± 4.2 | 0 |
| 10 | 54.8 ± 3.5 | 58.1 ± 4.8 | 10 |
| 30 | 48.7 ± 5.2 | 51.3 ± 6.1 | 45 |
| 100 | 41.3 ± 6.8 | 42.9 ± 7.5 | 90 |
Experimental Protocols
Protocol 1: Teratogenicity Assessment in Rabbits
-
Animal Model: Nulliparous New Zealand White rabbits.
-
Acclimatization: Acclimatize animals for at least 7 days before the study.
-
Mating: House one male with up to three females. The day of mating is designated as Gestation Day (GD) 0.
-
Dosing: Administer this compound or vehicle control orally from GD 6 to GD 18.
-
Observations: Monitor dams daily for clinical signs of toxicity, and record body weight on GD 0, 6, 12, 18, and 29.
-
Caesarean Section: On GD 29, euthanize dams and perform a caesarean section.
-
Uterine Examination: Examine the uterine contents for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
-
Fetal Examination: Weigh and sex all fetuses. Examine for external, visceral, and skeletal malformations.
Protocol 2: Chronic Neurotoxicity Assessment in Rats
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least 7 days.
-
Dosing: Administer this compound or vehicle control daily by oral gavage for 6 months.
-
Functional Assessments: Perform sensory and motor function tests (e.g., hot plate test, grip strength test) at baseline and monthly thereafter.
-
Electrophysiology: At 3 and 6 months, measure motor and sensory nerve conduction velocities in the sciatic and caudal nerves under anesthesia.
-
Necropsy and Histopathology: At the end of the study, perfuse animals and collect samples of the brain, spinal cord, and peripheral nerves for histopathological examination.
Visualizations
Caption: Hypothetical signaling pathway for T4P-induced teratogenicity.
Caption: Experimental workflow for chronic neurotoxicity assessment.
Caption: Troubleshooting logic for unexpected embryonic resorption.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. A new mammalian model system for thalidomide teratogenesis: Monodelphis domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central Neurotoxicity of Immunomodulatory Drugs in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Thalidomide-4-piperidineacetaldehyde Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-4-piperidineacetaldehyde and related analogs. The information is designed to help interpret unexpected experimental outcomes and provide potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specialized chemical entity that is not a standard, commercially available thalidomide (B1683933) analog. It is understood to be a custom-synthesized molecule where a 4-piperidineacetaldehyde (B13478834) moiety is attached to the thalidomide core. Its primary application is likely in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide part of the molecule serves to bind to the E3 ubiquitin ligase Cereblon (CRBN), while the acetaldehyde (B116499) group on the piperidine (B6355638) ring provides a reactive chemical handle for conjugation to a ligand that targets a specific protein for degradation.
Q2: What are the known primary targets and mechanisms of action of thalidomide and its analogs?
A2: The primary direct target of thalidomide and its immunomodulatory derivatives (IMiDs) is the protein Cereblon (CRBN).[1][2] CRBN is a component of the CUL4-ROC1-DDB1 E3 ubiquitin ligase complex.[3] By binding to CRBN, thalidomide and its analogs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This mechanism is central to both the therapeutic effects and the teratogenicity of thalidomide.[2][4]
Q3: What are some of the common unexpected results observed in experiments with novel thalidomide analogs?
A3: Common unexpected results can be categorized into several areas:
-
Synthesis and Stability: Low yield, unexpected byproducts, or degradation of the final compound.
-
Binding Assays: Weaker than expected or no binding to Cereblon.
-
Protein Degradation Assays: Lack of target protein degradation, incomplete degradation, or a "hook effect" where the degradation is less efficient at higher concentrations.
-
Cell-based Assays: Unexpected cytotoxicity or a lack of biological activity.
Q4: How can I confirm that my thalidomide analog is binding to Cereblon?
A4: A competitive binding assay is the most common method to confirm engagement with Cereblon. Techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are often employed.[5] In these assays, a fluorescently labeled thalidomide probe is displaced from recombinant CRBN by your unlabeled analog, resulting in a measurable change in the fluorescence signal.
Troubleshooting Guides
Section 1: Synthesis and Characterization of this compound
Problem: Low yield or presence of significant impurities after synthesis.
| Possible Cause | Recommended Action |
| Instability of the Acetaldehyde Moiety | The aldehyde group is reactive and can be prone to oxidation or side reactions. Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents to minimize exposure to oxygen and water. |
| Side Reactions with the Piperidine Nitrogen | The piperidine nitrogen is a secondary amine and can participate in side reactions. If not desired for the final structure, consider using a protecting group like Boc (tert-butyloxycarbonyl) on the piperidine nitrogen during synthesis, which can be removed in a final step. |
| Inefficient Cyclization to form the Glutarimide (B196013) Ring | The final cyclization step to form the glutarimide ring can be inefficient. Experiment with different cyclizing agents and reaction conditions (e.g., temperature, reaction time). |
| Difficult Purification | Aldehyde-containing compounds can be challenging to purify via silica (B1680970) gel chromatography. Consider alternative purification methods like reverse-phase HPLC. |
Characterization Data Reference
Proper characterization is crucial to confirm the identity and purity of your synthesized compound.
| Analytical Technique | Expected Observations for Thalidomide Analogs |
| ¹H NMR | Expect characteristic peaks for the phthalimide (B116566) protons (aromatic region), the glutarimide ring protons, and the protons of the 4-piperidineacetaldehyde moiety. The aldehyde proton should appear as a singlet or triplet around 9-10 ppm. |
| ¹³C NMR | Look for the characteristic carbonyl peaks of the phthalimide and glutarimide rings, as well as the aldehyde carbonyl peak. |
| LC-MS | A pure sample should show a single major peak in the liquid chromatogram with a mass-to-charge ratio (m/z) corresponding to the expected molecular weight of the compound.[6][7][8][9] |
Section 2: Cereblon Binding Assays
Problem: No or low affinity for Cereblon in a binding assay.
| Possible Cause | Recommended Action |
| Incorrect Assay Conditions | Ensure the buffer pH, salt concentration, and any additives are optimal for Cereblon stability and binding. |
| Inactive Recombinant Cereblon | Use a high-quality, validated source of recombinant CRBN. Include a positive control like thalidomide or pomalidomide (B1683931) to confirm the protein's activity. |
| Compound Precipitation | Thalidomide analogs can have poor solubility. Visually inspect your assay plate for any signs of precipitation. Determine the solubility of your compound in the assay buffer. |
| Steric Hindrance | The 4-piperidineacetaldehyde linker may be sterically hindering the interaction with the Cereblon binding pocket. |
Section 3: Protein Degradation Assays
Problem: The PROTAC synthesized with this compound does not degrade the target protein.
| Possible Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are often large molecules with poor cell permeability. Assess the cellular uptake of your compound. |
| Inefficient Ternary Complex Formation | The PROTAC must bring together the target protein and Cereblon to form a stable ternary complex. This can be assessed using biophysical methods like co-immunoprecipitation (Co-IP). |
| "Hook Effect" | At high concentrations, the PROTAC can form binary complexes (PROTAC-target or PROTAC-CRBN) which are not productive for degradation. Perform a full dose-response curve to identify the optimal concentration for degradation. |
| Rapid Target Protein Synthesis | The rate of new protein synthesis may be outpacing the rate of degradation. This can be tested by co-treatment with a transcription or translation inhibitor. |
Logical Workflow for Troubleshooting Protein Degradation Failure
Section 4: Cytotoxicity Assays
Problem: Unexpectedly high or low cytotoxicity.
| Possible Cause | Recommended Action |
| Off-Target Effects | The novel analog may have off-target activities unrelated to Cereblon-mediated degradation. Consider proteomic profiling to identify other affected proteins. |
| Metabolic Instability | The compound may be rapidly metabolized into cytotoxic or inactive byproducts. Perform stability assays in cell culture medium and with liver microsomes. |
| Cell Line Specific Effects | The expression levels of the target protein, Cereblon, and other components of the ubiquitin-proteasome system can vary between cell lines, affecting the outcome. |
| Reactive Aldehyde Toxicity | The free acetaldehyde moiety could be reacting non-specifically with cellular components, leading to toxicity that is independent of the intended mechanism. |
Experimental Protocols
Protocol 1: General Procedure for Cereblon Binding Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a stock solution of your this compound analog and a positive control (e.g., thalidomide) in DMSO.
-
Dilute recombinant human Cereblon (CRBN) and a fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide) in the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
-
Assay Procedure:
-
Add the fluorescent probe and CRBN to the wells of a microplate.
-
Add serial dilutions of your test compound or the positive control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your this compound-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
-
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
General Synthesis Workflow
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mental Retardation-linked Nonsense Mutation in Cereblon Is Rescued by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Refining Purification Methods for Thalidomide-4-piperidineacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Thalidomide-4-piperidineacetaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
Q1: I'm observing significant peak tailing for my compound during HPLC analysis. What is the likely cause and how can I resolve it?
A: Peak tailing is a common issue when purifying piperidine-containing compounds. The basic nature of the piperidine (B6355638) nitrogen can lead to strong interactions with acidic silanol (B1196071) groups on standard silica-based stationary phases in chromatography columns.[1][2]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for the active sites on the stationary phase. Commonly used additives include 0.1-1% triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA).[1][2]
-
Column Selection: Utilize a base-deactivated column specifically designed for the analysis of basic compounds. These columns have fewer accessible acidic silanol groups, which minimizes undesirable interactions.[1]
-
pH Adjustment: Ensure the pH of your mobile phase is appropriate. For reversed-phase chromatography, a low pH (e.g., using 0.1% trifluoroacetic acid - TFA) can protonate the piperidine nitrogen, leading to a single, sharper peak. However, be mindful that salts might require a different strategy.[3]
Q2: My purification yields are consistently low. What are the potential reasons and how can I improve recovery?
A: Low recovery can stem from several factors, including incomplete extraction, product decomposition, or irreversible binding to the stationary phase.
Solutions:
-
Acid-Base Extraction Optimization: If using acid-base extraction to separate the basic this compound from neutral or acidic impurities, ensure complete protonation and deprotonation. During the acidic wash, the pH should be sufficiently low (typically < 2) to move the compound into the aqueous layer. Conversely, during basification for extraction into the organic layer, the pH should be high enough (typically > 10).[2] Perform multiple extractions with fresh organic solvent to maximize recovery.[2]
-
Minimize Thermal Degradation: Thalidomide (B1683933) and its derivatives can be sensitive to heat.[4] If using distillation or high-temperature drying, consider using a lower pressure to reduce the boiling point and minimize exposure to high temperatures.[2]
-
Column Chromatography Conditions: As mentioned, strong interactions with the silica (B1680970) gel can lead to product loss. The use of mobile phase modifiers and appropriate columns can improve recovery.[2]
Q3: I'm struggling to remove a persistent impurity from my final product. What strategies can I employ?
A: The nature of the impurity will dictate the best purification strategy. Common impurities can include unreacted starting materials, byproducts, or degradation products.[2][4][5]
Solutions:
-
Orthogonal Purification Methods: If one method (e.g., normal-phase chromatography) is ineffective, try a different technique. For instance, reversed-phase HPLC, ion-exchange chromatography, or crystallization could provide the necessary selectivity.
-
Recrystallization: This is a powerful technique for removing impurities, provided a suitable solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity's solubility differs.
-
Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution than standard column chromatography, allowing for the isolation of highly pure fractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to assess the purity of this compound?
A: A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining purity and quantifying impurities.[6][7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the compound and any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for purity assessment.[10][11]
Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A: While specific impurities will depend on the synthetic route, general classes of impurities for thalidomide derivatives and piperidine compounds include:
-
Starting Materials: Unreacted thalidomide precursors or 4-piperidineacetaldehyde.
-
Byproducts: Products from side reactions occurring during the synthesis.
-
Degradation Products: Thalidomide is susceptible to hydrolysis, which can open the glutarimide (B196013) or phthalimide (B116566) rings.[4][6] The acetaldehyde (B116499) group may also be prone to oxidation or other transformations.
Q3: How should I store purified this compound?
A: Given the sensitivity of thalidomide to hydrolysis, it is crucial to store the compound in a dry, inert atmosphere.[4] It should be protected from moisture and light. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to minimize degradation over time.
Data Presentation
Table 1: Troubleshooting Guide for HPLC Purification
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of basic piperidine with acidic silica | Add 0.1-1% TEA or DEA to the mobile phase.[1][2] Use a base-deactivated column.[1] |
| Poor Resolution | Inadequate separation of product and impurities | Optimize the mobile phase composition (solvent ratio).[1] Try a different column with alternative selectivity. |
| Low Recovery | Irreversible adsorption to the stationary phase | Use mobile phase additives (TEA/DEA).[1][2] Employ a less retentive stationary phase. |
| Ghost Peaks | Contaminants from previous runs or solvent impurities | Flush the column thoroughly between runs. Use high-purity solvents. |
Table 2: Comparison of Potential Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Column Chromatography | Adsorption/partition | High capacity, cost-effective | Can be challenging for basic compounds, lower resolution.[2] |
| Preparative HPLC | High-resolution partition | Excellent separation power | Lower capacity, more expensive |
| Acid-Base Extraction | Differential solubility | Good for removing neutral/acidic impurities | Can be labor-intensive, potential for emulsions.[2] |
| Crystallization | Differential solubility | Can yield very high purity | Finding a suitable solvent can be difficult, may not remove all impurities.[1] |
Experimental Protocols
General Protocol for Purification by Column Chromatography:
-
Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: A glass column is packed with silica gel as a slurry in the chosen eluent system.
-
Loading: The dried silica with the adsorbed compound is carefully added to the top of the packed column.
-
Elution: The column is eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, potentially with 0.5% triethylamine added to the eluent mixture to prevent peak tailing).[2]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Strategies to enhance the potency of Thalidomide-4-piperidineacetaldehyde"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Thalidomide-4-piperidineacetaldehyde. The information is designed to assist in optimizing experimental workflows and enhancing the potency of this novel thalidomide (B1683933) analog.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of this compound.
| Issue/Question | Possible Causes | Recommended Solutions |
| Low yield during synthesis of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Degradation of starting materials or product. - Inefficient purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Systematically optimize reaction conditions. - Ensure starting materials are pure and dry. - Explore alternative purification methods such as flash column chromatography or recrystallization.[1] |
| Poor solubility of the compound in aqueous buffers | - Intrinsic hydrophobicity of the thalidomide scaffold. | - Prepare stock solutions in an appropriate organic solvent like DMSO. - For biological assays, sonicate the final dilution to aid dispersion. - Consider formulation strategies such as nanoemulsions or lipid-based delivery systems to improve solubility and bioavailability.[2][3][4] |
| Inconsistent results in Cereblon (CRBN) binding assays | - Instability of the compound. - Variability in protein quality. - Assay conditions not optimized. | - Confirm the stability of the compound under assay conditions. - Use highly purified, well-characterized CRBN protein. - Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Low potency in in vitro anti-proliferative assays | - Poor cell permeability. - Inefficient binding to CRBN. - The selected cell line may not be sensitive to the compound's mechanism of action. | - Assess cell permeability using standard assays. - Perform direct CRBN binding assays to confirm engagement. - Use cell lines known to be sensitive to immunomodulatory drugs (IMiDs), such as certain multiple myeloma cell lines.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the potency of this compound.
Q1: How can the potency of this compound be improved through structural modifications?
A1: The potency of thalidomide analogs is highly dependent on their interaction with the Cereblon (CRBN) protein.[6][7] Key strategies for enhancing potency through structural modifications include:
-
Modifications to the Glutarimide (B196013) Ring: The glutarimide moiety is crucial for binding to CRBN. Alterations at this position can significantly impact binding affinity.[8]
-
Substitutions on the Phthalimide (B116566) Ring: Introducing different functional groups on the phthalimide ring can modulate binding affinity and downstream effects.[9][10]
-
Linker Modifications: The nature and attachment point of the 4-piperidineacetaldehyde (B13478834) linker can influence the recruitment of target proteins for degradation.
Q2: What is the role of Cereblon (CRBN) in the mechanism of action, and how can binding be enhanced?
A2: CRBN is the primary target of thalidomide and its analogs.[7][11] These molecules act as "molecular glues," binding to CRBN and altering its substrate specificity, leading to the ubiquitination and subsequent degradation of specific target proteins. To enhance CRBN binding:
-
Stereochemistry: The (S)-enantiomer of thalidomide generally exhibits stronger binding to CRBN than the (R)-enantiomer.[12] Ensuring stereochemical purity can be critical.
-
Structural Modifications: As mentioned in Q1, targeted modifications to the core structure can improve the fit within the CRBN binding pocket.[13]
Q3: Are there formulation strategies to enhance the in vivo potency of this compound?
A3: Yes, formulation can significantly impact in vivo efficacy by improving solubility and bioavailability.[14][15] Strategies include:
-
Nanoparticle-Based Delivery Systems: Encapsulating the compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[4][16]
-
Prodrug Approaches: A prodrug strategy can be employed to improve drug delivery and targeting.[14]
-
Enhanced Formulations: Developing optimized formulations, such as solid dispersions or self-emulsifying drug delivery systems (SEDDS), can enhance absorption.[2][3]
Quantitative Data: Potency of Thalidomide Analogs
The following table summarizes the relative potency of well-established thalidomide analogs, which can serve as a benchmark for the development of this compound.
| Compound | TNF-α Inhibition (Relative to Thalidomide) | Anti-proliferative Activity (IC50) | Reference |
| Thalidomide | 1x | 11.26 - 16.87 µg/mL | [17] |
| Lenalidomide | ~1000x more potent | - | [18] |
| Pomalidomide | ~10x more potent than Lenalidomide | - | [18][19] |
| Avadomide (CC-122) | Potent inhibitor | - | [10] |
| Compound 24b | - | 2.51 - 5.80 µg/mL | [10] |
Experimental Protocols
Protocol 1: Synthesis of Thalidomide Analogs
This is a general protocol for the synthesis of thalidomide analogs that can be adapted for this compound.
Materials:
-
Phthalic anhydride (B1165640) derivative
-
L-glutamine
-
Toluene
-
Triethylamine (B128534) (TEA)
-
Acetic anhydride
Procedure:
-
Grind together the phthalic anhydride derivative (1.0 eq.) and L-glutamine (1.01 eq.).[1]
-
Suspend the resulting powder in toluene.
-
Add triethylamine (1.0 eq.) and acetic anhydride (3.0 eq.).[1]
-
Heat the reaction mixture to reflux (approximately 110°C) for 9 hours.[1]
-
Cool the reaction to room temperature and then place it in an ice-salt bath for 30 minutes.[1]
-
Recover the product by vacuum filtration.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.[1]
-
Further purify the product by flash column chromatography if necessary.
Protocol 2: Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a method for quantifying the binding affinity of this compound to CRBN.
Materials:
-
Recombinant CRBN (thalidomide-binding domain)
-
SPR sensor chip
-
This compound
-
Running buffer
Procedure:
-
Immobilize the recombinant CRBN onto the surface of the SPR sensor chip.[20]
-
Prepare a series of dilutions of this compound in the running buffer.
-
Flow the compound solutions over the chip surface at various concentrations to measure association.[20]
-
Flow the running buffer without the compound over the chip to measure dissociation.[20]
-
Analyze the resulting sensorgrams to determine the binding affinity (KD).
Visualizations
Thalidomide Mechanism of Action
Caption: Mechanism of action of thalidomide analogs via CRBN-mediated protein degradation.
Experimental Workflow for Potency Enhancement
Caption: Iterative workflow for enhancing the potency of a novel thalidomide analog.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Thalidomide-type teratogenicity: structure–activity relationships for congeners - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 9. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Revitalizing thalidomide: Advancements in drug design and therapeutic strategies [tns.ewapub.com]
- 16. Nanocrystals as an effective strategy to improve Pomalidomide bioavailability in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 19. Thalidomide - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Thalidomide-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing resistance to thalidomide (B1683933) and its analogs, collectively known as immunomodulatory drugs (IMiDs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thalidomide and its analogs?
A1: Thalidomide and its analogs exert their anti-cancer effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] Key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.[3][4] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical downstream targets, including c-Myc and Interferon Regulatory Factor 4 (IRF4), resulting in cell cycle arrest and apoptosis of the cancer cells.[3][4]
Q2: What are the major mechanisms of acquired resistance to thalidomide-based therapies?
A2: Resistance to thalidomide-based therapies can be broadly categorized into two main types:
-
CRBN-dependent resistance: This is the most common form of resistance and involves alterations in the CRBN pathway. This can include downregulation of CRBN expression, mutations in the CRBN gene that prevent drug binding, or mutations in the components of the CRL4^CRBN^ E3 ligase complex.[1][5]
-
CRBN-independent resistance: In this type of resistance, the cancer cells develop mechanisms to survive despite the effective degradation of IKZF1 and IKZF3. This often involves the activation of alternative pro-survival signaling pathways that can maintain the expression of c-Myc and IRF4, or other survival factors, independently of IKZF1/3. Key pathways implicated in CRBN-independent resistance include the IL-6/STAT3 pathway, the Wnt/β-catenin pathway, and the MEK/ERK pathway.[1][6]
Q3: What are Cereblon E3 Ligase Modulators (CELMoDs) and how can they help overcome resistance?
A3: CELMoDs are a newer generation of IMiDs, such as iberdomide (B608038) and mezigdomide, that are designed to have a higher binding affinity for CRBN.[1] This enhanced binding can lead to a more profound and rapid degradation of target proteins like Ikaros and Aiolos.[1] In some cases of resistance, particularly those where the affinity of older IMiDs for CRBN is compromised, CELMoDs may still be effective.
Troubleshooting Guides
Problem 1: My thalidomide analog is not showing the expected cytotoxicity in my sensitive multiple myeloma cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Start with a broad range of concentrations. |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the necessary duration of treatment to induce a response. |
| Cell Seeding Density | Ensure that cells are in the logarithmic growth phase during treatment. Optimize the initial cell seeding density to avoid overgrowth or nutrient depletion during the experiment. |
| Compound Instability or Precipitation | Visually inspect the media for any signs of compound precipitation. If observed, consider using a different solvent or a lower, more soluble concentration. Prepare fresh drug solutions for each experiment. |
| Assay Interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a control experiment with the compound in cell-free media to check for any direct chemical reactions with the assay reagents. |
Problem 2: I am not observing degradation of Ikaros (IKZF1) or Aiolos (IKZF3) via Western Blot after treatment.
| Possible Cause | Troubleshooting Step |
| Low or Absent CRBN Expression | Verify the CRBN protein levels in your cell line using Western Blot. If CRBN expression is low or absent, the thalidomide analog will not be effective. Consider using a different cell line with known CRBN expression as a positive control. |
| CRBN Mutation | If CRBN protein is present but degradation is still not observed, consider sequencing the CRBN gene to check for mutations in the drug-binding domain. |
| Insufficient Treatment Time | The degradation of IKZF1 and IKZF3 is a relatively rapid process. Perform a time-course experiment with shorter time points (e.g., 2, 4, 6, 8 hours) to capture the degradation kinetics. |
| Ineffective Drug Concentration | Ensure you are using a concentration of the thalidomide analog that is sufficient to induce degradation. This may be higher than the IC50 for cytotoxicity, which is a downstream effect. |
| Proteasome Inhibition | As a control, co-treat cells with your thalidomide analog and a proteasome inhibitor (e.g., MG-132). If the degradation is proteasome-dependent, you should see a rescue of Ikaros and Aiolos protein levels. |
| Technical Issues with Western Blot | Ensure the quality of your antibodies and optimize your Western Blot protocol (e.g., lysis buffer, antibody concentrations, transfer efficiency). |
Problem 3: My resistant cell line shows no response to the thalidomide analog, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| CRBN-Independent Resistance | If you have confirmed that the drug is inducing degradation of Ikaros and Aiolos, the resistance is likely CRBN-independent. Investigate the activation status of alternative survival pathways. |
| Activation of IL-6/STAT3 Pathway | Use Western Blot to check for phosphorylated (active) STAT3. Consider using a STAT3 inhibitor in combination with the thalidomide analog to see if sensitivity is restored.[1][3] |
| Activation of Wnt/β-catenin Pathway | Assess the levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) by Western Blot. Test the efficacy of combining the thalidomide analog with a Wnt/β-catenin pathway inhibitor.[6][7] |
| Upregulation of c-Myc or IRF4 | Even with Ikaros/Aiolos degradation, c-Myc and IRF4 levels may be maintained by other pathways. Quantify their protein levels to confirm. Targeting these proteins directly may be a viable strategy. |
Quantitative Data Presentation
Table 1: Example IC50 Values for a Thalidomide Analog in Sensitive and Resistant Cell Lines
This table illustrates how to present the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment | IC50 (µM) | Resistance Factor (RF) |
| MM.1S (Sensitive) | Thalidomide Analog X | 5 | - |
| MM.1R (Resistant) | Thalidomide Analog X | 50 | 10 |
| RPMI-8226 (Sensitive) | Thalidomide Analog Y | 2 | - |
| RPMI-8226R (Resistant) | Thalidomide Analog Y | >100 | >50 |
The Resistance Factor is calculated as: IC50 (Resistant Line) / IC50 (Sensitive Line)
Experimental Protocols
Protocol 1: Western Blot Analysis of Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
-
Cell Seeding and Treatment:
-
Seed multiple myeloma cells (e.g., MM.1S) in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with the desired concentrations of the thalidomide analog and a vehicle control (e.g., DMSO) for various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Determining IC50 using an MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of the thalidomide analog in culture medium.
-
Add the drug dilutions to the appropriate wells, including a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of thalidomide and its analogs (IMiDs).
References
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key regulators of sensitivity to immunomodulatory drugs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clinical Development of Thalidomide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of thalidomide (B1683933) analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thalidomide and its analogs (IMiDs)?
A1: Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues."[1][2][3] They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][6][7][8] This binding alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by this complex.[4][6] Key neosubstrates include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are critical for multiple myeloma cell survival, and casein kinase 1α (CK1α), relevant in myelodysplastic syndromes.[2][4][9] The degradation of these proteins leads to the therapeutic anti-proliferative and immunomodulatory effects.[2]
Q2: What is the molecular basis for the teratogenic effects of thalidomide?
A2: The teratogenic (birth defect-causing) properties of thalidomide are also mediated through its binding to Cereblon.[7][10] This interaction leads to the degradation of key developmental proteins, including SALL4, a transcription factor crucial for limb and organ development.[10] The degradation of SALL4 disrupts normal fetal growth, leading to the characteristic birth defects historically associated with thalidomide, such as phocomelia (malformation of the limbs).[7][10]
Q3: Why do thalidomide analogs like lenalidomide and pomalidomide show different clinical activity and toxicity profiles?
A3: The different clinical profiles arise from distinct patterns of substrate specificity and binding affinities for CRBN.[11] Although they share the same primary target (CRBN), chemical modifications to the thalidomide scaffold alter the surface of the CRBN-drug complex. This modified surface has varying affinities for different neosubstrates. For example, some analogs may be more potent degraders of IKZF1/3, while others might more effectively degrade other proteins like GSPT1.[2][11] These differences in substrate degradation patterns likely underlie the varied efficacy and side-effect profiles observed in the clinic.[11]
Q4: What are the main mechanisms of acquired resistance to thalidomide analogs in patients?
A4: Acquired resistance is a significant clinical challenge.[12][13] The primary mechanisms include:
-
Reduced CRBN Expression: Downregulation or mutation of the CRBN gene prevents the drug from engaging the E3 ligase, rendering it ineffective.[11]
-
Substrate Competition: Increased expression of a non-essential or secondary substrate can compete with essential therapeutic targets (like IKZF1) for binding to the drug-CRBN complex. This competition can lead to decreased degradation of the critical target and result in drug resistance.[11]
-
Mutations in the Drug-Binding Pocket: Mutations in CRBN where the drug binds can prevent the analog from docking effectively.
-
Downstream Effector Mutations: Alterations in proteins downstream of IKZF1/3 can bypass the effects of their degradation.
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during key experiments in the preclinical development of thalidomide analogs.
Cereblon Binding Assays (e.g., TR-FRET, FP)
Problem: Low or no assay window (low signal-to-background ratio) in a TR-FRET assay.
-
Possible Causes & Solutions:
-
Incorrect Instrument Settings: The most common issue is the use of incorrect emission filters. TR-FRET is highly sensitive to filter choice. Always use the specific recommended filters for your instrument and fluorophore pair (e.g., Terbium donor and a fluorescent acceptor).[14]
-
Inactive Recombinant Protein: Ensure the recombinant CRBN protein is active and properly folded. Use a fresh batch or a trusted supplier. Include a positive control compound with known high affinity (e.g., pomalidomide) to validate protein activity.[15]
-
Suboptimal Reagent Concentrations: Titrate the concentrations of the fluorescent probe, CRBN protein, and antibodies (if used) to find the optimal balance that yields a stable and robust signal.[15][16]
-
Assay Buffer Composition: Buffer conditions such as pH, salt concentration, and detergents can impact protein stability and binding. Ensure the buffer is optimized for CRBN.[15]
-
Problem: Inconsistent IC50 values between experiments.
-
Possible Causes & Solutions:
-
Compound Solubility Issues: Thalidomide and its analogs can have poor aqueous solubility.[17] Ensure your compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration is consistent across all wells and does not exceed the assay's tolerance (typically ≤1%).[4]
-
Pipetting Errors: Inaccurate serial dilutions are a common source of variability. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Reagent Degradation: Avoid multiple freeze-thaw cycles of proteins and reagents. Aliquot reagents into single-use volumes upon receipt.[4]
-
Substrate Degradation Assays (Western Blot)
Problem: No degradation of the target protein (e.g., IKZF1, IKZF3) is observed after treatment.
-
Possible Causes & Solutions:
-
Insufficient Compound Concentration or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration needed to observe degradation. Degradation kinetics can vary between analogs.[11][18]
-
Low CRBN Expression in Cell Line: The chosen cell line may have low endogenous expression of CRBN, making it resistant to the effects of the drug. Verify CRBN expression levels via Western Blot or qPCR.[18]
-
Poor Cell Permeability of the Analog: The compound may not be efficiently entering the cells. This can be assessed using cellular uptake assays or a cellular thermal shift assay (CETSA).[15][18]
-
Protein Degradation During Sample Prep: Ensure that lysis buffers contain a fresh cocktail of protease inhibitors to prevent non-specific degradation of your target protein during sample handling.[7]
-
Problem: High background or non-specific bands on the Western Blot.
-
Possible Causes & Solutions:
-
Antibody Issues: The primary antibody may have low specificity or be used at too high a concentration. Optimize the antibody dilution and consider testing a different antibody clone.
-
Insufficient Blocking: Ensure the membrane is blocked for an adequate amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[18]
-
Inadequate Washing: Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove non-specific binding.[19]
-
Ternary Complex Formation Assays
Problem: The "Hook Effect" is observed in dose-response curves (signal decreases at high compound concentrations).
-
Possible Causes & Solutions:
-
Formation of Binary Complexes: At very high concentrations, the molecular glue analog can become saturated in its binding to both the target protein and CRBN separately. This favors the formation of binary complexes (Drug-Target and Drug-CRBN) over the productive ternary complex (Target-Drug-CRBN), leading to a decrease in the measured signal (e.g., TR-FRET) and reduced degradation.[18][20]
-
Experimental Approach: This is an inherent property of ternary complex formation. It is crucial to test a wide range of concentrations, including lower ones, to identify the optimal concentration range for maximal ternary complex formation and subsequent degradation.[18]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for well-established thalidomide analogs. These values are context-dependent and can vary based on the specific assay, cell line, and experimental conditions used.
Table 1: Cereblon Binding Affinity of Thalidomide Analogs
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [21] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [21] |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [21] |
| Pomalidomide | FP | 264.8 | 156.6 | [21] |
| Lenalidomide | FP | 296.9 | 177.8 | [21] |
| Thalidomide | FP | 404.6 | 249.2 | [21] |
Table 2: Comparative Activity of Immunomodulatory Drugs (IMiDs)
| Property | Thalidomide | Lenalidomide | Pomalidomide |
| Anti-inflammatory | + | ++++ | +++++ |
| T cell co-stimulation | + | ++++ | +++++ |
| Anti-angiogenesis | ++++ | +++ | ++++ |
| Anti-proliferation | + | +++ | ++++ |
| Pro-erythrogenesis | + | ++ | ++++ |
| (Relative potency indicated by '+'; data adapted from[22]) |
Key Experimental Protocols
Protocol 1: In Vitro Substrate Degradation via Western Blot
-
Cell Culture and Treatment: Plate a sensitive cell line (e.g., MM.1S multiple myeloma cells) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-response curve of the thalidomide analog (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[23]
-
SDS-PAGE and Transfer: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[18]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1, anti-CRBN) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control to determine the relative level of degradation.[18]
Protocol 2: Zebrafish Anti-Angiogenesis Assay
-
Embryo Preparation: Use a transgenic zebrafish line that expresses a fluorescent protein in the vasculature, such as Tg(kdrl:EGFP).[10][24] Collect embryos and allow them to develop to 24 hours post-fertilization (hpf).
-
Compound Exposure: Dechorionate the embryos and place them individually into wells of a 96-well plate. Expose the embryos to various concentrations of the thalidomide analog or a vehicle control (e.g., 0.1% DMSO) in embryo medium.[10]
-
Incubation: Incubate the embryos for a set period (e.g., 24-48 hours) under standard conditions (28.5°C).
-
Imaging: At the end of the incubation period, anesthetize the embryos (e.g., with tricaine). Mount the embryos in a methylcellulose (B11928114) solution on a slide or in an imaging plate.
-
Analysis: Acquire images of the trunk vasculature, specifically the intersegmental vessels (ISVs), using a fluorescence microscope. Quantify angiogenesis by measuring the total length of the ISVs, counting the number of complete ISVs, or assessing for vascular defects and sprouting abnormalities compared to the vehicle control.[10][24]
Visualizations
Signaling Pathway
Caption: Mechanism of action for thalidomide analogs via CRBN-mediated protein degradation.
Experimental Workflow
Caption: A logical workflow for troubleshooting failed substrate degradation experiments.
Logical Relationship Diagram
Caption: Key mechanisms leading to clinical resistance to thalidomide analogs.
References
- 1. diaceutics.com [diaceutics.com]
- 2. DXRX - Navigating Precision Medicine Challenges in IMIDs [dxrx.io]
- 3. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Molecular glues tackle undruggable targets | CAS [cas.org]
- 6. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. Development of an assay- and screening-platform to study molecular glue degraders [labroots.com]
- 22. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Teratogenic Effects of Thalidomide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its derivatives. The focus is on understanding and controlling for the teratogenic effects inherent to this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thalidomide-induced teratogenicity?
A1: The teratogenic effects of thalidomide and its derivatives are primarily mediated by their binding to the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). When a thalidomide derivative binds to CRBN, it alters the complex's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRL4^CRBN^. These newly targeted proteins are referred to as "neosubstrates." Key neosubstrates implicated in teratogenicity include the transcription factors SALL4 and p63, which are essential for embryonic development, particularly limb and organ formation. The degradation of SALL4, in particular, is strongly linked to the characteristic limb defects observed in thalidomide embryopathy.
Q2: Why are rodents (mice, rats) resistant to thalidomide's teratogenic effects while humans, rabbits, and zebrafish are susceptible?
A2: Rodent resistance to thalidomide teratogenicity is a well-documented challenge in preclinical safety assessment. This species specificity is attributed to several factors:
-
Differences in Cereblon Protein: The mouse CRBN protein, despite being 95% homologous to human CRBN, has key amino acid differences that affect its interaction with certain neosubstrates in the presence of thalidomide derivatives. Specifically, variations at positions equivalent to human E377 and V388 reduce the ability of the drug-bound CRBN to recruit teratogenic neosubstrates like SALL4.
-
Pharmacokinetics: The plasma half-life of thalidomide is significantly shorter in mice (approximately 0.5 hours) compared to rabbits (~2.2 hours) and humans (~7.3 hours), which may prevent the compound from reaching and sustaining the necessary concentration to induce developmental defects.
-
Metabolism: Species-dependent metabolic activation of thalidomide may lead to different profiles of breakdown products, some of which may be more or less teratogenic.
Q3: Are the therapeutic (e.g., anti-myeloma) and teratogenic effects of thalidomide derivatives mechanistically separable?
A3: Yes, the dual functions of these compounds are mechanistically distinct, which is the basis for developing safer derivatives. Both effects are initiated by binding to CRBN, but they diverge based on the specific neosubstrates that are subsequently degraded.
-
Therapeutic Effects in multiple myeloma are largely due to the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
-
Teratogenic Effects are primarily linked to the degradation of developmental transcription factors like SALL4 and p63.
The goal of modern drug development in this class is to design molecules that selectively induce the degradation of therapeutic targets (like Ikaros/Aiolos) without promoting the degradation of teratogenic substrates (like SALL4).
Q4: Which enantiomer of thalidomide is responsible for the teratogenic effects?
A4: The (S)-enantiomer of thalidomide is considered the more teratogenic isomer, exhibiting a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer. However, thalidomide undergoes rapid racemization (interconversion between (R) and (S) forms) in bodily fluids. This means that administering the "safer" (R)-enantiomer alone does not eliminate the risk of teratogenicity, as it will convert to the (S)-form in vivo.
Troubleshooting Experimental Assays
Issue 1: I am not observing the expected teratogenic phenotype (e.g., fin defects) in my zebrafish model after thalidomide treatment.
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility/Delivery | Thalidomide has low water solubility. Ensure it is fully dissolved in a vehicle like DMSO before adding to the embryo medium. Final DMSO concentration should typically be ≤0.5%. Some studies note that simple soaking may yield weak or inconsistent effects. Consider alternative delivery methods like microinjection or electroporation to increase uptake. |
| Incorrect Timing of Exposure | The window of susceptibility is |
"Improving the yield of Thalidomide-4-piperidineacetaldehyde synthesis"
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Thalidomide?
A1: The most prevalent methods for synthesizing Thalidomide involve a two-step process:
-
Formation of N-phthaloyl-L-glutamine: This step typically involves the reaction of L-glutamine with phthalic anhydride (B1165640).
-
Cyclization of N-phthaloyl-L-glutamine: The intermediate is then cyclized to form the glutarimide (B196013) ring of Thalidomide. Various reagents and conditions can be used for this step, significantly impacting the overall yield.
Q2: My overall yield for Thalidomide synthesis is low. What are the potential causes?
A2: Low yields in Thalidomide synthesis can stem from several factors:
-
Incomplete reaction in the first step: The formation of N-phthaloyl-L-glutamine may not go to completion.
-
Side reactions: Undesired side reactions can occur during either the condensation or cyclization step.
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical for maximizing yield.
-
Purification losses: Significant amounts of product can be lost during workup and purification steps.
-
Racemization: The chiral center in Thalidomide can racemize under certain conditions, which might affect isolation and yield of the desired stereoisomer.[1][2]
Q3: How can I improve the yield of the N-phthaloyl-L-glutamine intermediate?
A3: To improve the yield of the first step, consider the following:
-
Solvent: Dimethylformamide (DMF) is a commonly used solvent that facilitates the reaction between L-glutamine and phthalic anhydride.[3]
-
Temperature: Heating the reaction mixture, typically to around 90-95°C, is often necessary to drive the reaction to completion.[3]
-
Reaction Time: Ensure a sufficient reaction time (e.g., 3 hours) for the condensation to complete.[3]
-
pH Adjustment: After the reaction, acidifying the mixture (e.g., with 6N HCl to pH 1-2) is crucial for precipitating the N-phthaloyl-L-glutamine product.[3]
Q4: What are the best cyclization agents for converting N-phthaloyl-L-glutamine to Thalidomide?
A4: The choice of cyclizing agent is critical for high yields. Some effective options include:
-
Pivaloyl chloride and Triethylamine (B128534): This combination in a suitable solvent like ethyl acetate (B1210297) has been reported to give high yields (85-90%) of Thalidomide.[3]
-
Carbonyldiimidazole (CDI): CDI is another effective reagent for the cyclization step.
-
Thionyl chloride: This reagent can also be used for the cyclization reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of N-phthaloyl-L-glutamine | Incomplete reaction. | - Ensure the reaction is heated sufficiently (e.g., 90-95°C in DMF).[3]- Increase the reaction time.- Optimize the equivalents of phthalic anhydride. |
| Product lost during workup. | - Carefully control the pH during acidification to ensure complete precipitation.[3]- Use chilled water for washing the precipitate to minimize dissolution. | |
| Low yield of Thalidomide during cyclization | Inefficient cyclizing agent. | - Switch to a more efficient cyclizing agent like pivaloyl chloride with triethylamine.[3]- Experiment with other reagents such as carbonyldiimidazole. |
| Suboptimal reaction conditions. | - Optimize the reaction temperature and time for the specific cyclizing agent used.- Ensure anhydrous conditions, as moisture can quench some cyclizing agents. | |
| Formation of multiple byproducts | Side reactions due to harsh conditions. | - Use milder cyclization conditions.- Consider a different solvent system. |
| Impure starting materials. | - Ensure the N-phthaloyl-L-glutamine intermediate is pure before proceeding to the cyclization step. | |
| Difficulty in purifying the final product | Product is insoluble in common solvents. | - Thalidomide is poorly soluble in many organic solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. |
| Presence of closely related impurities. | - Use column chromatography for purification if recrystallization is insufficient. |
Data Presentation
Table 1: Comparison of Different Cyclization Conditions for Thalidomide Synthesis
| Cyclizing Agent | Base | Solvent | Yield (%) | Reference |
| Pivaloyl chloride | Triethylamine | Ethyl Acetate | 85-90 | [3] |
| Carbonyldiimidazole | - | Dimethyl-acetamide | Not specified | |
| Thionyl chloride | - | Pyridine | Not specified |
Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-L-glutamine
Materials:
-
L-glutamine
-
Phthalic anhydride
-
Dimethylformamide (DMF)
-
6N Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a stirred solution of dimethylformamide, add L-glutamine.
-
Slowly heat the mixture to 40-45°C.
-
To the resulting solution, add phthalic anhydride and heat to 90-95°C.[3]
-
Stir the reaction mixture for 3 hours at this temperature.[3]
-
Cool the mixture to 65°C and distill off the dimethylformamide under vacuum.[3]
-
Add water to the residue and adjust the pH to 1-2 with 6N HCl.[3]
-
Stir the mixture for 2 hours at 15°C to allow for precipitation.[3]
-
Filter the precipitate, wash with chilled water, and dry to obtain N-Phthaloyl-L-glutamine. A yield of around 72% has been reported for this step.[3]
Protocol 2: Synthesis of Thalidomide via Pivaloyl Chloride
Materials:
-
N-Phthaloyl-L-glutamine
-
Pivaloyl chloride
-
Triethylamine
-
Ethyl acetate
Procedure:
-
Suspend N-Phthaloyl-L-glutamine in ethyl acetate.
-
Add triethylamine (2.0 equivalents) to the suspension.
-
Add pivaloyl chloride (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours. Thalidomide is expected to crystallize out of the solution during reflux.[3]
-
Cool the reaction mixture to room temperature.
-
Filter the solid product to obtain Thalidomide. Yields of 85-90% have been reported for this cyclization step.[3]
Mandatory Visualization
Caption: General experimental workflow for the two-step synthesis of Thalidomide.
Caption: Troubleshooting logic for addressing low yield in Thalidomide synthesis.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Thalidomide Analogues
Disclaimer: The specific compound "Thalidomide-4-piperidineacetaldehyde" is not widely documented in publicly available scientific literature. Therefore, this technical support center provides guidance on addressing batch-to-batch variability for a representative synthetic thalidomide (B1683933) analogue containing a piperidine (B6355638) moiety. The principles and methodologies described here are broadly applicable to researchers, scientists, and drug development professionals working with novel synthetic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of our synthetic thalidomide analogue. What could be the cause?
A1: Batch-to-batch variability is a common challenge with synthetic compounds and can stem from several sources. The most frequent causes include:
-
Purity Profile Differences: The presence of unreacted starting materials, by-products, or residual solvents can significantly alter the biological activity of the compound.[1][2]
-
Polymorphism: Variations in the crystalline form of the solid material can affect its solubility and dissolution rate, leading to inconsistent concentrations in your assays.[1]
-
Compound Degradation: The compound may degrade over time, especially if not stored under optimal conditions (e.g., exposure to light, moisture, or improper temperatures).[1][2]
-
Chirality Issues: Thalidomide and its analogues are chiral molecules. The different enantiomers can have distinct biological activities and toxicities. Inconsistent chiral purity between batches can lead to variable results.[3][4]
Q2: Our stock solution of the thalidomide analogue in DMSO is showing precipitation. What should we do?
A2: Precipitation of a compound from a stock solution can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Verify Solvent Quality: Ensure the DMSO is of high purity and anhydrous, as water content can significantly reduce the solubility of many organic compounds.[1]
-
Check for Supersaturation: The concentration of your stock solution may be exceeding the solubility limit of the compound in DMSO. Attempt to prepare a more dilute stock solution.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can help redissolve the precipitate. However, use caution as excessive heat can lead to degradation.[1]
-
Re-evaluation of Purity: Insoluble impurities can sometimes be mistaken for the compound itself precipitating. Analyze the purity of the batch using HPLC.[2]
Q3: We have confirmed the purity and identity of two different batches of our thalidomide analogue, yet they exhibit different potencies in our bioassays. What other factors could be at play?
A3: If the identity and purity are confirmed to be similar, consider these less obvious sources of variability:
-
Residual Solvents: Even at low levels, some residual solvents from the synthesis can have biological effects or interfere with assay components.
-
Trace Metal Impurities: Catalysts or reagents used in the synthesis may leave trace metal impurities that could impact biological systems.
-
Counter-ion Effects: If the compound is a salt, variations in the counter-ion can affect its physicochemical properties and biological activity.
-
Assay Conditions: Ensure that all experimental parameters, including cell passage number, reagent concentrations, and incubation times, are consistent between experiments.[2] It is also crucial to include positive and negative controls in every experiment to monitor assay performance.[2]
Troubleshooting Guide & Experimental Protocols
A systematic approach is essential to pinpoint the root cause of batch-to-batch variability.
Diagram: General Troubleshooting Workflow
Caption: Troubleshooting workflow for batch-to-batch variability.
Table 1: Quality Control Parameters for a Representative Thalidomide Analogue
| Parameter | Method | Acceptance Criteria | Purpose |
| Identity | Mass Spec | Matches theoretical mass | Confirms the molecular weight of the compound. |
| ¹H NMR | Matches reference spectrum | Confirms the chemical structure and detects structural isomers. | |
| Purity | HPLC-UV | ≥ 98% | Quantifies the percentage of the desired compound and detects impurities. |
| Chiral Purity | Chiral HPLC | ≥ 99% e.e. (enantiomeric excess) | Ensures the correct stereoisomer is present in the desired ratio. |
| Residual Solvents | GC-MS | Within acceptable limits (e.g., < 0.5%) | Ensures that residual solvents do not interfere with experiments.[1] |
| Appearance | Visual | White to off-white solid | A simple check for significant color changes that may indicate degradation. |
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a thalidomide analogue batch and identify any impurities.[5]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Detection: The UV detector is set to a wavelength where the compound has maximum absorbance.
-
Analysis: The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the percentage purity.
Diagram: HPLC-MS Analytical Workflow
Caption: Workflow for purity and identity analysis by HPLC-MS.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the thalidomide analogue and ensure it matches the expected structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiment: A standard ¹H NMR spectrum is acquired.
-
Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed and compared to the expected spectrum for the desired molecule. This can confirm the presence of the correct functional groups and the overall structure.
Impact of Impurities on Biological Pathways
Impurities in a batch of a thalidomide analogue can have significant biological consequences. For example, thalidomide and its analogues are known to exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4]
Diagram: Simplified Signaling Pathway
Caption: Impact of an impurity on the thalidomide analogue's mechanism.
A structurally related impurity could potentially:
-
Competitively bind to CRBN: This would reduce the efficacy of the intended compound by competing for the same binding site.
-
Induce degradation of off-target proteins: An impurity might alter the substrate specificity of the E3 ligase complex, leading to the degradation of unintended proteins and causing toxicity.
-
Have its own biological activity: The impurity could be biologically active in a way that either enhances or antagonizes the effect of the main compound, or produces an entirely different and unexpected biological response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Thalidomide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of well-characterized thalidomide (B1683933) analogs, namely Lenalidomide, Pomalidomide, and the newer generation Cereblon E3 Ligase Modulating Drug (CELMoD), Iberdomide. Due to the limited publicly available experimental data specifically for "Thalidomide-4-piperidineacetaldehyde," this document serves as a foundational resource. The principles, experimental protocols, and comparative data presented herein for established thalidomide derivatives offer a framework for understanding and validating the expected on-target effects of novel analogs like this compound.
Thalidomide and its derivatives are a class of immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[1][2] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, such as those in multiple myeloma.[2][3]
Comparative Analysis of On-Target Effects
The on-target efficacy of thalidomide analogs is primarily determined by their binding affinity to CRBN and their subsequent ability to induce the degradation of neosubstrates. The following tables summarize the available quantitative data for established thalidomide derivatives.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Iberdomide | >20-fold higher affinity than Lenalidomide and Pomalidomide | Not specified | [5] |
Table 2: Comparative Efficacy in Neosubstrate Degradation and Immunomodulatory Effects
| Compound | Degradation of Ikaros (IKZF1) & Aiolos (IKZF3) | IL-2 Production | TNF-α Inhibition | Reference |
| Thalidomide | Induces degradation | Modest increase | Potent inhibitor | [2] |
| Lenalidomide | Potent inducer of degradation | Significant increase (more potent than Thalidomide) | ~50,000 times more potent than Thalidomide | [2] |
| Pomalidomide | Potent inducer of degradation | Potent stimulator (10-fold more than Lenalidomide) | More potent than Lenalidomide | [1] |
| Iberdomide | Potent inducer, even in IMiD-refractory cases | Potent immunostimulatory effects | Not specified | [3][5] |
Experimental Protocols
The validation of on-target effects for thalidomide analogs involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Cereblon (CRBN) Binding Assay: Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time interaction between a ligand (thalidomide analog) and a protein (CRBN) immobilized on a sensor chip. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.
Methodology:
-
Immobilization: Recombinant human CRBN (specifically the thalidomide-binding domain) is immobilized on a sensor chip surface.
-
Binding: Solutions of the thalidomide analog at various concentrations are flowed over the chip surface, allowing the compound to bind to the immobilized CRBN.
-
Detection: The change in the SPR signal, which is proportional to the mass change on the sensor surface, is monitored in real-time to measure the association of the compound.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The association and dissociation curves are fitted to a binding model to calculate the kon, koff, and KD values.
Neosubstrate Degradation Assay: Western Blotting
Principle: Western blotting is used to detect and quantify the levels of specific proteins (e.g., Ikaros, Aiolos) in cell lysates after treatment with a thalidomide analog. A decrease in the protein level indicates degradation.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., multiple myeloma cell line MM.1S) is cultured and treated with varying concentrations of the thalidomide analog for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (Ikaros, Aiolos) and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of the target proteins are normalized to the loading control.
Immunomodulatory Effect Assay: Cytokine Measurement (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines (e.g., IL-2, TNF-α) in the supernatant of immune cells treated with a thalidomide analog.
Methodology:
-
Immune Cell Culture and Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured. The cells are stimulated (e.g., with anti-CD3 antibodies) in the presence of varying concentrations of the thalidomide analog for a specified time (e.g., 48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and standards are added to the wells.
-
A detection antibody, also specific for the cytokine, is added.
-
A substrate is added, which is converted by an enzyme conjugated to the detection antibody, resulting in a color change.
-
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.
Visualizations
Signaling Pathway of CRL4-CRBN Modulation
Caption: Modulation of the CRL4-CRBN E3 ligase complex by a thalidomide analog.
Experimental Workflow for On-Target Effect Validation
Caption: A typical experimental workflow for validating the on-target effects.
References
- 1. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo PMID: 39804031 | MCE [medchemexpress.cn]
- 2. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Lenalidomide vs. Thalidomide-4-piperidineacetaldehyde in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between lenalidomide (B1683929), a well-established immunomodulatory drug, and Thalidomide-4-piperidineacetaldehyde, a chemical moiety primarily utilized as a building block in the development of novel therapeutic modalities. The comparison highlights their distinct roles in pharmacology and drug discovery, supported by experimental data and methodologies.
Introduction
Lenalidomide is a potent thalidomide (B1683933) analog with a well-characterized safety and efficacy profile, particularly in the treatment of multiple myeloma and other hematological malignancies.[1][2] In contrast, this compound is not a therapeutic agent but a chemical intermediate. It serves as a derivative of thalidomide designed for conjugation, primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide will elucidate these differences, providing a clear understanding of their respective mechanisms of action, applications, and the experimental frameworks used to evaluate them.
Lenalidomide: An Established Immunomodulatory Agent
Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5][6] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Mechanism of Action
The core mechanism of lenalidomide involves binding to CRBN, which alters the substrate specificity of the CRL4-CRBN E3 ligase complex.[1][6] This leads to the recruitment and degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are essential transcription factors for the survival of multiple myeloma cells.[5][6] The degradation of IKZF1 and IKZF3 has direct antitumor effects and also contributes to the immunomodulatory properties of lenalidomide by enhancing T-cell and Natural Killer (NK) cell activity.[1][7]
Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/3 and subsequent anti-myeloma effects.
Efficacy and Clinical Data
Clinical trials have consistently demonstrated the efficacy of lenalidomide, particularly in combination with dexamethasone, for the treatment of multiple myeloma.[7]
| Parameter | Lenalidomide + Dexamethasone | Dexamethasone Alone |
| Overall Response Rate | 60.6% | 21.9% |
| Complete Response Rate | 15.0% | 2.0% |
| 3-Year Progression-Free Survival | 53.0% | 35.9% |
| 3-Year Overall Survival | 72.8% | 65.0% |
| Data from a meta-analysis of randomized controlled trials in relapsed or refractory multiple myeloma. |
This compound: A Tool for Targeted Protein Degradation
This compound is a chemical entity that contains the core thalidomide structure, which is known to bind to CRBN. The piperidineacetaldehyde functional group serves as a reactive handle for chemical conjugation. This makes it a valuable building block for the synthesis of PROTACs.
Role in PROTACs
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other, in this case, a thalidomide derivative, binds to an E3 ubiquitin ligase like CRBN.[8] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.
Caption: A PROTAC utilizes a thalidomide derivative to recruit CRBN for targeted protein degradation.
Comparative Summary
| Feature | Lenalidomide | This compound |
| Primary Function | Therapeutic Agent | Chemical Building Block for PROTACs |
| Mechanism of Action | Molecular Glue Degrader | E3 Ligase Ligand for PROTACs |
| Primary Target | Cereblon (CRBN) | Cereblon (CRBN) |
| Key Biological Effect | Degradation of IKZF1/IKZF3 | Facilitates degradation of a targeted protein |
| Clinical Application | Treatment of Multiple Myeloma, etc. | Not for direct clinical use |
| Development Stage | Marketed Drug | Research & Development Tool |
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to Cereblon.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. A test compound that also binds to CRBN will compete with the tracer, causing a decrease in the FP signal.
-
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)
-
Assay buffer
-
Test compounds (Lenalidomide or thalidomide derivatives)
-
Black, low-binding microtiter plates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add a fixed concentration of purified CRBN to the wells of the microtiter plate.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of the fluorescently labeled thalidomide tracer.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the tracer.
-
In Vitro Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
-
Materials:
-
Multiple myeloma cell line (e.g., H929)
-
Cell culture medium and supplements
-
Test compound (Lenalidomide)
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
Lenalidomide and this compound represent two distinct facets of drug development centered around the Cereblon E3 ligase. Lenalidomide is a clinically validated therapeutic that functions as a "molecular glue" to induce the degradation of specific oncoproteins. In contrast, this compound is a specialized chemical tool, enabling the construction of PROTACs for the targeted degradation of a wide range of proteins. Understanding the differences in their function, application, and evaluation is crucial for researchers in the fields of oncology and targeted protein degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. mdpi.com [mdpi.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
A Comparative Guide to Thalidomide-4-piperidineacetaldehyde and Pomalidomide in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of two Cereblon (CRBN) E3 ligase ligands: thalidomide-4-piperidineacetaldehyde and the well-established pomalidomide (B1683931).
While pomalidomide is a potent molecular glue degrader in its own right, this compound is primarily utilized as a chemical moiety for the synthesis of PROTACs. Therefore, this guide will compare their performance within the context of PROTACs designed to degrade specific protein targets. Due to the current landscape of published research, this comparison will focus on a thalidomide-derivative-based PROTAC targeting the TEAD1 protein and a pomalidomide-based PROTAC targeting the HDAC8 protein. It is important to note that while both molecules recruit the same E3 ligase (CRBN), the difference in their target proteins will inherently influence the degradation efficiency.
Performance in Targeted Protein Degradation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) achieved. The following table summarizes the performance of a thalidomide-derivative-based PROTAC and a pomalidomide-based PROTAC against their respective targets.
| E3 Ligase Ligand | PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| Thalidomide Derivative | H122 (Compound 40 ) | TEAD1 | < 10 nM[1][2][3] | Not Reported | MSTO-211H |
| Pomalidomide | ZQ-23 | HDAC8 | 147 nM[3] | 93%[3] | K562 |
Signaling Pathways and Experimental Workflows
The mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves the recruitment of the target protein to the CRBN E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
The evaluation of PROTAC efficacy typically follows a standardized workflow involving cell treatment, protein extraction, and quantification of the target protein.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to determine the degradation of target proteins.
Western Blotting for Protein Degradation
This protocol is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
For TEAD1 Degradation: MSTO-211H cells are seeded in 6-well plates and allowed to adhere. The cells are then treated with varying concentrations of the TEAD1-targeting PROTAC H122 for a specified duration (e.g., 24 hours)[1][2][3].
-
For HDAC8 Degradation: K562 cells are cultured in appropriate media and treated with the HDAC8-targeting PROTAC ZQ-23 at various concentrations for a set time, such as 10 hours, which was found to be the point of maximal degradation[3].
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a BCA protein assay kit to ensure equal protein loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-TEAD1 or anti-HDAC8) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control.
-
The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
Both this compound and pomalidomide are effective recruiters of the CRBN E3 ligase for targeted protein degradation via the PROTAC technology. The thalidomide-derivative-based PROTAC, H122, demonstrates potent degradation of TEAD1 with a DC50 in the low nanomolar range[1][2][3]. The pomalidomide-based PROTAC, ZQ-23, also effectively degrades its target, HDAC8, with a DC50 of 147 nM and a Dmax of 93%[3].
While a direct comparison on the same target protein is not yet available in the literature, the data suggests that the choice of the CRBN ligand, in conjunction with the linker and the target-binding moiety, can be optimized to create highly potent and selective protein degraders. The higher binding affinity of pomalidomide for CRBN may offer an advantage in the development of PROTACs, potentially leading to more stable ternary complex formation and more efficient degradation. However, as demonstrated by the TEAD1 degrader, thalidomide-based moieties can also be utilized to generate highly potent PROTACs. The selection of the E3 ligase ligand remains a critical aspect of PROTAC design, with significant implications for the resulting degrader's efficacy and therapeutic potential.
References
- 1. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Degradation by Thalidomide Analogs: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing definitive evidence of targeted protein degradation is a critical step in the validation of novel therapeutics like Thalidomide-4-piperidineacetaldehyde. This guide provides a comparative overview of key orthogonal methods to robustly confirm the degradation of a target protein, complete with experimental protocols and data presentation formats.
Thalidomide (B1683933) and its derivatives function as molecular glues or as components of Proteolysis Targeting Chimeras (PROTACs). They mediate the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] Given that this compound is a derivative of thalidomide, it is presumed to function by recruiting the CRBN E3 ligase to a specific target protein, thereby inducing its degradation. To validate this mechanism, a multi-faceted approach employing several independent techniques is essential.
The Ubiquitin-Proteasome System and Thalidomide-Induced Degradation
The ubiquitin-proteasome system is the cell's primary machinery for degrading unwanted or damaged proteins. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific protein to be degraded.
Thalidomide and its analogs hijack this system.[1][6] They bind to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3][5] This binding event alters the substrate specificity of CRBN, causing it to recognize and bind to a "neosubstrate" - the target protein of interest.[1][3] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3]
Orthogonal Methods for Confirming Protein Degradation
To rigorously confirm that a thalidomide analog induces the degradation of a target protein, it is crucial to employ multiple, independent (orthogonal) experimental methods. This approach minimizes the risk of artifacts and provides a comprehensive understanding of the compound's mechanism of action. The following sections compare four widely accepted orthogonal methods.
Western Blotting
Western blotting is a fundamental and widely used technique to detect and quantify the levels of a specific protein in a sample.[4] It is often the first method used to assess protein degradation.
| Treatment Group | Concentration (µM) | Target Protein Level (Normalized to Loading Control) | Percent Degradation (%) |
| Vehicle (DMSO) | 0 | 1.00 | 0 |
| Thalidomide Analog | 0.1 | 0.75 | 25 |
| Thalidomide Analog | 1 | 0.40 | 60 |
| Thalidomide Analog | 10 | 0.15 | 85 |
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the thalidomide analog or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[4]
-
Sample Preparation : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][7] Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.
Mass Spectrometry (MS)-Based Proteomics
Mass spectrometry offers a highly sensitive and unbiased approach to identify and quantify thousands of proteins in a sample, making it a powerful tool for confirming on-target degradation and assessing off-target effects.[8][9][10]
| Protein ID | Gene Name | Fold Change (Thalidomide Analog vs. Vehicle) | p-value |
| P12345 | Target_Protein | -4.5 | <0.001 |
| Q67890 | Off_Target_1 | -1.2 | 0.045 |
| R24680 | Housekeeping_Gene | 1.05 | 0.89 |
-
Sample Preparation : Treat cells and prepare protein lysates as described for Western blotting.
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional) : For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT) to allow for multiplexed analysis.
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis : Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and, by extension, the proteins present in the sample. Quantify the relative abundance of each protein across the different treatment groups.
DC50 and Dmax Determination
The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters used to characterize the potency and efficacy of a protein degrader.[3][6][11]
The experimental workflow is similar to that of a Western blot, but with a more extensive dose-response treatment.
| Parameter | Value |
| DC50 | 0.5 µM |
| Dmax | 90% |
-
Dose-Response Treatment : Treat cells with a wide range of concentrations of the thalidomide analog (typically a serial dilution) for a fixed time point determined from initial time-course experiments.
-
Protein Level Quantification : Quantify the level of the target protein at each concentration using a quantitative method such as Western blotting or an immunoassay.
-
Data Analysis : Plot the percentage of remaining protein against the logarithm of the degrader concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the DC50 and Dmax values.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct engagement of a compound with its target protein in a cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[13]
Melt Curve Analysis:
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (Thalidomide Analog) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.70 | 0.90 |
| 55 | 0.45 | 0.75 |
| 60 | 0.20 | 0.50 |
| 65 | 0.05 | 0.25 |
Isothermal Dose-Response Fingerprint (ITDRF):
| Concentration (µM) | Soluble Target Protein (at a fixed temperature) |
| 0 | 0.30 |
| 0.1 | 0.45 |
| 1 | 0.70 |
| 10 | 0.85 |
| 100 | 0.88 |
-
Cell Treatment : Treat cells with the thalidomide analog or vehicle control.
-
Heating : Aliquot the cell lysate or intact cells and heat them at different temperatures for a short period (e.g., 3 minutes).
-
Separation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification : Quantify the amount of soluble target protein in the supernatant at each temperature using a method like Western blotting or ELISA.
-
Data Analysis :
-
Melt Curve : Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF) : Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melt curve where there is a significant difference between treated and untreated samples). Plot the amount of soluble protein against the compound concentration to determine the concentration-dependent target engagement.
-
Comparison of Orthogonal Methods
| Method | Principle | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of protein levels after size separation. | Widely accessible, relatively inexpensive, provides direct measure of protein abundance. | Semi-quantitative, dependent on antibody quality, low throughput. |
| Mass Spectrometry | Identification and quantification of proteins based on mass-to-charge ratio of their peptides. | Unbiased, highly sensitive, provides global proteome coverage, can identify off-targets. | Requires specialized equipment and expertise, data analysis is complex. |
| DC50/Dmax Determination | Quantifies the potency and efficacy of a degrader from a dose-response curve. | Provides key pharmacological parameters for compound optimization. | Dependent on the accuracy of the underlying quantification method (e.g., Western blot). |
| CETSA | Measures ligand-induced thermal stabilization of a target protein. | Confirms direct target engagement in a cellular context, can be adapted for high-throughput screening. | Indirect measure of degradation, may not be suitable for all proteins. |
Conclusion
Confirming protein degradation by a novel thalidomide analog requires a rigorous, multi-pronged approach. While Western blotting provides an initial indication of protein loss, it should be complemented with more sophisticated techniques. Mass spectrometry offers an unbiased and global view of proteome changes, confirming on-target effects and revealing potential off-target liabilities. DC50 and Dmax values are essential for characterizing the potency and efficacy of the degrader, guiding lead optimization. Finally, CETSA provides crucial evidence of direct target engagement within the complex cellular milieu. By integrating data from these orthogonal methods, researchers can build a compelling case for the desired mechanism of action of their thalidomide-based protein degrader.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tenovapharma.com [tenovapharma.com]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 12. Thalidomide - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thalidomide-4-piperidineacetaldehyde with Other E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive head-to-head comparison of Thalidomide-4-piperidineacetaldehyde, a derivative of the widely used Cereblon (CRBN) ligand thalidomide (B1683933), with other prominent E3 ligase ligands. By presenting quantitative experimental data, detailed methodologies, and visual diagrams of key pathways, this document serves as a resource for researchers, scientists, and drug development professionals in the design and optimization of novel protein degraders.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The choice of the E3 ligase and its corresponding ligand significantly influences a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties. While over 600 E3 ligases are encoded in the human genome, a select few, for which potent small molecule ligands have been developed, are predominantly used in PROTAC design. Among these, Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases are the most extensively utilized. Ligands for CRBN are typically derived from the immunomodulatory imide drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931).
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is not solely dependent on its binary binding affinity for the E3 ligase but also on its ability to promote the formation of a stable and productive ternary complex. The following tables summarize key quantitative data for this compound in the context of a specific PROTAC, and for other commonly used CRBN ligands.
Table 1: Performance of a PROTAC Utilizing this compound
| PROTAC Name | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| H122 (HY-172113) | This compound | TEAD1 | 3 nM | >90% (inferred) | MSTO-211H, NCI-H226 |
Data derived from the characterization of the TEAD degrader H122, which utilizes this compound as its CRBN-recruiting element[1].
Table 2: Binding Affinities of Common CRBN Ligands
| Ligand | Binding Affinity (Kd or Ki) to CRBN | Method |
| Thalidomide | ~250 nM | Competitive Titration |
| Lenalidomide | ~178 nM | Competitive Titration |
| Pomalidomide | ~157 nM | Competitive Titration |
| Lenalidomide | 0.64 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | 14.7 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | 6.7 µM (to CRBN TBD) | Isothermal Titration Calorimetry (ITC) |
Binding affinities can vary depending on the experimental conditions and the specific CRBN construct used (full-length complex vs. thalidomide-binding domain (TBD))[2][3].
Table 3: Comparative Performance of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC Name | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line |
| PROTAC 1 | Pomalidomide | BRD4 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
This table provides a benchmark for the performance of a highly optimized PROTAC using a potent CRBN ligand[4].
From the available data, the PROTAC H122, which employs this compound, demonstrates potent degradation of its target TEAD1 with a DC50 in the low nanomolar range[1]. This level of potency is comparable to that of highly effective PROTACs utilizing established CRBN ligands like pomalidomide. While direct binding affinity data for this compound to CRBN is not publicly available, the efficacy of H122 suggests that it is a highly capable CRBN recruiter. Pomalidomide and lenalidomide generally exhibit higher binding affinities to CRBN than the parent compound, thalidomide[3][5]. This enhanced affinity is often correlated with more efficient protein degradation, although the final efficacy of a PROTAC is also heavily influenced by the choice of linker and the specific protein of interest.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the performance of these E3 ligase ligands, it is essential to visualize the underlying biological pathways and experimental procedures.
Detailed Experimental Protocols
Competitive Fluorescence Polarization Assay for CRBN Binding
This assay is used to determine the binding affinity of a test compound (e.g., a new E3 ligase ligand) to CRBN by measuring its ability to displace a fluorescently labeled tracer ligand.
Materials:
-
Purified recombinant CRBN protein (or CRBN-DDB1 complex)
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)
-
Test compounds (e.g., this compound, lenalidomide, pomalidomide)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Black, low-binding 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration of 2x the final desired concentration (typically in the low nanomolar range).
-
Prepare serial dilutions of the test compounds in assay buffer at 2x the final desired concentrations.
-
Prepare a solution of CRBN protein in assay buffer at 2x the final desired concentration (a concentration that gives a stable polarization signal with the tracer).
-
In a 384-well plate, add 10 µL of the 2x test compound dilutions. For control wells, add 10 µL of assay buffer.
-
Add 10 µL of the 2x CRBN protein solution to all wells except those for measuring the polarization of the free tracer.
-
Add 10 µL of the 2x fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is then analyzed to determine the IC50 value for each test compound, which can be converted to a binding affinity constant (Ki).
Western Blot for Quantifying PROTAC-Mediated Protein Degradation
This is a standard method to measure the reduction in the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of effective PROTACs. While established ligands such as pomalidomide and lenalidomide offer high affinity and a wealth of characterization data, novel derivatives like this compound are expanding the chemical toolbox for recruiting CRBN. The potent, low nanomolar degradation of TEAD1 by the PROTAC H122 demonstrates that this compound is a highly effective E3 ligase ligand, capable of inducing robust degradation of a target protein[1].
Further head-to-head comparisons of PROTACs targeting the same protein but utilizing different E3 ligase ligands under identical experimental conditions will be crucial for a more definitive understanding of the subtle yet significant impact of the ligand structure on degradation efficiency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such comparative analyses and to advance the development of next-generation targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Reproducibility and Efficacy of Thalidomide and its Analogs
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of thalidomide (B1683933) research has evolved significantly since its reintroduction into the clinical sphere. While the specific compound "Thalidomide-4-piperidineacetaldehyde" is not extensively documented in publicly available research, a wealth of data exists for thalidomide and its key analogs, such as lenalidomide (B1683929) and pomalidomide. This guide provides a comparative analysis of the experimental data and methodologies surrounding these compounds, offering insights into their relative performance and the signaling pathways they modulate. The information presented here is intended to serve as a valuable resource for researchers designing and interpreting experiments in this domain.
Comparative Biological Activity of Thalidomide and its Analogs
The primary mechanism of action for thalidomide and its immunomodulatory analogs (IMiDs) involves binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[4]
The structural modifications of the thalidomide molecule have given rise to analogs with significantly enhanced potency and altered side-effect profiles. The following tables summarize the comparative in vitro efficacy of thalidomide and its analogs against various cancer cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50 in μM) of Thalidomide and Novel Analogs
| Compound | HepG-2 (Hepatocellular Carcinoma) | PC3 (Prostate Cancer) | MCF-7 (Breast Cancer) | Reference |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [5] |
| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 | [5] |
| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 | [5] |
Table 2: Comparative Anti-proliferative Activity (IC50 in μg/mL) of Thalidomide and Phthalazine-based Analogs
| Compound | HepG-2 | PC3 | MCF-7 | Reference |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 | [6] |
| Analog 24a | 3.87 | 6.07 | 8.63 | [6] |
| Analog 24b | 2.51 | 5.80 | 4.11 | [6] |
| Analog 24c | 7.96 | 8.12 | 14.92 | [6] |
Table 3: Comparative Effects on Angiogenesis and Inflammatory Markers
| Compound | Effect on VEGF Level (pg/mL) in HepG-2 cells | Effect on NF-κB p65 Level (pg/mL) in HepG-2 cells | TNF-α Inhibition | Reference |
| Thalidomide | 153.2 | 110.5 | Baseline | [5] |
| Analog 18f | 169.6 | 89.4 | - | [5] |
| Analog 21b | 162.3 | 85.1 | - | [5] |
| Lenalidomide | Potent inhibitor | - | 50,000x more potent than thalidomide | [5] |
| Pomalidomide | More potent than lenalidomide | - | 10x more potent than lenalidomide | [5][7] |
Experimental Protocols
Reproducibility in research is contingent upon detailed and standardized experimental protocols. Below are methodologies for key assays used in the evaluation of thalidomide and its analogs.
Protocol 1: In Vitro Anti-proliferative Assay
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of thalidomide or its analogs.
-
Viability Assessment (MTT Assay): After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves. Each experiment should be performed in triplicate to ensure reproducibility.[6]
Protocol 2: Ex Vivo Rat Aortic Ring Assay for Angiogenesis
-
Aorta Excision: Thoracic aortas are excised from rats and cleaned of periadventitial fat.
-
Ring Preparation: The aortas are cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are placed in a 96-well plate coated with Matrigel and covered with another layer of Matrigel.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with different concentrations of the test compounds (thalidomide or its analogs).
-
Quantification of Angiogenesis: The extent of microvessel outgrowth is quantified after a specific incubation period (e.g., 5-7 days) by capturing images and measuring the area of sprouting vessels using image analysis software.[1][8]
-
Data Analysis: The inhibition of angiogenesis is expressed as a percentage of the control (untreated) rings.
Protocol 3: In Vitro Racemization Stability Assay
This assay is crucial for understanding the stability of chiral compounds like thalidomide under physiological conditions. The (R)- and (S)-enantiomers of thalidomide can interconvert, and they exhibit different biological activities.[4]
-
Preparation: A stock solution of the purified enantiomer (e.g., (S)-thalidomide) is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: The stock solution is diluted into a phosphate (B84403) buffer solution (pH 7.4) pre-warmed to 37°C.
-
Sampling: Aliquots of the reaction mixture are withdrawn at various time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Chiral HPLC Analysis: The samples are analyzed by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the (R)- and (S)-enantiomers.
-
Data Analysis: The percentage of each enantiomer at each time point is plotted, and the half-life of racemization is calculated.[4]
Signaling Pathways and Experimental Workflows
The biological effects of thalidomide and its analogs are mediated through complex signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
References
- 1. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs | MDPI [mdpi.com]
- 2. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Comparative molecular field analysis and comparative molecular similarity indices analysis of thalidomide analogues as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Thalidomide Analog Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction
This guide will delve into the cytotoxic effects, signaling pathway modulation, and the experimental methodologies used to evaluate these compounds, providing researchers, scientists, and drug development professionals with a comprehensive comparative overview.
Comparative Efficacy of Thalidomide (B1683933) Analogs
The anti-proliferative activity of thalidomide and its analogs has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds. The data presented below, summarized from multiple studies, highlights the differential sensitivity of various cancer cell lines to different thalidomide derivatives.
Table 1: IC50 Values (µM) of Thalidomide and Analogs Across Cancer Cell Lines
| Compound/Analog | HepG-2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) | PC3 (Prostate Cancer) | HCT-116 (Colon Carcinoma) |
| Thalidomide | 11.26 ± 0.54[4] | 16.87 ± 0.7[4] | 14.58 ± 0.57[4] | > 20 µg/ml[5] |
| Analog 18f | 11.91 ± 0.9[4] | 18.62 ± 1.5[4] | 9.27 ± 0.7[4] | - |
| Analog 21b | 10.48 ± 0.8[4] | 16.39 ± 1.4[4] | 22.56 ± 1.6[4] | - |
| Analog 24b | 2.51 µg/mL[6][7] | 4.11 µg/mL[6][7] | 5.80 µg/mL[6][7] | - |
| Analog 5 | < 20 µg/ml[5] | - | - | < 20 µg/ml[5] |
Note: Some data was reported in µg/mL and has been presented as such.
Modulation of Key Signaling Pathways
Thalidomide and its analogs exert their effects by modulating several key signaling pathways involved in cancer progression. A significant mechanism is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. This is often achieved by reducing the levels of Vascular Endothelial Growth Factor (VEGF).[6][7] Furthermore, these compounds can induce apoptosis (programmed cell death) and modulate inflammatory responses through pathways involving Caspase-8 and NF-κB.
Table 2: Effect of Thalidomide Analogs on Key Biomarkers in HepG-2 Cells
| Compound | VEGF Level (pg/mL) | Caspase-8 Level (Fold Increase) | NF-κB p65 Level (pg/mL) |
| Control | 432.5[6] | 1 | 278.1[6] |
| Thalidomide | 153.2[4] | ~8[6] | 110.5[6] |
| Analog 18f | 169.6[4] | - | - |
| Analog 21b | 162.3[4] | - | - |
| Analog 24b | 185.3[6] | ~7[6] | 76.5[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7, PC3) are seeded in 96-well plates at a density of approximately 5x10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of thalidomide or its analogs (e.g., 0, 6.25, 12.5, 25, 50, 100 µmol/l) for specific time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Quantification of Protein Levels (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins.
-
Sample Preparation: Cell lysates are prepared from cells treated with the test compounds and from untreated control cells.
-
Coating: A 96-well plate is coated with a capture antibody specific to the target protein (e.g., VEGF, NF-κB p65).
-
Blocking: Any unbound sites in the wells are blocked to prevent non-specific binding.
-
Sample Incubation: The prepared cell lysates are added to the wells and incubated to allow the target protein to bind to the capture antibody.
-
Detection: A detection antibody, also specific to the target protein and conjugated to an enzyme, is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance of the color change is measured using a microplate reader. The concentration of the protein in the samples is determined by comparing the absorbance to a standard curve.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for evaluating compound activity and the primary signaling pathway affected by thalidomide and its analogs.
Caption: Experimental workflow for assessing the activity of thalidomide analogs.
Caption: Simplified signaling pathway of thalidomide and its analogs.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
"Structure-activity relationship studies of Thalidomide-4-piperidineacetaldehyde analogs"
This guide provides a comparative analysis of thalidomide (B1683933) and its analogs, with a focus on derivatives incorporating piperidine (B6355638) and related moieties. It is intended for researchers, scientists, and professionals in drug development interested in the design and evaluation of novel thalidomide-based therapeutics.
Introduction: Thalidomide and the Dawn of Targeted Protein Degradation
Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed and has led to the development of a new class of therapeutics known as immunomodulatory drugs (IMiDs).[1] These compounds, including lenalidomide (B1683929) and pomalidomide, are now cornerstone treatments for various cancers, particularly multiple myeloma.[1][2]
The therapeutic effects of thalidomide and its analogs are primarily mediated through their binding to the Cereblon (CRBN) protein.[3][4] CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of an IMiD to CRBN allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates".[4][5] This mechanism of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand linked to a ligand for a target protein to induce its degradation.[6]
The development of novel thalidomide analogs, including those with piperidine-based linkers, aims to improve potency, alter substrate specificity, and reduce off-target effects.[2][6][7] Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of next-generation degraders.
General Synthesis of Thalidomide Analogs
The synthesis of thalidomide and its analogs can be achieved through various routes. A common and efficient method involves the reaction of a phthalic anhydride (B1165640) derivative with L-glutamine or its derivatives.[8]
A general synthetic scheme is as follows:
-
N-Phthaloylation of Glutamine: A substituted or unsubstituted phthalic anhydride is reacted with L-glutamine in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield N-phthaloyl-L-glutamine.[8]
-
Cyclization of the Glutarimide (B196013) Ring: The resulting N-phthaloyl-L-glutamine is then cyclized to form the glutarimide ring. This can be achieved using various reagents, such as pivaloyl chloride or by employing solid-phase synthesis techniques.[8][9] Microwave-assisted one-pot multicomponent synthesis has also been reported as an efficient green chemistry approach.[10]
Modifications to the phthalimide (B116566) ring, the glutarimide ring, or the linker between them can be introduced by using appropriately substituted starting materials. For analogs with piperidine-containing linkers, a common strategy involves coupling a thalidomide-derived moiety to a piperidine scaffold.[6][7]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thalidomide analogs is highly dependent on their chemical structure. Both the phthalimide and glutarimide moieties are generally considered essential for embryopathic and other biological activities.[11][12]
Key SAR findings from the literature include:
-
The Glutarimide Moiety: The intact glutarimide ring is crucial for CRBN binding.[13] The imide group acts as both a hydrogen bond donor and acceptor. Modifications to this ring, such as removing one of the carbonyl groups, can lead to a loss of binding.[13]
-
The Phthalimide Moiety: While essential for the overall structure, the phthalimide ring can tolerate various substitutions. Modifications at the 4- and 5-positions of the phthaloyl ring have been explored to modulate activity. For instance, the addition of an amino group at the 4-position of the phthaloyl ring, as seen in pomalidomide, increases TNF-α inhibitory activity.[2]
-
Linker and Stereochemistry: The linkage between the phthalimide and glutarimide rings is critical. An α-linkage is essential for activity, while a β-linkage results in a complete loss of embryopathic activity.[11][12] The chiral center at the α-position of the glutarimide ring is also important, with the (S)-enantiomer of thalidomide showing a significantly higher binding affinity to CRBN than the (R)-enantiomer.[13]
-
Fluorination: Fluorination of thalidomide analogs has been shown to enhance binding to Cereblon and increase anti-angiogenic properties.[3]
The following table summarizes the general SAR for thalidomide analogs based on available literature.
| Structural Moiety | Modification | Impact on Biological Activity | References |
| Glutarimide Ring | Removal of a carbonyl group | Loss of CRBN binding | [13] |
| N-methylation | Retains teratogenic activity (potentially through in vivo demethylation) | [11] | |
| Phthalimide Ring | 4-amino substitution (e.g., Pomalidomide) | Increased TNF-α inhibition and IL-2 stimulation | [2] |
| 4- or 5-halogenation (I, Br) | Equal or decreased activity compared to thalidomide | [1] | |
| Tetrafluorination | Improved CRBN binding affinity and anti-angiogenic properties | [3] | |
| Linkage | β-linkage instead of α-linkage | Complete loss of embryopathic activity | [11][12] |
| Stereochemistry | (R)-enantiomer | Weaker CRBN binding compared to (S)-enantiomer | [13] |
Quantitative Comparison of Thalidomide Analogs
The following table presents quantitative data on the biological activity of selected thalidomide analogs from the literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Compound | Modification | Assay | Cell Line/System | Result (IC50/Ki) | References |
| Thalidomide | - | CRBN Binding (TBD) | In vitro | 8.6 µM (Ki) | [3] |
| Gu3408 | CBG-based | CRBN Binding (TBD) | In vitro | 63 µM (Ki) | [3] |
| Gu3041 | Tetrafluorinated analog | CRBN Binding (TBD) | In vitro | 6.1 µM (Ki) | [3] |
| Gu3364 | Tetrafluorinated analog | CRBN Binding (TBD) | In vitro | 30 µM (Ki) | [3] |
| Compound 18c | 5-fluoro quinazolinone derivative | Anti-proliferative (MTT) | HepG-2 | 33.82 ± 2.2 µM | [2] |
| Anti-proliferative (MTT) | PC3 | 12.13 ± 1.1 µM | [2] | ||
| Anti-proliferative (MTT) | MCF-7 | 26.89 ± 2.1 µM | [2] | ||
| Compound 18f | Quinazolinone derivative | Anti-proliferative (MTT) | HepG-2 | 11.91 ± 0.9 µM | [2] |
| Anti-proliferative (MTT) | PC3 | 9.27 ± 0.7 µM | [2] | ||
| Anti-proliferative (MTT) | MCF-7 | 18.62 ± 1.5 µM | [2] | ||
| Compound 21b | Quinazolinone derivative | Anti-proliferative (MTT) | HepG-2 | 10.48 ± 0.8 µM | [2] |
| Anti-proliferative (MTT) | PC3 | 22.56 ± 1.6 µM | [2] | ||
| Anti-proliferative (MTT) | MCF-7 | 16.39 ± 1.4 µM | [2] |
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a compound to Cereblon.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to the Cereblon protein, resulting in a high fluorescence polarization signal. An unlabeled test compound that competes with the tracer for the same binding site will cause a decrease in the polarization signal in a concentration-dependent manner.
-
Materials:
-
Recombinant Cereblon protein (often the thalidomide-binding domain, TBD).
-
Fluorescently labeled thalidomide analog (tracer).
-
Test compounds (thalidomide analogs).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A mixture of the fluorescent tracer and Cereblon protein is prepared.
-
The test compound is added to the mixture at various concentrations.
-
The reaction is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which can then be converted to a binding affinity constant (Ki).[5]
Anti-proliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HepG-2, PC3, MCF-7).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of action of thalidomide analogs via the CRL4-CRBN E3 ubiquitin ligase complex.
Experimental Workflow
Caption: A general experimental workflow for the design and evaluation of novel thalidomide analogs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide-type teratogenicity: structure-activity relationships for congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"In vivo validation of in vitro findings for Thalidomide-4-piperidineacetaldehyde"
A comparative guide for researchers and drug development professionals on the translation of preclinical data for thalidomide (B1683933) derivatives.
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have garnered significant attention for their potent anti-angiogenic and anti-cancer properties.[1] The journey from a promising in vitro result to a validated in vivo effect is a critical step in the drug development pipeline. This guide provides an objective comparison of in vitro and in vivo findings for thalidomide analogs, supported by experimental data and detailed methodologies, to aid researchers in navigating this transition.
Comparative Efficacy: From Cell Lines to Animal Models
The initial assessment of a thalidomide analog's potential typically begins with in vitro assays to determine its cytotoxic and anti-proliferative effects on various cancer cell lines. However, the complex biological environment in a living organism can significantly influence a drug's efficacy. Therefore, in vivo studies using animal models are essential to validate these initial findings.
Below is a summary of comparative data for thalidomide and its analogs, showcasing the translation of in vitro activity to in vivo anti-tumor and anti-angiogenic effects.
| Compound | In Vitro Assay | Cell Line(s) | IC50 Values (µM) | In Vivo Model | In Vivo Efficacy | Citation |
| Thalidomide | Antiproliferative (MTT) | HepG-2, PC3, MCF-7 | 11.26, 14.58, 16.87 | Sarcoma 180-bearing mice | 53.5% tumor growth inhibition | [2][3] |
| Analog 18f | Antiproliferative (MTT) | HepG-2, PC3, MCF-7 | 11.91, 9.27, 18.62 | Not specified | Not specified | [2] |
| Analog 21b | Antiproliferative (MTT) | HepG-2, PC3, MCF-7 | 10.48, 22.56, 16.39 | Not specified | Not specified | [2] |
| Analog 2a | Antiproliferative | HL-60, Sarcoma 180 | Weak activity | Sarcoma 180-bearing mice | 67.9% tumor growth inhibition | [3] |
| Analog 2b | Antiproliferative | HL-60, Sarcoma 180 | Weak activity | Sarcoma 180-bearing mice | 67.4% tumor growth inhibition | [3] |
Key Observations:
-
Thalidomide analogs 18f and 21b demonstrated comparable or slightly better in vitro antiproliferative activity against certain cell lines compared to thalidomide.[2]
-
Interestingly, analogs 2a and 2b, which showed weak antiproliferative activity in vitro, exhibited significant tumor growth inhibition in vivo, highlighting the importance of their anti-angiogenic effects.[3] This underscores that in vitro cytotoxicity is not the sole determinant of in vivo anti-cancer efficacy for this class of compounds.
Mechanism of Action: In Vitro Insights and In Vivo Confirmation
The primary target of thalidomide and its derivatives is the protein Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] The binding of IMiDs to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival.[5] This mechanism, initially elucidated through in vitro studies, has been validated in vivo.
Signaling Pathway of Thalidomide Analogs
Caption: Mechanism of action for thalidomide analogs.
In addition to their effects on myeloma cells, thalidomide analogs exhibit potent anti-angiogenic properties. In vitro studies have shown that these compounds can inhibit the proliferation of endothelial cells and reduce the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[6] These findings have been corroborated in vivo through various models.
| In Vitro Finding | In Vivo Validation | Model | Key Results | Citation |
| Inhibition of endothelial cell migration | Reduced microvascular density (MVD) | Sarcoma 180-bearing mice | MVD reduced by 30-64.6% | [3] |
| Reduction of VEGF levels in cancer cells | Inhibition of neovascularization | Chick Chorioallantoic Membrane (CAM) Assay | Significant reduction in vessel number, area, and length | [2][3] |
| Inhibition of TNF-α production | Reduced inflammation and neuroprotection | Rat model of Alzheimer's disease | Inhibition of gliosis and vascular changes | [2][7] |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HepG-2, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the thalidomide analog and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2]
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mice are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., Sarcoma 180) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment and control groups. The thalidomide analog is administered orally or via injection at a specific dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Tumor volumes are compared between the treated and control groups to determine the percentage of tumor growth inhibition.[3]
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
-
Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days.
-
Windowing: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Treatment Application: A filter paper disc or a sterile silicone ring containing the thalidomide analog is placed on the CAM.
-
Incubation: The eggs are further incubated to allow for a vascular response.
-
Analysis: The CAM is excised and photographed. The number of blood vessels, vessel length, and neovascularization area are quantified.[3]
Experimental Workflow for In Vivo Validation
Caption: General workflow for in vivo validation.
Conclusion
The in vivo validation of in vitro findings is a cornerstone of preclinical drug development. For thalidomide and its analogs, this process has revealed a complex interplay between direct anti-proliferative effects and indirect anti-angiogenic and immunomodulatory activities. A comprehensive approach that combines robust in vitro characterization with well-designed in vivo studies is essential to accurately predict the therapeutic potential of novel thalidomide derivatives and to guide their clinical development. The data and methodologies presented in this guide offer a framework for researchers to effectively bridge the gap between the laboratory bench and preclinical animal models.
References
- 1. Thalidomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of in vivo anticancer and antiangiogenic potential of thalidomide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide inhibition of perturbed vasculature and glial-derived tumor necrosis factor-alpha in an animal model of inflamed Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Binding of Thalidomide Analogs to Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding of novel thalidomide (B1683933) analogs, such as Thalidomide-4-piperidineacetaldehyde, to the E3 ubiquitin ligase substrate receptor cereblon (CRBN). While specific binding data for every new derivative is not always publicly available, this document outlines the established binding characteristics of parent thalidomide and its key derivatives, lenalidomide (B1683929) and pomalidomide.[1] By leveraging the detailed experimental protocols and comparative data presented herein, researchers can effectively design and execute studies to characterize the binding of their proprietary compounds to cereblon.
The Role of Cereblon in Thalidomide's Mechanism of Action
Cereblon (CRBN) is a pivotal component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This complex is instrumental in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1] Thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN.[2] This binding event uniquely alters the substrate specificity of the CRL4^CRBN^ complex, inducing the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[1][2] The anti-myeloma effects of these drugs, for instance, are linked to the degradation of the transcription factors Ikaros and Aiolos.[2][3]
Comparative Binding Affinities of Known Cereblon Ligands
The binding affinities of thalidomide and its derivatives to cereblon have been extensively quantified using various biophysical assays. The following table summarizes reported binding constants, providing a benchmark for evaluating new analogs. It is important to note that affinity values can vary based on the specific experimental conditions, the protein construct used, and the assay methodology.[1]
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [4] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [4] | |
| (S)-Thalidomide | TR-FRET | 0.011 | [5] | |
| (R)-Thalidomide | TR-FRET | 0.200 | [5] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [4] | |
| Lenalidomide | TR-FRET | 0.0089 | [5] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [4] | |
| Pomalidomide | TR-FRET | 0.0064 | [5] |
Biochemical studies have demonstrated that the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer.[6][7] This stereospecificity is a critical consideration in the design and evaluation of new thalidomide-based compounds.
Experimental Protocols for Determining Cereblon Binding
Several robust biophysical and biochemical methods are routinely employed to quantify the interaction between thalidomide derivatives and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[4][8] This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[8][9]
Methodology:
-
Sample Preparation: A solution of purified recombinant CRBN protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[4] The thalidomide analog is dissolved in the same buffer.
-
ITC Experiment: The CRBN solution is loaded into the sample cell of the ITC instrument. The thalidomide analog solution is loaded into the titration syringe.
-
Titration: The thalidomide derivative is injected in small, precise aliquots into the CRBN solution.[1]
-
Data Acquisition: The heat change upon each injection is measured.[1]
-
Data Analysis: The resulting data are fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[8][9]
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[10][11][12] It allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[1]
Methodology:
-
Immobilization: Recombinant CRBN (often the Thalidomide-Binding Domain, TBD) is immobilized on the surface of an SPR sensor chip.[1][13]
-
Binding: A solution containing the thalidomide analog at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.[1]
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.[1]
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.[1]
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine kon, koff, and Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous, high-throughput screening-compatible methods for quantifying binding interactions. This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide probe from the CRBN protein.
Methodology:
-
Reaction Mixture: A mixture is prepared containing His-tagged CRBN, a Terbium-labeled anti-His antibody (donor fluorophore), and a fluorescently labeled thalidomide analog (e.g., BODIPY FL Thalidomide) as the acceptor fluorophore.[5]
-
Competition: The unlabeled test compound (e.g., this compound) is added to the mixture at various concentrations.
-
Incubation: The reaction is incubated to allow the binding to reach equilibrium.
-
Measurement: The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the fluorescent probe by the test compound.
-
Data Analysis: The change in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.[1]
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptualization of these processes, the following diagrams illustrate the experimental workflow for confirming CRBN binding and the associated signaling pathway.
Caption: A generalized workflow for confirming the binding of a thalidomide analog to cereblon.
Caption: The signaling pathway of CRBN-mediated protein degradation induced by thalidomide analogs.
Caption: Logical framework for comparing a new thalidomide analog with established CRBN binders.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
"Side-by-side analysis of the pharmacokinetic properties of thalidomide analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the pharmacokinetic properties of thalidomide (B1683933) and its key analogs: lenalidomide, pomalidomide, and iberdomide. These immunomodulatory drugs (IMiDs) and Cereblon E3 ligase modulators (CELMoDs) are crucial in the treatment of various hematological malignancies. Understanding their distinct pharmacokinetic profiles is essential for optimizing therapeutic strategies and developing next-generation compounds.
Pharmacokinetic Parameters at a Glance
The following table summarizes the key pharmacokinetic parameters of thalidomide and its analogs, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide | Iberdomide (CC-220) |
| Peak Plasma Concentration (Cmax) | 1-2 mg/L | Dose-proportional | ~13 ng/mL (at 2 mg dose)[1] | Dose-proportional |
| Time to Peak (Tmax) | 2-5 hours[2][3] | ~0.8-1.0 hours[4] | ~3.0 hours[1] | 2-4 hours[5] |
| Oral Bioavailability | ~90% | >90% | Good oral absorption[1] | Not explicitly stated, but orally administered |
| Elimination Half-life (t1/2) | 5-7.5 hours (dose-dependent)[6] | ~3 hours[4] | ~6.5-8.0 hours[1] | ~14-17 hours |
| Metabolism | Minimally hepatic (CYP2C19-mediated 5-hydroxylation), mostly non-enzymatic hydrolysis.[6] | Not significantly metabolized.[4] | Extensively metabolized by CYP1A2 and CYP3A4.[1][4] | Primarily metabolized by CYP3A4/5.[7][8][9] |
| Excretion | Primarily urine (as hydrolysis products) and feces.[2][10] | Primarily urine (as unchanged drug).[11] | Primarily urine (as metabolites).[1][11] | Urine and feces (largely as metabolites).[7] |
Mechanism of Action: The Cereblon Pathway
Thalidomide and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[12][13][14] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[12][13] The degradation of these factors, which are crucial for the survival of myeloma cells, results in the anti-proliferative and immunomodulatory effects of these drugs.[12]
Figure 1. Simplified signaling pathway of thalidomide analogs via Cereblon modulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro: Caco-2 Permeability Assay for Intestinal Absorption
This assay is a widely accepted in vitro model for predicting human intestinal permeability and oral bioavailability of drug candidates.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[15]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[15][16]
2. Permeability Assessment:
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.[16]
-
Samples are collected from the opposite compartment at predetermined time points (e.g., 2 hours).[16]
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.[16]
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.[15]
-
By measuring transport in both A-to-B and B-to-A directions, an efflux ratio can be determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[15]
Figure 2. General workflow for a Caco-2 permeability assay.
In Vivo: Pharmacokinetic Study in a Murine Model
Animal models are essential for understanding the complete ADME profile of a drug in a living system.
1. Animal Model and Dosing:
-
A cohort of mice is used for the study.[17]
-
The test compound is administered via the intended clinical route (e.g., oral gavage) at a specific dose.[18]
2. Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to capture the absorption, distribution, and elimination phases.[17][18]
3. Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the drug in the plasma is determined using a validated bioanalytical method, typically LC-MS/MS.[18]
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (t1/2), clearance, and volume of distribution using non-compartmental analysis software.[18]
Figure 3. General workflow for an in vivo pharmacokinetic study.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacology of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ercongressi.it [ercongressi.it]
- 5. A Phase 1, Multicenter, Open-Label Study to Evaluate the Pharmacokinetics of Iberdomide in Subjects with Mild, Moderate, or Severe Hepatic Impairment Compared with Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unraveling the Transcriptomic Fingerprints of Thalidomide and its Progeny: A Comparative Guide
A deep dive into the cellular impact of thalidomide (B1683933) and its potent derivatives—lenalidomide (B1683929), pomalidomide (B1683931), and the newer class of CELMoDs—reveals a complex and nuanced landscape of gene expression changes. This guide offers a comparative analysis of their transcriptomic effects, drawing upon experimental data to illuminate how these powerful immunomodulatory agents reshape the cellular machinery. Designed for researchers, scientists, and drug development professionals, this document provides a structured overview of the key signaling pathways, experimental methodologies, and a synthesis of transcriptomic data to aid in understanding the differential activities of these clinically vital compounds.
Thalidomide, a drug with a notorious past, has been successfully repurposed and has given rise to more potent and specific analogs, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the newer Cereblon E3 Ligase Modulatory Drugs (CELMoDs) like iberdomide (B608038).[1][2] These molecules exert their therapeutic effects, particularly in hematologic malignancies like multiple myeloma, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This interaction redirects the complex to ubiquitinate and degrade specific "neosubstrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these key proteins triggers a cascade of downstream events, including immunomodulation and direct anti-tumor effects. While this core mechanism is shared, the transcriptomic consequences of these events can vary between the derivatives, influencing their clinical efficacy and side-effect profiles.
Comparative Transcriptomic Analysis
Direct, head-to-head transcriptomic studies comparing the full spectrum of thalidomide derivatives under uniform conditions are not abundant in publicly available literature. However, by synthesizing data from multiple studies utilizing microarray and RNA-sequencing (RNA-seq) technologies, a comparative picture emerges. These studies, conducted in various cell lines and patient samples, highlight both common and unique gene expression signatures.
A key study performing microarray analysis on multiple myeloma cells after in-vivo treatment showed that the transcriptomic changes induced by lenalidomide were qualitatively similar to those of thalidomide.[1] This suggests a considerable overlap in the pathways affected by the parent drug and its first-generation analog. Both drugs were found to induce common and unique gene expression changes, with a subset of these alterations, particularly in genes related to oxidative stress and cytoskeletal dynamics, being predictive of patient outcomes.[1]
Newer derivatives, however, exhibit more distinct and potent effects. An RNA-seq study in pomalidomide-resistant T-cell lymphomas compared the effects of lenalidomide, pomalidomide, and a next-generation degrader, CC-92480. This research revealed that while there was some overlap, CC-92480 treatment led to a more pronounced enrichment of gene signatures associated with the interferon response, the p53 pathway, TNFα signaling, and apoptosis.[5] This indicates that the more potent degradation of neosubstrates by newer compounds translates into a more robust and distinct transcriptomic and, consequently, cellular response.
Further studies on the CELMoD iberdomide in multiple myeloma have shown that treatment leads to increased expression of genes associated with cytolytic and cytotoxic activity, such as NKG7 and GZMB, as well as genes involved in the interferon response pathway like IFNG and TNF.[1]
The following tables summarize key findings from various transcriptomic studies. It is important to note that these results are compiled from different experimental systems (e.g., cell lines vs. patient samples, different cancer types, microarray vs. RNA-seq) and thus direct quantitative comparisons should be made with caution.
Table 1: Summary of Comparative Transcriptomic Effects of Thalidomide and Lenalidomide in Multiple Myeloma
| Feature | Thalidomide | Lenalidomide | Source |
| Overall Gene Expression Changes | Induced significant changes in gene expression after 48 hours of in-vivo treatment. | Induced qualitatively similar gene expression changes to thalidomide. | [1] |
| Commonly Affected Pathways | Oxidative stress, cytoskeletal dynamics. | Oxidative stress, cytoskeletal dynamics. | [1] |
| Prognostic Significance | Drug-altered gene expression was predictive of event-free and overall survival. | Drug-altered gene expression was predictive of event-free and overall survival. | [1] |
Table 2: Comparative Pathway Enrichment in T-Cell Lymphoma Treated with IMiDs and a Novel Degrader (CC-92480)
| Enriched Gene Signature | Lenalidomide | Pomalidomide | CC-92480 | Source |
| Interferon Response | Modest Enrichment | Moderate Enrichment | Strong Enrichment | [5] |
| p53 Pathway | Modest Enrichment | Moderate Enrichment | Strong Enrichment | [5] |
| TNFα Signaling | Modest Enrichment | Moderate Enrichment | Strong Enrichment | [5] |
| Apoptosis | Modest Enrichment | Moderate Enrichment | Strong Enrichment | [5] |
| Cell Cycle | Impaired | Impaired | More Significantly Impaired | [5] |
Table 3: Differentially Expressed Genes in Pediatric Inflammatory Bowel Disease Patients Treated with Thalidomide
| Gene Regulation | Number of Genes | Key Affected Pathways | Source |
| Upregulated | 229 | Inflammatory response, immune response, chemokine-mediated signaling. | [6] |
| Downregulated | 149 | Cell-cell adhesion, extracellular matrix organization. | [6] |
| Total Differentially Expressed | 378 | Cytosolic calcium ion concentration, cAMP-mediated signaling, eicosanoid signaling. | [6] |
Experimental Protocols
The following section outlines a generalized methodology for comparative transcriptomic analysis of cells treated with thalidomide derivatives, based on protocols described in the cited literature.
1. Cell Culture and Treatment:
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, OPM2, U266) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded at a specified density (e.g., 5 x 10^5 cells/mL) and treated with vehicle control (e.g., DMSO) or varying concentrations of thalidomide, lenalidomide, or pomalidomide for a specified time period (e.g., 6, 12, 24, or 48 hours).
2. RNA Isolation:
-
Total RNA is extracted from cell pellets using a suitable method, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
RNA quality and integrity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is typically required for downstream sequencing applications.
3. RNA-Sequencing (RNA-seq):
-
Library Preparation: RNA-seq libraries are constructed from total RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This process typically involves poly(A) selection for mRNA enrichment or ribosomal RNA depletion.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina NovaSeq, to generate paired-end reads.
4. Microarray Analysis:
-
cRNA Preparation and Labeling: Total RNA is used to synthesize biotin-labeled cRNA using a kit like the Affymetrix GeneChip 3' IVT Express Kit.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix U133Plus2.0 Array).
-
Scanning: The microarray chip is washed, stained, and scanned to detect signal intensities.
5. Data Analysis:
-
RNA-seq: Raw sequencing reads are aligned to a reference human genome (e.g., hg38). Gene expression levels are quantified as read counts, which are then normalized (e.g., to Transcripts Per Million - TPM, or using DESeq2/edgeR). Differentially expressed genes (DEGs) are identified based on fold-change and statistical significance (e.g., FDR < 0.05).
-
Microarray: Raw signal intensities are normalized using methods like Robust Multi-array Average (RMA). DEGs are identified using statistical tests (e.g., t-test or ANOVA) with corrections for multiple testing.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) are performed on the list of DEGs to identify biological processes and signaling pathways that are significantly affected by the drug treatments.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for comparative transcriptomics.
Caption: A typical experimental workflow for comparative transcriptomics of thalidomide derivatives.
References
- 1. Tumor Cell Gene Expression Changes Following Short-term In vivo Exposure to Single Agent Chemotherapeutics are Related to Survival in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETV4-Dependent Transcriptional Plasticity Maintains MYC Expression and Results in IMiD Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSE61306 - Thalidomide induced early gene expression perturbations indicative of human embryopathy in mouse embryonic stem cells - OmicsDI [omicsdi.org]
- 4. Frontiers | Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multi-omics tumor profiling technologies to develop precision medicine in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
"Assessing the specificity of Thalidomide-4-piperidineacetaldehyde-induced protein degradation"
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, allowing for the elimination of disease-causing proteins previously considered "undruggable".[1][2][3] Central to this strategy are "molecular glue" degraders, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which function by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to new protein targets, marking them for destruction by the proteasome.[1][2][3][4][5] The specificity of these degraders is paramount, as subtle changes to the chemical structure of the thalidomide core can dramatically alter the profile of degraded proteins, known as "neosubstrates".[4][6]
This guide provides a framework for assessing the specificity of novel thalidomide analogs, using the hypothetical compound Thalidomide-4-piperidineacetaldehyde as a case study. We will compare its potential degradation profile to that of well-characterized analogs, detail the necessary experimental protocols for such an evaluation, and provide visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Degradation Profiles of Thalidomide Analogs
The substrate specificity of thalidomide analogs is a critical determinant of their therapeutic window and potential off-target effects. While data for the specific compound this compound is not publicly available, we can illustrate the concept of differential specificity by comparing the known neosubstrates of established thalidomide analogs.
| Compound | Primary Neosubstrates | Other Known Neosubstrates | Therapeutic Area |
| Thalidomide | SALL4[7] | IKZF1, IKZF3 (weaker)[1][2] | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | IKZF1, IKZF3, CK1α[1][2][6] | ZNF827, FAM83F, RAB28[7] | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | IKZF1, IKZF3[1][2][6] | ZNF692, RNF166[7] | Multiple Myeloma |
| CC-885 | GSPT1[6] | Investigational (Solid Tumors) | |
| Hypothetical: this compound | To be determined | To be determined |
Table 1. Comparison of Neosubstrate Profiles for Different Thalidomide Analogs. This table highlights how modifications to the thalidomide scaffold lead to distinct sets of degraded proteins. The specificity of a novel analog like this compound would need to be empirically determined.
Quantitative Assessment of Protein Degradation
To rigorously compare the activity of a novel degrader, quantitative metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined.
| Neosubstrate | Lenalidomide DC50 (nM) | Pomalidomide DC50 (nM) | CC-885 DC50 (nM) | This compound DC50 (nM) |
| IKZF1 | ~50 | ~5 | N/A | To be determined |
| IKZF3 | ~50 | ~5 | N/A | To be determined |
| CK1α | ~100 | >1000 | N/A | To be determined |
| GSPT1 | >10000 | >10000 | ~10 | To be determined |
| SALL4 | ~100 | ~100 | N/A | To be determined |
Table 2. Comparative DC50 Values for Key Neosubstrates. This table illustrates the varying potencies of different thalidomide analogs against their respective targets. A comprehensive assessment of this compound would involve generating such a quantitative profile across a panel of cell lines. Note: The DC50 values are approximate and can vary depending on the cell line and experimental conditions.
Experimental Protocols
A thorough assessment of a novel degrader's specificity requires a multi-pronged approach, combining proteomic techniques with targeted validation methods.
Global Proteomics for Unbiased Neosubstrate Discovery
Objective: To identify all proteins that are degraded upon treatment with the compound of interest.
Methodology: Mass Spectrometry-based Quantitative Proteomics
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T, MM.1S) and treat with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify the total protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) to enable multiplexed quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Proteins that show a significant, dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control are considered potential neosubstrates.
Targeted Validation of Putative Neosubstrates
Objective: To confirm and quantify the degradation of specific proteins identified through proteomics.
Methodology: Western Blotting
-
Cell Treatment and Lysis: Treat cells with serial dilutions of this compound and a vehicle control. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific to the putative neosubstrates and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Perform densitometric analysis of the western blot bands to determine the DC50 and Dmax values for each validated neosubstrate.
Confirmation of CRBN-Dependence
Objective: To verify that the observed protein degradation is mediated by the CRBN E3 ligase.
Methodology: CRBN Knockout/Knockdown Studies
-
Generate CRBN-deficient cells: Use CRISPR-Cas9 to generate a CRBN knockout cell line or siRNA to transiently knockdown CRBN expression.
-
Compound Treatment and Western Blotting: Treat both the wild-type and CRBN-deficient cells with this compound.
-
Analysis: Perform western blotting for the neosubstrate of interest. Degradation that is observed in wild-type cells but abrogated in CRBN-deficient cells confirms a CRBN-dependent mechanism.
Visualizing the Molecular Mechanisms and Workflows
Caption: Mechanism of thalidomide analog-induced protein degradation.
Caption: Experimental workflow for assessing degrader specificity.
Caption: Comparative specificity of thalidomide analogs.
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thalidomide-4-piperidineacetaldehyde: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds are paramount to ensuring both laboratory safety and environmental protection. Thalidomide-4-piperidineacetaldehyde, a derivative of thalidomide, requires a cautious and systematic approach to its disposal due to the known hazardous properties of its parent compound. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, aligning with general best practices for hazardous chemical and pharmaceutical waste management.
Essential Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for this compound and to adhere to your institution's specific environmental health and safety (EHS) guidelines.[1][2] The following personal protective equipment (PPE) and spill response protocols are critical:
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or glasses should be worn at all times.
-
Lab Coat: A lab coat is essential to protect from accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.[1]
Spill Response: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1] Contain the spill using an appropriate absorbent material. Carefully collect the absorbed material and place it into a sealed and clearly labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process, managed in strict accordance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
-
Waste Characterization and Segregation:
-
Containerization:
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
-
The primary and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[4]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5] Improper disposal can lead to environmental contamination and potential harm to public health.[3][6][7]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C20H21N3O5 |
| Molecular Weight | 383.40 g/mol |
| Known Hazards | Based on the parent compound thalidomide, it should be considered a potential reproductive hazard and teratogen. |
| Primary Disposal Route | Incineration |
Data derived from the Material Safety Data Sheet and general knowledge of thalidomide.[5][8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. packageinserts.bms.com [packageinserts.bms.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. epa.gov [epa.gov]
- 8. This compound|2222115-36-6|MSDS [dcchemicals.com]
- 9. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Thalidomide-4-piperidineacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-4-piperidineacetaldehyde. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the structural similarity to thalidomide, a compound with known severe teratogenic effects, a highly cautious approach is mandatory.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its relation to thalidomide, it should be handled as a potent compound with potential reproductive toxicity.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Minimizes the risk of exposure due to pinholes or tears in a single glove. |
| Gown | Disposable, long-sleeved, solid-front gown with tight-fitting cuffs. | Protects the body from contamination. Gowns should be changed immediately after a spill or every two to three hours.[2] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required, especially when handling the solid compound or if there is a risk of aerosolization. | Surgical masks do not offer adequate respiratory protection from drug exposure.[2] |
| Body Protection | For larger quantities or in situations with a higher risk of contamination, "bunny suit" coveralls are recommended for head-to-toe protection.[2] | Ensures full-body coverage and minimizes cross-contamination. |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area and within a certified chemical fume hood to minimize inhalation risk.[3] For highly potent compounds, the use of containment technologies like flexible glove bags should be considered to further reduce exposure risk.[4]
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials) within the fume hood.
-
-
Compound Handling:
-
Carefully weigh the solid compound using a tared weigh boat. Avoid generating dust.
-
If preparing a solution, add the solvent to the solid in a closed container to minimize aerosolization.
-
-
Post-Handling:
-
Following the experimental procedure, decontaminate all surfaces and equipment.
-
Properly doff PPE, removing the most contaminated items first, to avoid cross-contamination.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly. Do not dispose of this compound down the drain or in regular trash.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Place all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) into a designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name and relevant hazard symbols.[3] |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[3] |
| Contaminated Labware | Disposable labware should be disposed of as solid hazardous waste. Non-disposable glassware must be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.[3] |
digraph "Disposal_Plan" { graph [nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_Waste_Generation" { label="Waste Generation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Solid_Waste" [label="Contaminated Solids\n(Gloves, Gowns, etc.)"]; "Liquid_Waste" [label="Contaminated Liquids\n(Solvents, etc.)"]; "Sharps_Waste" [label="Contaminated Sharps\n(Needles, etc.)"]; }
subgraph "cluster_Segregation" { label="Waste Segregation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Hazardous_Solid_Container" [label="Labeled Hazardous\nSolid Waste Container"]; "Hazardous_Liquid_Container" [label="Labeled Hazardous\nLiquid Waste Container"]; "Sharps_Container" [label="Sharps Container"]; }
subgraph "cluster_Final_Disposal" { label="Final Disposal"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Licensed_Waste_Contractor" [label="Licensed Hazardous\nWaste Contractor"]; }
"Solid_Waste" -> "Hazardous_Solid_Container"; "Liquid_Waste" -> "Hazardous_Liquid_Container"; "Sharps_Waste" -> "Sharps_Container"; "Hazardous_Solid_Container" -> "Licensed_Waste_Contractor"; "Hazardous_Liquid_Container" -> "Licensed_Waste_Contractor"; "Sharps_Container" -> "Licensed_Waste_Contractor"; }
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. If capsules or powder are spilled, do not create dust. Cover the spill with absorbent material and a damp cloth.[6] Collect the material into a sealed container for hazardous waste disposal. Decontaminate the area twice.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
